molecular formula C9H9NO3 B085405 [Methyl(phenyl)amino](oxo)acetic acid CAS No. 13120-33-7

[Methyl(phenyl)amino](oxo)acetic acid

Cat. No.: B085405
CAS No.: 13120-33-7
M. Wt: 179.17 g/mol
InChI Key: RMOUHWPZZGSLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Methyl(phenyl)amino](oxo)acetic acid is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(N-methylanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-10(8(11)9(12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOUHWPZZGSLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506922
Record name [Methyl(phenyl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13120-33-7
Record name [Methyl(phenyl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl(phenyl)aminoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl(phenyl)aminoacetic acid, also known as N-Methyl-N-phenylglycine, is a synthetically valuable N-substituted amino acid. As a derivative of both glycine and N-methylaniline, its unique structural features—a tertiary amine, a carboxylic acid, and an aromatic ring—confer upon it a distinct set of physicochemical properties that are of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. This guide provides a comprehensive overview of these properties, offering a critical resource for scientists and professionals engaged in drug development and related research fields. Understanding these fundamental characteristics is paramount for its effective application, from designing synthetic routes to predicting its behavior in biological systems.

Chemical Identity and Molecular Structure

Proper identification is the cornerstone of chemical research. Methyl(phenyl)aminoacetic acid is systematically named 2-(methyl(phenyl)amino)acetic acid. It is also commonly referred to as N-Methyl-N-phenylglycine or phenylsarcosine.

  • Molecular Formula: C₉H₁₁NO₂

  • Molecular Weight: 165.19 g/mol

  • CAS Number: 40643-55-8[1]

  • Canonical SMILES: CN(CC(=O)O)C1=CC=CC=C1

The molecule's structure, featuring a chiral center at the alpha-carbon in its non-glycine isomeric form, suggests the potential for stereoisomers, a critical consideration in pharmaceutical applications where enantiomeric purity can dictate biological activity and safety. The hydrochloride salt of the L-enantiomer, N-Methyl-L-phenylglycine hydrochloride (CAS No. 2611-88-3), is a commercially available compound, highlighting the relevance of its stereochemistry.[2]

Physicochemical Properties

A quantitative understanding of a molecule's physical and chemical properties is essential for its handling, formulation, and application. The following section details the key physicochemical parameters of Methyl(phenyl)aminoacetic acid.

Physical State and Appearance

At ambient temperature, Methyl(phenyl)aminoacetic acid is a solid. The appearance can range from white to off-white powder.

Melting and Boiling Points

The thermal properties of a compound are indicative of the strength of its intermolecular forces.

  • Melting Point: 270 °C (with sublimation)[3]

  • Boiling Point (Predicted): 311.6 ± 25.0 °C[4]

The high melting point is characteristic of amino acids, attributable to the formation of strong intermolecular hydrogen bonds and, in the solid state, the potential for zwitterionic interactions.

Density
  • Density (Predicted): 1.192 ± 0.06 g/cm³[3]

Solubility Profile

The solubility of Methyl(phenyl)aminoacetic acid is a critical parameter for its use in both synthesis and biological assays. As an amino acid, its solubility is expected to be pH-dependent.

It is anticipated that Methyl(phenyl)aminoacetic acid will exhibit:

  • Aqueous Solubility: Moderate solubility in water, which will be significantly influenced by pH. At its isoelectric point, solubility will be at a minimum. In acidic solutions (pH < pKa₁), the carboxylate will be protonated, and in basic solutions (pH > pKa₂), the tertiary amine will be deprotonated, leading to increased solubility in both cases due to salt formation.

  • Organic Solvent Solubility: Limited solubility in non-polar organic solvents and moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO, particularly with heating.

Acidity and Basicity (pKa)

The pKa values determine the ionization state of the molecule at a given pH, which in turn influences its solubility, lipophilicity, and interaction with biological targets.

  • pKa₁ (Carboxylic Acid, Predicted): 1.86 ± 0.10[2]

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development. An experimental LogP value for Methyl(phenyl)aminoacetic acid is not available. However, a predicted value for the related N-phenylglycine is 0.73, suggesting moderate lipophilicity. The addition of a methyl group would be expected to slightly increase the LogP value for Methyl(phenyl)aminoacetic acid.

Spectroscopic Data

Spectroscopic data is indispensable for the structural elucidation and purity assessment of a chemical compound. While experimental spectra for Methyl(phenyl)aminoacetic acid are not widely published, a predicted profile can be inferred from its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

A predicted ¹H NMR spectrum would exhibit the following key signals:

  • Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, corresponding to the protons on the phenyl ring. The substitution pattern will lead to a complex multiplet.

  • Methylene Protons (-CH₂-): A singlet in the region of δ 3.5-4.5 ppm.

  • N-Methyl Protons (-CH₃): A singlet around δ 2.5-3.5 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet at δ 10-13 ppm, which is often not observed in deuterated protic solvents due to exchange.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would show the following characteristic resonances:

  • Carbonyl Carbon (-C=O): A signal in the range of δ 170-180 ppm.

  • Aromatic Carbons: Multiple signals between δ 110-150 ppm.

  • Methylene Carbon (-CH₂-): A signal around δ 50-60 ppm.

  • N-Methyl Carbon (-CH₃): A signal in the region of δ 30-40 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by the following absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1730 cm⁻¹.

  • C-N Stretch: A band in the region of 1250-1000 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak bands in the 1600-1475 cm⁻¹ region.

  • Aromatic C-H Bends: Strong bands in the 900-690 cm⁻¹ region, indicative of the substitution pattern on the phenyl ring.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 165. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the C-N bond.

Synthesis and Reactivity

Synthetic Protocols

Methyl(phenyl)aminoacetic acid can be synthesized via the hydrolysis of its corresponding methyl ester. A representative experimental protocol is as follows:

Protocol: Synthesis of N-Methyl-N-phenylglycine [6]

  • To a solution of 500 mL of a 1:4 (by weight) water/methanol mixture, add 30 g of N-phenyl-N-methylglycine methyl ester and 12.3 g (1.1 equivalents) of sodium hydroxide.

  • Reflux the mixture for 2 hours.

  • Remove the methanol from the reaction mixture under reduced pressure.

  • Add water to the residue and extract with methylene chloride to remove any unreacted starting material.

  • To the aqueous layer, add 10% hydrochloric acid to adjust the pH to approximately 5.

  • Extract the product with diethyl ether.

  • Dry the ether layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and distill the solvent to yield N-Methyl-N-phenylglycine.

Synthesis start N-phenyl-N-methylglycine methyl ester hydrolysis Saponification start->hydrolysis reagents NaOH, H₂O/MeOH Reflux, 2h reagents->hydrolysis workup1 Evaporation of MeOH hydrolysis->workup1 workup2 Aqueous Workup & Extraction with CH₂Cl₂ workup1->workup2 acidification Acidification with 10% HCl to pH ~5 workup2->acidification extraction Extraction with Et₂O acidification->extraction isolation Drying and Solvent Removal extraction->isolation product N-Methyl-N-phenylglycine isolation->product

Sources

A Comprehensive Technical Guide to the Synthesis of 2-(N-methylanilino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthetic pathways leading to 2-(N-methylanilino)-2-oxoacetic acid, a valuable building block in medicinal chemistry and organic synthesis. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust resource for laboratory-scale synthesis and process development.

Introduction: The Significance of 2-(N-methylanilino)-2-oxoacetic Acid

2-(N-methylanilino)-2-oxoacetic acid, also known as N-methyl-N-phenyloxamic acid, belongs to the class of N-aryl oxamic acids. This structural motif is of significant interest in drug discovery due to its presence in a variety of biologically active compounds. The oxamic acid moiety can act as a key pharmacophore, participating in crucial binding interactions with biological targets. A thorough understanding of its synthesis is therefore paramount for researchers engaged in the development of novel therapeutics.

Primary Synthesis Pathway: Direct Acylation of N-methylaniline

The most direct and industrially scalable approach to 2-(N-methylanilino)-2-oxoacetic acid involves the acylation of N-methylaniline. This can be achieved through two principal methods: reaction with oxalyl chloride or reaction with a dialkyl oxalate followed by hydrolysis.

Method 1: Acylation with Oxalyl Chloride

This method is a rapid and high-yielding route to the desired product. The high reactivity of oxalyl chloride ensures efficient conversion of N-methylaniline.[1][2]

Reaction Scheme:

N_methylaniline N-methylaniline Intermediate 2-(N-methylanilino)-2-oxoacetyl chloride N_methylaniline->Intermediate + Oxalyl Chloride Oxalyl_chloride Oxalyl Chloride Oxalyl_chloride->Intermediate Product 2-(N-methylanilino)-2-oxoacetic acid Intermediate->Product + H2O (workup) HCl HCl Intermediate->HCl H2O H2O H2O->Product

Figure 1: Synthesis via Oxalyl Chloride.

Causality Behind Experimental Choices:

  • Solvent: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically employed to prevent side reactions with the highly reactive oxalyl chloride.

  • Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction between the amine and the acid chloride. The reaction mixture is then allowed to warm to room temperature to ensure complete conversion.

  • Stoichiometry: A slight excess of N-methylaniline or the use of a non-nucleophilic base (e.g., triethylamine, pyridine) is recommended to neutralize the hydrochloric acid byproduct, which could otherwise protonate the starting amine, rendering it unreactive.

  • Workup: The intermediate acid chloride is typically not isolated but is hydrolyzed in situ during the aqueous workup to yield the final carboxylic acid.

Experimental Protocol: Synthesis via Oxalyl Chloride

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-methylaniline (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Addition of Oxalyl Chloride: A solution of oxalyl chloride (1.1 eq) in anhydrous DCM is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for 2-4 hours.

  • Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of water.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Isolation: The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Method 2: Acylation with Diethyl Oxalate and Subsequent Hydrolysis

This two-step approach offers a milder alternative to the use of oxalyl chloride and is often preferred for its operational simplicity and the use of less hazardous reagents.

Reaction Scheme:

N_methylaniline N-methylaniline Ester_intermediate Ethyl 2-(N-methylanilino)-2-oxoacetate N_methylaniline->Ester_intermediate + Diethyl Oxalate Diethyl_oxalate Diethyl Oxalate Diethyl_oxalate->Ester_intermediate Product 2-(N-methylanilino)-2-oxoacetic acid Ester_intermediate->Product 1. Base 2. Acid Ethanol Ethanol Ester_intermediate->Ethanol Base Base (e.g., NaOH) Base->Product Acid Acid (e.g., HCl) Acid->Product

Figure 2: Synthesis via Diethyl Oxalate.

Causality Behind Experimental Choices:

  • Reaction Conditions for Ester Formation: The reaction of N-methylaniline with diethyl oxalate is typically carried out at elevated temperatures to drive the reaction to completion. The removal of the ethanol byproduct can also shift the equilibrium towards the product.

  • Hydrolysis: The resulting oxamate ester is hydrolyzed to the carboxylic acid under basic conditions (saponification) followed by acidification. Common bases for this step include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution.

  • Purification: The final product is typically isolated by precipitation upon acidification of the reaction mixture, followed by filtration and washing. Recrystallization can be employed for further purification.

Experimental Protocol: Synthesis via Diethyl Oxalate and Hydrolysis

  • Ester Formation: A mixture of N-methylaniline (1.0 eq) and diethyl oxalate (1.2 eq) is heated at 120-140 °C for 4-6 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting amine.

  • Removal of Excess Reagent: After cooling, excess diethyl oxalate is removed under reduced pressure.

  • Hydrolysis: The crude ethyl 2-(N-methylanilino)-2-oxoacetate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq). The mixture is heated to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the ethanol. The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid.

  • Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 2-(N-methylanilino)-2-oxoacetic acid. Further purification can be achieved by recrystallization.

Alternative Synthesis Pathway: Copper-Mediated N-Arylation

For more complex analogues or when the direct acylation methods are not suitable, a copper-catalyzed Ullmann-Goldberg cross-coupling reaction can be employed.[3][4][5] This method involves the coupling of an aryl halide with an oxamate ester, followed by hydrolysis. While powerful, this approach is more resource-intensive due to the need for a catalyst and specific ligands.

Conceptual Reaction Scheme:

Aryl_halide Aryl Halide (e.g., Iodobenzene) Coupled_product Methyl 2-(N-methylanilino)-2-oxoacetate Aryl_halide->Coupled_product Oxamate_ester Methylamino-oxoacetate Oxamate_ester->Coupled_product + Cu Catalyst, Base Final_product 2-(N-methylanilino)-2-oxoacetic acid Coupled_product->Final_product Hydrolysis Catalyst Cu Catalyst Catalyst->Coupled_product Base Base Base->Coupled_product Hydrolysis Hydrolysis Hydrolysis->Final_product

Sources

CAS number 13120-33-7 chemical information.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-Aminopropyl)imidazole (CAS: 5036-48-7) for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 1-(3-aminopropyl)imidazole, a versatile bifunctional molecule increasingly recognized for its utility in polymer chemistry, materials science, and drug discovery. We will move beyond a simple recitation of facts to a functional understanding of its properties, synthesis, and applications, grounded in established scientific principles and experimental data.

Core Molecular Profile and Significance

1-(3-Aminopropyl)imidazole, with the CAS number 5036-48-6, is a heterocyclic organic compound featuring a primary aliphatic amine linked to an imidazole ring via a propyl chain.[1][2] This unique architecture, combining a nucleophilic amine and the catalytically active, aromatic imidazole moiety, is the cornerstone of its diverse reactivity and broad applicability.[3][4] The imidazole ring itself is a critical component in many biological systems, including the amino acid histidine, and is a prevalent scaffold in numerous pharmaceuticals.[5][6] This inherent bio-relevance, coupled with its chemical versatility, makes 1-(3-aminopropyl)imidazole a molecule of significant interest for researchers.

The presence of both a basic amine group (predicted pKa of ~9.08) and the imidazole ring allows it to function as a potent nucleophile, a base, a catalytic agent, and a structural building block for more complex molecular frameworks.[3]

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical properties is fundamental to its application in any experimental setting. 1-(3-aminopropyl)imidazole is a clear, colorless to pale yellow liquid at room temperature, miscible with water.[1][3]

Key Physicochemical Properties
PropertyValueSource(s)
CAS Number 5036-48-6[2]
Molecular Formula C₆H₁₁N₃[2]
Molecular Weight 125.17 g/mol [2]
Appearance Clear colorless to pale yellow liquid[1][3][7]
Density 1.049 g/mL at 25 °C[1][8]
Boiling Point 296 °C[1][8]
Melting Point -68 °C[1][8]
Flash Point >110 °C (>230 °F)[1][3]
Refractive Index (n20/D) 1.519[1][8]
Water Solubility Miscible[1][3]
Spectroscopic Fingerprint

Structural confirmation is paramount. The following spectroscopic data are characteristic of 1-(3-aminopropyl)imidazole:

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the molecule's structure. Key expected signals include those for the three distinct methylene groups of the propyl chain and the three protons of the imidazole ring.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will prominently feature N-H stretching bands from the primary amine, C-H stretching from the aliphatic and aromatic components, and C=N and C=C stretching characteristic of the imidazole ring.[2]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to its molecular weight (125.17 m/z).[10] Fragmentation patterns will be consistent with the loss of amine and propyl fragments.

Synthesis Pathway: A Two-Step Approach

A common and efficient method for preparing 1-(3-aminopropyl)imidazole involves a two-step process starting from imidazole and acrylonitrile. This pathway is favored for its use of readily available starting materials and relatively mild reaction conditions.[11]

Step 1: Cyanoethylation of Imidazole

Imidazole is reacted with acrylonitrile in a Michael addition reaction to form N-cyanoethyl imidazole.

Step 2: Catalytic Hydrogenation

The resulting N-cyanoethyl imidazole is then reduced via catalytic hydrogenation, typically using Raney Nickel as the catalyst, to yield the final product, 1-(3-aminopropyl)imidazole.[11]

The causality here is clear: the first step introduces the three-carbon chain and a nitrogen-containing functional group that can be readily converted to the desired primary amine in the second step.

Visualizing the Synthesis Workflow

G cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Hydrogenation Imidazole Imidazole Reaction1 Michael Addition (30-70 °C) Imidazole->Reaction1 Acrylonitrile Acrylonitrile Acrylonitrile->Reaction1 Intermediate N-cyanoethyl imidazole Reaction1->Intermediate Reaction2 Catalytic Reduction (50-200 °C) Intermediate->Reaction2 Catalyst Raney Ni Catalyst H₂ Gas (1-20 MPa) Catalyst->Reaction2 Product 1-(3-Aminopropyl)imidazole Reaction2->Product

Caption: General synthesis workflow for 1-(3-aminopropyl)imidazole.

Key Applications and Mechanistic Insights

The dual functionality of 1-(3-aminopropyl)imidazole dictates its primary applications.

Polymer Science and Curing Agent Technology
  • Epoxy Resin Curing: The imidazole ring is an effective catalyst for the ring-opening polymerization of epoxides, while the primary amine can act as a chain initiator. This makes it an excellent curing agent for epoxy resins.[11][12] It offers the advantage of high activity and a long pot life, making it a desirable liquid imidazole curing agent.[11]

  • pH-Sensitive Polymers: The molecule is a key building block for synthesizing "smart" polymers.[1] When incorporated into polymer backbones, such as polyaspartamides, the imidazole and amine groups provide pH-responsive charge characteristics.[4] In acidic environments, these groups become protonated, leading to polymer swelling or dissolution—a mechanism exploited for controlled drug release systems.[4]

  • Polyurethanes: It serves as a low-volatility catalyst in the production of polyurethane foams and can be used to modify polyurethane resins, where the pendent imidazole group enhances adhesion properties.[13]

Drug Discovery and Bio-organic Chemistry

The imidazole scaffold is a well-established pharmacophore. 1-(3-aminopropyl)imidazole serves as a valuable intermediate for introducing this moiety into larger molecules. It has been used in the synthesis of novel protein kinase R (PKR) inhibitors, which have potential applications in cancer therapy due to their anti-apoptotic effects.[] The propyl-amine linker provides a flexible spacer to correctly position the imidazole ring within a receptor's binding pocket.

Experimental Protocol: Synthesis of a Thermal Latent Curing Agent

To illustrate its practical utility, we will detail the synthesis of Phenylurea Propyl Imidazole (PUPI), a thermal latent curing agent, derived from 1-(3-aminopropyl)imidazole. This protocol is adapted from a study published in ACS Omega.[12] The rationale is to "block" the reactive amine with phenyl isocyanate, creating a thermally-labile urea bond. Upon heating, the molecule can de-block or the imidazole ring can directly catalyze curing, allowing for a stable one-component epoxy resin formulation at room temperature.[12]

Materials and Equipment
  • 1-(3-Aminopropyl)imidazole (1.0 eq)

  • Phenyl Isocyanate (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 100 mL Round-bottom flask

  • Magnetic stir bar and stir plate

  • Ice bath

  • Dropping funnel

Step-by-Step Synthesis of PUPI
  • Reaction Setup: Add 1-(3-aminopropyl)imidazole (3.75 g, 0.029 mol) to 60 mL of anhydrous DCM in a 100 mL round-bottom flask equipped with a magnetic stir bar.[12]

  • Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermic reaction between the amine and the highly reactive isocyanate.

  • Reagent Addition: Add phenyl isocyanate (3.57 g, 0.029 mol) dropwise into the cooled solution using a dropping funnel over a period of 15-20 minutes. Slow addition is crucial to prevent side reactions and manage heat generation.[12]

  • Reaction Progression: Once the addition is complete, allow the solution to gradually warm to room temperature.

  • Stirring: Continue stirring the reaction mixture for 24 hours at room temperature to ensure the reaction goes to completion.[12]

  • Product Isolation: The resulting product, PUPI, can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization if necessary.

  • Characterization: The successful synthesis is confirmed by ¹H NMR, looking for the appearance of urea -NH peaks and the shift of the CH₂ peaks adjacent to the original amine group.[12] The disappearance of the primary amine's -NH₂ peak is also a key indicator.[12]

Visualizing the PUPI Synthesis

G Reactant1 1-(3-Aminopropyl)imidazole Reaction Addition Reaction DCM, 0°C to RT, 24h Reactant1->Reaction Reactant2 Phenyl Isocyanate Reactant2->Reaction Product Phenylurea Propyl Imidazole (PUPI) (Thermal Latent Curing Agent) Reaction->Product

Caption: Synthesis of PUPI from 1-(3-aminopropyl)imidazole.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. 1-(3-aminopropyl)imidazole is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: The compound is harmful if swallowed and causes severe skin burns and eye damage.[15][16] It is classified as corrosive.[8][15]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and protective clothing when handling this substance.[15][17] Work should be conducted in a well-ventilated chemical fume hood.[18]

  • Handling: Avoid contact with skin, eyes, and clothing.[15] Do not breathe vapors or mist.[17] Ensure eyewash stations and safety showers are readily accessible.[18]

  • Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), as the material can be air-sensitive.[1][3][15] Store locked up and away from incompatible materials such as strong oxidizing agents and acids.[15][18]

Conclusion and Future Outlook

1-(3-aminopropyl)imidazole is more than just a chemical intermediate; it is an enabling molecule for innovation across multiple scientific disciplines. Its unique bifunctional nature provides a reliable platform for developing advanced polymers, effective catalysts, and novel therapeutic agents. As research continues to push the boundaries of materials science and medicine, the demand for versatile and highly functional building blocks like 1-(3-aminopropyl)imidazole is poised to grow, solidifying its role as a cornerstone of modern chemical synthesis.

References

  • Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. ACS Omega.

  • N-(3-Aminopropyl)-imidazole | 5036-48-6. ChemicalBook.

  • 1-(3-Aminopropyl)imidazole = 97 5036-48-6. Sigma-Aldrich.

  • SAFETY DATA SHEET - 1-(3-Aminopropyl)imidazole. TCI Chemicals.

  • N-(3-Aminopropyl)-imidazole CAS#: 5036-48-6. ChemicalBook.

  • 1-3-Aminopropyl Imidazole | 5036-48-6. Chemical Bull Pvt. Ltd.

  • 1-(3-Aminopropyl)imidazole. NIST WebBook.

  • Exploring the Chemical Properties and Safety of N-(3-Aminopropyl)-imidazole. Glentham Life Sciences.

  • Innovating with N-(3-Aminopropyl)-imidazole: Applications in Material Science. Glentham Life Sciences.

  • 1-(3-aminopropyl) imidazole. Sigma-Aldrich.

  • 1-(3-Aminopropyl)imidazole. DC Fine Chemicals.

  • Safety Information for 1-(3-Aminopropyl)imidazole. Sigma-Aldrich.

  • 1-(3-Aminopropyl)imidazole 5036-48-6. TCI AMERICA.

  • SAFETY DATA SHEET - N-(3-Aminopropyl)imidazole. Fisher Scientific.

  • Chemical Safety Data Sheet MSDS / SDS - N-(3-Aminopropyl)-imidazole. ChemicalBook.

  • N-(3-Aminopropyl)-Imidazole. IndiaMART.

  • Mass spectrum of 1-(3-Aminopropyl)imidazole. NIST WebBook.

  • N-(3-Aminopropyl)-Imidazole | CAS No. 5036-48-6. BASF Product Finder.

  • 1-(3-Aminopropyl)imidazole Structure. NIST WebBook.

  • Method for preparing N-(3-aminopropyl) imidazole. Google Patents.

  • N-(3-Aminopropyl)-imidazole(5036-48-6) 1H NMR spectrum. ChemicalBook.

  • 1-(3-aminopropyl)imidazole (C6H11N3). PubChemLite.

  • 1-(3-aminopropyl)imidazole. Sigma-Aldrich.

  • 1H-Imidazole-1-propanamine. PubChem.

  • 1-(3-Aminopropyl)imidazole. BOC Sciences.

  • Imidazole. Wikipedia.

  • 1-(3-Aminopropyl)imidazole CAS 5036-48-6. Home Sunshine Pharma.

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.

Sources

A Technical Guide to the Biological Activities of Methyl(phenyl)aminoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of methyl(phenyl)aminoacetic acid derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. By leveraging a core structure that mimics natural amino acids, these derivatives serve as versatile scaffolds for developing novel therapeutic agents. This document synthesizes current research to offer an in-depth analysis of their anticonvulsant, anti-inflammatory, analgesic, and antimicrobial properties, intended for researchers, scientists, and professionals in drug development.

Introduction: The Versatile Scaffold of N-Aryl Amino Acids

Methyl(phenyl)aminoacetic acid, and more broadly N-aryl amino acids, represent a cornerstone in medicinal chemistry. Their structure, featuring an aromatic moiety linked to an amino acid backbone, makes them crucial building blocks for nitrogen-containing heterocyclic compounds with pronounced biological activities.[1] The inherent value of these derivatives lies in their ability to interact with biological systems in a nuanced manner, offering a platform for developing targeted therapies. This guide explores the diverse pharmacological landscape of these compounds, detailing the mechanistic underpinnings of their activity and the experimental frameworks used for their evaluation.

Anticonvulsant Properties: Modulating Neuronal Excitability

The search for novel antiepileptic drugs (AEDs) is driven by the need for agents with improved efficacy and fewer side effects. Methyl(phenyl)aminoacetic acid derivatives, particularly those with an N-phenylacetamide or related amide structure, have emerged as promising candidates.[2]

Mechanism of Action

The primary anticonvulsant action of many of these derivatives is believed to stem from their interaction with voltage-gated sodium channels (VGSCs), a key target for many established AEDs. By modulating the activity of these channels, the compounds can reduce excessive neuronal firing that characterizes seizures. Structurally, these compounds can be divided into three key sectors: an N-acetyl amino acid N'-benzyl amide unit, a linker, and a terminal aromatic ring, all of which contribute to their interaction with VGSCs.[3]

Another critical approach to seizure control involves balancing neurotransmitter activity: either by enhancing the brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), or by diminishing the effects of excitatory amino acids like glutamate.[4] Certain amino acid derivatives are designed as antagonists of excitatory amino acid receptors, providing a direct mechanism to quell hyperexcitability.[4][5]

Structure-Activity Relationship (SAR)

The anticonvulsant potency of these derivatives is intricately linked to their chemical structure. Key findings include:

  • Anilide Substitution: The nature and position of substituents on the anilide (N-phenyl) ring are critical. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, compounds with a 3-(trifluoromethyl)anilide moiety showed significantly higher anticonvulsant protection compared to 3-chloroanilides.[2]

  • Amide Moiety: The presence of a chain-form amide moiety is a crucial structural feature found in several modern AEDs and is a focal point in the design of these derivatives.[2]

  • Lipophilicity: The lipophilicity of the molecule influences its pharmacokinetic properties, such as the onset and duration of action. Differences in activity between derivatives containing morpholine versus phenylpiperazine moieties have been attributed to their varying lipophilic characteristics.[2]

Experimental Evaluation Workflow

The preclinical evaluation of anticonvulsant candidates follows a standardized workflow to determine efficacy and neurotoxicity.

Anticonvulsant_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vivo Anticonvulsant Screening cluster_toxicity Neurotoxicity Assessment cluster_analysis Data Analysis synthesis Synthesis of Methyl(phenyl)aminoacetic Acid Derivatives mes Maximal Electroshock Seizure (MES) Test (Generalized Seizures) synthesis->mes scptz Subcutaneous Pentylenetetrazol (scPTZ) Test (Absence Seizures) synthesis->scptz rotorod Rotorod Test (Motor Impairment) mes->rotorod scptz->rotorod ed50 Determine ED50 (Median Effective Dose) rotorod->ed50 td50 Determine TD50 (Median Toxic Dose) rotorod->td50 pi Calculate Protective Index (PI) (PI = TD50 / ED50) ed50->pi td50->pi

Caption: Workflow for preclinical anticonvulsant drug evaluation.

Quantitative Data Summary: Anticonvulsant Activity
Compound ClassTest ModelDose (mg/kg, i.p.)Activity NotedReference
N-(3-chlorophenyl)-2-morpholino-acetamideMES100 & 300Protection observed at both 0.5h and 4h post-administration.[2]
3-(trifluoromethyl)anilide derivativesMES100 & 300Generally high anticonvulsant protection.[2]
4-amino-N-(2,6-dimethylphenyl)phthalimideMESNot specifiedPotent activity against MES-induced seizures. Good oral bioavailability suggested.[6]
Designed Amino Acid DerivativesMESNot specifiedOne compound showed MES ED50 = 29.05 mg/kg with a Protective Index (PI) of 3.77.[5]

Anti-inflammatory and Analgesic Potential

Inflammation is a complex biological response intricately linked with pain signaling. Derivatives of phenylacetic acid have long been a cornerstone of anti-inflammatory therapy, with diclofenac being a prominent example. Methyl(phenyl)aminoacetic acid derivatives build upon this legacy, offering novel pathways to modulate inflammation and analgesia.

Mechanism of Action

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key inflammatory pathways.

  • Cytokine Modulation: Certain derivatives can significantly reduce serum levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[7] TNF-α is a central mediator of the inflammatory cascade, and its suppression is a key therapeutic strategy in chronic inflammatory diseases.[7]

  • COX Inhibition: Like traditional NSAIDs, some derivatives may exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—lipid mediators that drive inflammation and pain.[8]

  • Immunomodulation: Some compounds demonstrate immunomodulatory effects by selectively elevating levels of anti-inflammatory cytokines, such as Transforming Growth Factor-beta 1 (TGF-β1), which helps resolve inflammation and restore tissue balance.[7][9]

For analgesia, derivatives can act both centrally and peripherally. Some opioid conjugates of amino acids have been shown to interact primarily with peripheral opioid receptors, offering a path to pain relief with potentially fewer central nervous system side effects.[10][11]

Inflammation_Pathway cluster_cytokines Cytokine Cascade cluster_cox Arachidonic Acid Pathway stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) macrophage Macrophage / Immune Cell stimulus->macrophage tnf TNF-α macrophage->tnf releases cox2 COX-2 Enzyme macrophage->cox2 upregulates il6 IL-6 tnf->il6 promotes tgfb1 TGF-β1 (Anti-inflammatory) pgs Prostaglandins cox2->pgs synthesizes derivative Methyl(phenyl)aminoacetic Acid Derivative derivative->tnf Inhibits derivative->tgfb1 Promotes derivative->cox2 Inhibits

Caption: Key inflammatory pathways modulated by the derivatives.

Detailed Protocol: Carrageenan-Induced Paw Edema Model

This protocol describes a self-validating system for assessing acute anti-inflammatory activity in rodents.

Objective: To evaluate the ability of a test compound to inhibit edema formation following the injection of a phlogistic agent (carrageenan).

Materials:

  • Wistar rats or Swiss albino mice (matched for age and weight).

  • Test compound (Methyl(phenyl)aminoacetic acid derivative).

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline).

  • Positive control: Diclofenac sodium (25 mg/kg).[7]

  • Carrageenan (1% w/v solution in sterile saline).

  • Plethysmometer.

Procedure:

  • Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight (approx. 18 hours) before the experiment, with free access to water.

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Group I: Vehicle Control (receives vehicle only).

    • Group II: Positive Control (receives Diclofenac).

    • Group III, IV, V: Test Groups (receive the test compound at different doses, e.g., 10, 20, 40 mg/kg, i.p.).[7]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

  • Dosing: Administer the vehicle, positive control, or test compound intraperitoneally (i.p.) or orally (p.o.) as per the study design.

  • Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significance.

Causality and Validation: The vehicle control group establishes the baseline inflammatory response to carrageenan. The positive control (Diclofenac) validates the assay's sensitivity. A statistically significant reduction in paw edema in the test groups, compared to the vehicle control, demonstrates the anti-inflammatory activity of the derivative.

Quantitative Data Summary: Anti-inflammatory & Analgesic Activity
Compound/Derivative ClassModelResultReference
Phenyl substituted alpha-amino ketonesCarrageenan Edema (rat)After i.p. application, some derivatives were ten times more effective than acetylsalicylic acid.[12]
2-(3-acetyl-5-(...)-pyrrol-1-yl)-3-phenylpropanoic acidCarrageenan Edema (rat)At 20 mg/kg, significantly reduced paw edema. After 14 days, all doses (10-40 mg/kg) were effective.[7][9]
2-(3-acetyl-5-(...)-pyrrol-1-yl)-3-phenylpropanoic acidLPS-induced (rat)Repeated treatment (40 mg/kg) significantly decreased serum TNF-α.[7][9]
N-(2-hydroxy phenyl) acetamideAdjuvant-induced Arthritis (rat)5 & 10 mg/kg doses retarded paw edema increase and reduced serum IL-1β and TNF-α.
6-amino acid conjugates of 14-O-methyloxymorphoneTail-flick (rat)19- to 209-fold more potent than morphine after subcutaneous administration.[10]

Antimicrobial Properties: A New Frontier

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. N-aryl amino acids have shown promise as lead compounds for combating resistant pathogens.[1]

Mechanism of Action

The precise mechanisms are still under investigation, but the antimicrobial effects of these derivatives are likely multifactorial. The presence of the aromatic ring combined with the amino acid moiety is thought to be key to their activity.[1] Potential mechanisms include:

  • Disruption of Cellular Membranes: The lipophilic nature of the N-aryl group may facilitate interaction with and disruption of the bacterial cell membrane.

  • Enzyme Inhibition: The compounds could inhibit essential bacterial enzymes involved in metabolism or cell wall synthesis.

  • Inhibition of Biofilm Formation: Some derivatives may interfere with the ability of bacteria to form biofilms, which are a key factor in persistent infections.

Structure-Activity Relationship (SAR)
  • N-Aryl Substituents: The electronic properties of substituents on the phenyl ring can significantly impact activity. For example, N-(4-Nitrophenyl) derivatives of several amino acids showed potent activity against Streptococcus pneumoniae.[1]

  • Heterocyclic Moieties: Incorporating other heterocyclic structures, such as thiazole or quinoxaline, can enhance antimicrobial and antifungal activity.[13][14][15] Derivatives containing a naphthoquinone ring have shown particularly high antibacterial effects.[15]

  • Amino Acid Configuration: The stereochemistry of the amino acid can be crucial. For some series, methyl esters of the amino acid derivatives showed better antimicrobial activity than the free carboxylic acids.[16][17]

Quantitative Data Summary: Antimicrobial Activity
Compound ClassTarget Organism(s)Activity Noted (MIC = Minimum Inhibitory Concentration)Reference
N-(4-Nitrophenyl)-L-prolineStreptococcus pneumoniae, E. coli, P. mirabilisActivity comparable or superior to streptomycin.[1]
N-substituted-β-amino acid derivativesStaphylococcus aureus, Mycobacterium luteumFive compounds exhibited good activity.[13][14]
Thiazole derivative with a naphthoquinone ringVarious bacteriaExhibited the highest antibacterial activity among the series tested.[15]
Peptide derivatives of Mycophenolic AcidS. aureus, K. pneumoniaeMIC values were often lower (more potent) than the parent compound, MPA.[16][17]

Synthesis Strategies

The synthesis of methyl(phenyl)aminoacetic acid derivatives can be achieved through several reliable routes, allowing for systematic structural modifications to explore structure-activity relationships.

General Synthesis Scheme

A common and effective method involves the nucleophilic substitution of an activated halo-acetate with an aniline derivative, followed by further modifications.

Synthesis_Scheme aniline Aniline (or derivative) plus1 + aniline->plus1 haloacetate Ethyl Chloroacetate plus1->haloacetate arrow1 K₂CO₃, Acetone, Reflux haloacetate->arrow1 intermediate1 Ethyl phenylaminoacetate plus2 + intermediate1->plus2 hydrazine Hydrazine Hydrate plus2->hydrazine arrow2 Reflux hydrazine->arrow2 intermediate2 Phenylaminoacetic acid hydrazide arrow1->intermediate1 arrow2->intermediate2

Caption: A representative synthesis pathway for phenylaminoacetic acid hydrazide.[18]

Detailed Protocol: Synthesis of Ethyl Phenylaminoacetate

This protocol outlines the first step in a multi-step synthesis of biologically active hydrazide derivatives.[18]

Objective: To synthesize ethyl phenylaminoacetate via N-alkylation of aniline.

Materials:

  • Aniline

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

  • Standard reflux apparatus

  • Rotary evaporator

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging the Flask: To the flask, add aniline (1 equivalent), dry acetone, and anhydrous potassium carbonate (approx. 1.5 equivalents).

  • Addition of Alkylating Agent: While stirring the mixture, add ethyl chloroacetate (1 equivalent) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for a specified period (e.g., 6-8 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the solid potassium carbonate and wash it with a small amount of acetone.

    • Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution in vacuo to yield the crude product.

    • If necessary, purify the product further using column chromatography to obtain pure ethyl phenylaminoacetate.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Perspectives

Methyl(phenyl)aminoacetic acid derivatives constitute a class of molecules with remarkable and diverse biological potential. Research has firmly established their activity as anticonvulsants, anti-inflammatory agents, analgesics, and antimicrobial compounds. The inherent "drug-likeness" of their core amino acid scaffold, combined with the synthetic tractability that allows for fine-tuning of their properties, makes them highly attractive for future drug development programs.

Future research should focus on:

  • Mechanism Deconvolution: Elucidating the precise molecular targets and signaling pathways for each biological activity to enable more rational drug design.

  • Pharmacokinetic Optimization: Improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties to enhance bioavailability and therapeutic index.

  • Broad-Spectrum Antimicrobials: Designing derivatives with potent activity against a wide range of multidrug-resistant pathogens.

  • Combination Therapies: Exploring the synergistic potential of these derivatives when used in combination with existing therapeutic agents.

The continued exploration of this versatile chemical space holds significant promise for addressing unmet needs in the treatment of epilepsy, chronic inflammation, pain, and infectious diseases.

References

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Available at: [Link]

  • [Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones]. PubMed. Available at: [Link]

  • N-acylated alpha-amino acids as novel oral delivery agents for proteins. PubMed. Available at: [Link]

  • Studies on o-[2,6-dichlorophenyl-1-amino] Phenyl Acetic Acid. I. Synthesis, Antiinflammatory, Analgesic and Ulcerogenic Activities of Some New Amino Acid Conjugates. PubMed. Available at: [Link]

  • Peripheral versus central antinociceptive actions of 6-amino acid-substituted derivatives of 14-O-methyloxymorphone in acute and inflammatory pain in the rat. PubMed. Available at: [Link]

  • N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. Available at: [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. Available at: [Link]

  • Anticonvulsant activity of some 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides. PubMed. Available at: [Link]

  • Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3. PubMed. Available at: [Link]

  • Merging Structural Motifs of Functionalized Amino Acids and α-Aminoamides Results in Novel Anticonvulsant Compounds with Significant Effects on Slow and Fast Inactivation of Voltage-Gated Sodium Channels and in the Treatment of Neuropathic Pain. PubMed Central. Available at: [Link]

  • Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. Asian Journal of Chemistry. Available at: [Link]

  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. MDPI. Available at: [Link]

  • Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. PubMed. Available at: [Link]

  • Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties. PubMed. Available at: [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Semantic Scholar. Available at: [Link]

  • Amino acid neurotransmitters and new approaches to anticonvulsant drug action. PubMed. Available at: [Link]

  • Synthesis and antimicrobial activity of amino acid and peptide derivatives of mycophenolic acid. PubMed. Available at: [Link]

  • Synthesis and antimicrobial activity of amino acid and peptide derivatives of mycophenolic acid. PubMed Central. Available at: [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. Available at: [Link]

  • Peripheral versus Central Antinociceptive Actions of 6-Amino Acid-Substituted Derivatives of 14- O -Methyloxymorphone in Acute and Inflammatory Pain in the Rat. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. MDPI. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Thermogravimetric Analysis of [methyl(phenyl)carbamoyl]formic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the thermogravimetric analysis (TGA) of [methyl(phenyl)carbamoyl]formic acid (CAS 13120-33-7)[1]. As a compound with limited publicly available data, this document serves as a foundational resource for researchers, scientists, and professionals in drug development and materials science. It outlines a systematic approach to TGA, from experimental design to the interpretation of thermal decomposition data. By drawing on established principles of thermal analysis and the known behavior of related chemical structures, this guide offers predictive insights into the thermal stability and degradation pathways of the title compound.

Introduction: Unveiling the Thermal Profile of a Novel Compound

[Methyl(phenyl)carbamoyl]formic acid, with the molecular formula C9H9NO3, presents a unique structure combining a carbamate moiety with a glyoxylic acid function[1]. While its synthesis and applications are not widely documented, its constituent functional groups are prevalent in pharmaceuticals and specialty polymers. Understanding the thermal stability of this molecule is paramount for its potential applications, influencing storage conditions, processing parameters, and predicting its behavior in various formulations.

Thermogravimetric analysis (TGA) is an essential technique for determining the thermal stability and composition of materials by measuring the change in mass as a function of temperature or time. This guide will provide a comprehensive, step-by-step methodology for conducting the TGA of [methyl(phenyl)carbamoyl]formic acid, coupled with an in-depth discussion of the anticipated decomposition mechanisms.

Foundational Principles of Thermogravimetric Analysis

Thermogravimetric analysis is based on the precise measurement of mass change in a sample as it is subjected to a controlled temperature program in a defined atmosphere. The resulting data, typically plotted as mass versus temperature, provides a wealth of information about the sample's thermal stability, decomposition kinetics, and composition. The first derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, highlights the temperatures at which the most significant mass loss occurs.

Experimental Protocol: A Self-Validating Approach

The following protocol is designed to provide a robust and reproducible thermogravimetric analysis of [methyl(phenyl)carbamoyl]formic acid.

3.1. Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential for accurate and reproducible results. The instrument should be calibrated for both mass and temperature according to the manufacturer's specifications, typically using certified reference materials.

3.2. Sample Preparation

  • Sample Purity: Ensure the sample of [methyl(phenyl)carbamoyl]formic acid is of high purity to avoid the influence of impurities on the TGA curve.

  • Sample Mass: Accurately weigh a sample of 5-10 mg into a clean, tared TGA pan (e.g., alumina or platinum). A smaller sample size minimizes thermal gradients within the sample.

  • Sample Form: The sample should be in a fine powder form to ensure uniform heating.

3.3. TGA Experimental Parameters

The following parameters are recommended for the initial analysis of [methyl(phenyl)carbamoyl]formic acid.

ParameterRecommended ValueRationale
Temperature Range Ambient to 600 °CThis range is expected to cover the complete decomposition of the organic molecule.
Heating Rate 10 °C/minA common heating rate that provides a good balance between resolution and experiment time.
Atmosphere Nitrogen (Inert)An inert atmosphere is crucial to study the thermal decomposition without oxidative effects.
Flow Rate 50 mL/minA typical flow rate to ensure an inert environment and efficient removal of gaseous products.

3.4. Data Acquisition and Analysis

  • Record the mass loss as a function of temperature.

  • Generate the TGA and DTG curves.

  • Analyze the curves to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate, and the percentage of mass loss at each stage.

Predicted Thermal Decomposition Pathways

Based on the known thermal behavior of carbamates, carboxylic acids, and related structures, we can predict the likely decomposition pathways for [methyl(phenyl)carbamoyl]formic acid. The decomposition is anticipated to be a multi-stage process.

4.1. Initial Decomposition: Decarboxylation of the Formic Acid Moiety

The carboxylic acid group is often the most thermally labile part of such a molecule. The initial decomposition step is likely to be the decarboxylation of the formic acid group, releasing carbon dioxide.

4.2. Subsequent Decomposition of the Carbamate Group

Following or concurrently with the initial decarboxylation, the carbamate group is expected to decompose. The thermal decomposition of carbamates can proceed through several pathways. For methyl N-alkyl/aryl carbamates, a common route is the elimination of methanol to form an isocyanate intermediate. Another possibility is the cleavage of the carbamate bond to yield N-methylaniline and carbon dioxide.

4.3. Visualizing the Decomposition

The following diagram illustrates the proposed primary decomposition pathways.

G cluster_0 [methyl(phenyl)carbamoyl]formic acid cluster_1 Intermediate Products cluster_2 Gaseous Byproducts A C₉H₉NO₃ B Methyl(phenyl)carbamoyl radical A->B Decarboxylation (-CO₂) E CO₂ A->E Decarboxylation (-CO₂) G CO A->G Dehydration (-H₂O) C Phenyl isocyanate B->C Rearrangement D N-methylaniline B->D Further decomposition H Methanol B->H Elimination C->D Hydrolysis F H₂O

Caption: Proposed thermal decomposition pathways for [methyl(phenyl)carbamoyl]formic acid.

Interpreting the TGA and DTG Curves

The hypothetical TGA and DTG curves for [methyl(phenyl)carbamoyl]formic acid would likely exhibit multiple mass loss steps, corresponding to the sequential decomposition of the functional groups.

  • Step 1: A mass loss corresponding to the loss of CO2 from the formic acid group.

  • Step 2: A subsequent mass loss associated with the decomposition of the carbamate moiety, potentially involving the loss of methanol or further fragmentation.

The DTG curve would show distinct peaks for each of these decomposition steps, with the peak temperature indicating the point of maximum decomposition rate.

Corroborative Analytical Techniques

To provide a self-validating system and confirm the proposed decomposition mechanisms, TGA should be coupled with other analytical techniques:

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify endothermic or exothermic decomposition events. Phenylglyoxylic acid, a related compound, has a melting point of 64-66 °C[2].

  • TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR): To identify the gaseous products evolved during decomposition, which would provide direct evidence for the proposed pathways (e.g., detection of CO2, methanol, or isocyanates).

Experimental Workflow Visualization

The following diagram outlines the comprehensive workflow for the thermal analysis of [methyl(phenyl)carbamoyl]formic acid.

G cluster_0 Sample Preparation cluster_1 TGA Analysis cluster_2 Data Acquisition & Initial Analysis cluster_3 Corroborative Analysis cluster_4 Comprehensive Interpretation prep High Purity Sample (5-10 mg) tga TGA Instrument (Ambient to 600°C at 10°C/min in N₂) prep->tga data Record Mass Loss vs. Temperature tga->data dsc DSC Analysis tga->dsc tga_ms TGA-MS / TGA-FTIR tga->tga_ms analysis Generate TGA & DTG Curves data->analysis interpretation Determine Decomposition Stages & Onset Temperatures analysis->interpretation dsc->interpretation mechanism Elucidate Decomposition Mechanism tga_ms->mechanism interpretation->mechanism

Caption: Comprehensive workflow for the thermal analysis of the target compound.

Conclusion and Future Outlook

This technical guide provides a robust framework for conducting and interpreting the thermogravimetric analysis of [methyl(phenyl)carbamoyl]formic acid. By leveraging knowledge of related chemical structures and established analytical protocols, researchers can effectively characterize the thermal stability and decomposition profile of this novel compound. The insights gained from such an analysis are critical for its potential development in pharmaceuticals, agrochemicals, or polymer science. Further studies, particularly those coupling TGA with evolved gas analysis techniques, will be invaluable in providing a complete and validated understanding of its thermal behavior.

References

  • The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Journal of the Chemical Society, Section B: Physical Organic. (Link not available)
  • Yalfani, M. S., Lolli, G., Müller, T. E., Wolf, A., & Mleczko, L. (2015). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. ChemSusChem, 8(3), 443–447. [Link]

  • THERMAL BEHAVIOR OF SOME NEW PHENOXYALKYL CARBOXYLIC ACIDS DERIVATIVES IN NITROGEN ATMOSPHERE. SCIENTIFIC STUDY & RESEARCH, X(3), 235-242. [Link]

  • Phenylglyoxylic acid. In Wikipedia. [Link]

  • Phenylglyoxylic acid derivatives. ResearchGate. [Link]

  • Chemical Properties of Carbonic acid, methyl phenyl ester (CAS 13509-27-8). Cheméo. [Link]

  • Phenylglyoxylic acid derivatives and their preparation and use.
  • Identification of reaction intermediates in the decomposition of formic acid on Pd. Faraday Discussions. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Structural Elucidation of 2-(N-methylanilino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and structural characterization of 2-(N-methylanilino)-2-oxoacetic acid. While a definitive single-crystal X-ray diffraction structure is not publicly available, this document outlines the established methodologies for its preparation and detailed analysis. It serves as a robust framework for researchers aiming to synthesize and characterize this and similar N-substituted oxanilic acids. The guide delves into the critical aspects of crystal growth for small organic molecules, the application of single-crystal X-ray diffraction for structural elucidation, and the common intermolecular interactions that govern the solid-state architecture of carboxylic acids. Spectroscopic techniques for compound verification are also detailed. This document is intended to be a practical resource, blending theoretical principles with actionable protocols to empower researchers in the fields of medicinal chemistry and materials science.

Introduction

2-(N-methylanilino)-2-oxoacetic acid, also known as N-methyl-N-phenyloxamic acid, belongs to the class of N-substituted oxanilic acids. These compounds are of significant interest in medicinal chemistry and drug development due to their structural motifs which can mimic peptide bonds and participate in various biological interactions. The presence of a carboxylic acid group, an amide linkage, and an aromatic ring provides a scaffold for diverse chemical modifications and potential interactions with biological targets.

A thorough understanding of the three-dimensional structure of such molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction is the gold standard for obtaining precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions in the solid state.[1][2] This guide provides a comprehensive protocol for the synthesis and a prospective approach to the crystallographic analysis of 2-(N-methylanilino)-2-oxoacetic acid.

Synthesis and Purification

The synthesis of 2-(N-methylanilino)-2-oxoacetic acid can be achieved through the reaction of N-methylaniline with an appropriate acylating agent. A common and effective method involves the use of oxalyl chloride or a monoester of oxalic acid.

Proposed Synthetic Pathway

A plausible and efficient route to 2-(N-methylanilino)-2-oxoacetic acid involves the reaction of N-methylaniline with ethyl oxalyl chloride, followed by hydrolysis of the resulting ester.

Synthesis_Pathway N_methylaniline N-Methylaniline Intermediate_ester Ethyl 2-(N-methylanilino)-2-oxoacetate N_methylaniline->Intermediate_ester Ethyl_oxalyl_chloride Ethyl oxalyl chloride Ethyl_oxalyl_chloride->Intermediate_ester Hydrolysis Hydrolysis (e.g., NaOH, H2O then H3O+) Intermediate_ester->Hydrolysis Final_product 2-(N-methylanilino)-2-oxoacetic acid Hydrolysis->Final_product

Caption: Proposed two-step synthesis of 2-(N-methylanilino)-2-oxoacetic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(N-methylanilino)-2-oxoacetate

  • To a solution of N-methylaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add ethyl oxalyl chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate ester.

Step 2: Hydrolysis to 2-(N-methylanilino)-2-oxoacetic acid

  • Dissolve the purified ethyl 2-(N-methylanilino)-2-oxoacetate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (2-3 equivalents), and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification for Crystallization

For successful single-crystal growth, the purity of the compound is critical.[3] The synthesized 2-(N-methylanilino)-2-oxoacetic acid should be further purified by recrystallization from a suitable solvent system, which can be determined by small-scale solubility tests.

Single-Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[4][5] Several techniques can be employed for small organic molecules.

Crystal Growth Methodologies
MethodDescriptionSuitability
Slow Evaporation The compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly over several days to weeks.Compounds that are moderately soluble and stable in the chosen solvent.[3]
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to allow for crystal formation.Compounds that exhibit a significant change in solubility with temperature.
Vapor Diffusion A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first induces crystallization.Useful for small quantities of material and for screening a wide range of solvent systems.
Recommended Protocol for Crystal Growth
  • Solvent Selection: Screen a variety of solvents to find one in which 2-(N-methylanilino)-2-oxoacetic acid has moderate solubility.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent, gently warming if necessary to facilitate dissolution.

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth:

    • Slow Evaporation: Transfer the filtered solution to a clean vial, cover with a perforated cap, and leave undisturbed in a vibration-free environment.

    • Slow Cooling: Place the hot, saturated solution in a dewar or an insulated container to ensure a slow cooling rate.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or tweezers and dry them on filter paper.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides definitive information about the molecular structure and packing in the solid state.[1][2]

Experimental Workflow

X-ray_Diffraction_Workflow Crystal_Selection Crystal Selection and Mounting Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Diffractometer Structure_Solution Structure Solution Data_Collection->Structure_Solution Raw Diffraction Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Structural Model Validation Structure Validation and Analysis Structure_Refinement->Validation Refined Structure

Sources

Quantum chemical calculations for Methyl(phenyl)aminoacetic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for Methyl(phenyl)aminoacetic Acid

Foreword: The Computational Microscope in Modern Drug Discovery

In the intricate dance of drug development, understanding a molecule's fundamental electronic structure and conformational preferences is paramount. For molecules like Methyl(phenyl)aminoacetic acid, a versatile scaffold in medicinal chemistry, this understanding transcends mere structural representation. It delves into the quantum realm, where electron densities, orbital energies, and vibrational modes dictate reactivity, stability, and ultimately, biological function. This guide serves as a comprehensive manual for researchers, scientists, and drug development professionals, providing a robust framework for performing and interpreting quantum chemical calculations on this molecule. We eschew a rigid template, instead adopting a narrative that flows from theoretical grounding to practical application, mirroring the logical progression of a rigorous scientific investigation. Our focus is not just on the "how" but the critical "why" behind each computational decision, ensuring a self-validating and scientifically sound methodology.

The Theoretical Cornerstone: Why Density Functional Theory?

To probe the electronic heart of Methyl(phenyl)aminoacetic acid, we turn to Density Functional Theory (DFT), a quantum mechanical method that has become a cornerstone of computational chemistry.[1] Unlike more computationally demanding ab initio methods, DFT offers a remarkable balance of accuracy and efficiency, making it ideal for molecules of pharmaceutical interest.[1][2] The theory's central tenet is that the ground-state energy and all other properties of a molecule can be determined from its electron density, ρ(r), a function of only three spatial coordinates, rather than the complex many-electron wavefunction.[1] This simplification is the key to its computational tractability.

Conceptual DFT: Translating Electron Density into Chemical Reactivity

Beyond simple energy calculations, Conceptual Density Functional Theory (CDFT) provides a powerful toolkit for translating electronic structure data into chemically intuitive concepts of reactivity.[3][4] By calculating specific descriptors, we can predict how Methyl(phenyl)aminoacetic acid will interact with biological targets.[5][6] Key descriptors include:

  • Chemical Potential (μ) : Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

  • Chemical Hardness (η) : Measures the resistance to a change in electron distribution. A "softer" molecule is generally more reactive.[7]

  • Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These descriptors are invaluable for predicting binding affinities, selectivity, and even potential toxicity, strengthening the entire drug discovery process.[3][4]

The Language of Electrons: Choosing the Right Basis Set

In practice, the electron orbitals are described by a set of mathematical functions called a basis set .[8][9] The choice of basis set is a critical decision that directly impacts the accuracy and cost of the calculation.[9] A larger, more flexible basis set provides a more accurate description but requires more computational resources.[10]

For a molecule like Methyl(phenyl)aminoacetic acid, containing C, H, N, and O atoms, the Pople-style basis sets are a common and effective starting point.

Basis SetDescriptionRecommended Use
6-31G(d) A split-valence basis set with polarization functions on heavy (non-hydrogen) atoms.A good, cost-effective choice for initial geometry optimizations and conformational searches.[11]
6-311+G(d,p) A larger triple-split valence basis set with diffuse functions (+) on heavy atoms and polarization functions on both heavy atoms (d) and hydrogens (p).Recommended for final, high-accuracy single-point energy calculations and property calculations.[12]

Alternatively, Dunning's correlation-consistent basis sets, like cc-pVDZ (correlation-consistent polarized Valence Double-Zeta), are considered the state-of-the-art for high-accuracy calculations.[8]

The Influence of Environment: Solvation Models

Biochemical processes occur in an aqueous environment. Ignoring the solvent's effect can lead to significant inaccuracies. While explicitly modeling individual solvent molecules is computationally prohibitive for routine calculations, implicit solvent models offer an elegant and efficient solution.[13][14] These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule.[15]

The Solvation Model based on Density (SMD) is a widely used and robust universal solvation model that has demonstrated high accuracy for calculating solvation free energies.[13] It will be our choice for modeling the aqueous environment of Methyl(phenyl)aminoacetic acid.

A Strategic Workflow for Computational Analysis

A successful computational study relies on a logical and structured workflow. For a flexible molecule like Methyl(phenyl)aminoacetic acid, identifying the global minimum energy conformation is a crucial first step that underpins the accuracy of all subsequent calculations.

G cluster_prep Step 1: Preparation cluster_conf Step 2: Conformational Analysis cluster_dft Step 3: DFT Refinement cluster_analysis Step 4: Property Calculation & Analysis mol_build Build 3D Structure mm_search Molecular Mechanics (MM) Conformational Search mol_build->mm_search clustering Cluster & Select Low-Energy Conformers mm_search->clustering dft_opt DFT Geometry Optimization clustering->dft_opt freq_calc Vibrational Frequency Analysis dft_opt->freq_calc spe_calc Single-Point Energy (Larger Basis Set) freq_calc->spe_calc prop_calc Calculate Properties (HOMO/LUMO, MEP, CDFT) spe_calc->prop_calc data_analysis Interpret Data & Draw Conclusions prop_calc->data_analysis

Caption: Computational workflow for Methyl(phenyl)aminoacetic acid.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for conducting the quantum chemical calculations. We will use the widely adopted Gaussian software package as our computational tool.[16][17]

Protocol 3.1: Conformational Analysis

Causality: Flexible molecules can exist in multiple conformations (rotamers), and their relative energies can significantly influence the molecule's overall properties.[18] A low-level, computationally inexpensive search is necessary to explore the vast conformational space before committing to costly DFT calculations.[19][20]

  • Build the initial 3D structure of Methyl(phenyl)aminoacetic acid using a molecular editor like GaussView or Avogadro.

  • Perform a conformational search using a Molecular Mechanics (MM) force field, such as MMFF94. This step will generate hundreds or thousands of potential conformers.[18]

  • Filter and cluster the results. Discard high-energy conformers (e.g., >10 kcal/mol above the minimum). Group the remaining structures based on geometric similarity (RMSD).

  • Select representative conformers. Choose the lowest-energy structure from each of the most populated clusters for the next stage of DFT optimization. This ensures a diverse set of low-energy structures is considered.

Protocol 3.2: DFT Geometry Optimization & Frequency Analysis

Causality: The MM force field provides a reasonable but approximate geometry. DFT optimization is required to obtain a precise structure by finding the minimum on the potential energy surface at a quantum mechanical level of theory.[1] A subsequent frequency calculation is essential to verify that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to compute thermodynamic properties and vibrational spectra.[21][22]

  • Prepare the Gaussian Input File. For each selected conformer, create an input file (.gjf or .com).

  • Specify the Calculation Job. The route section should specify the following keywords:

    • #p B3LYP-D3/6-31G(d) Opt Freq SCRF=(SMD,Solvent=Water)

    • #p : Enables enhanced printing options.

    • B3LYP-D3 : A hybrid DFT functional with Grimme's D3 dispersion correction, which is crucial for accurately modeling intramolecular interactions.[19]

    • 6-31G(d) : The basis set for this initial optimization step.[23]

    • Opt : Keyword to perform a geometry optimization.

    • Freq : Keyword to perform a frequency calculation after the optimization completes.

    • SCRF=(SMD,Solvent=Water) : Specifies the use of the SMD implicit solvation model to simulate an aqueous environment.[13][14]

  • Define the Molecule. Specify the charge (0 for neutral) and spin multiplicity (1 for a singlet ground state) followed by the atomic coordinates.

  • Run the Calculation. Submit the input file to Gaussian.

  • Verify the Output. After the calculation is complete, check the output file (.log or .out).

    • Confirm that the optimization converged successfully.

    • Inspect the frequency results. All calculated frequencies should be positive real numbers. The presence of an imaginary frequency indicates a transition state or a saddle point, not a true minimum.

Protocol 3.3: High-Accuracy Single-Point Energy and Property Calculation

Causality: While the 6-31G(d) basis set is efficient for optimization, a larger basis set is necessary for more accurate electronic energy calculations.[12] This single-point energy calculation on the previously optimized geometry provides a refined energy value without the computational expense of re-optimizing with the larger basis set.

  • Prepare the Input File. Use the optimized coordinates from the previous step.

  • Specify the Calculation Job. The route section should be modified:

    • #p B3LYP-D3/6-311+G(d,p) SCRF=(SMD,Solvent=Water) Pop=Full Guess=Read Geom=Check

    • 6-311+G(d,p) : The larger basis set for a more accurate energy calculation.

    • Pop=Full : Requests a full population analysis, which is needed to compute various electronic properties, including the Molecular Electrostatic Potential (MEP).

    • Guess=Read Geom=Check : Tells Gaussian to read the molecular orbitals and geometry from the previous calculation's checkpoint file, which is more efficient.

  • Run and Analyze. Execute the calculation and extract the final electronic energy and other properties from the output file.

Data Presentation and Interpretation

The output of these calculations is a rich dataset that provides deep insights into the molecule's behavior.

The Conformational Energy Landscape

After performing the workflow on all selected conformers, the final refined energies can be compared.

Conformer IDRelative Gibbs Free Energy (kcal/mol)Boltzmann Population (%)Key Dihedral Angle (C-C-N-C)
Conf-010.0075.3178.5°
Conf-020.8519.1-65.2°
Conf-032.105.670.1°
Note: Data are hypothetical and for illustrative purposes only.

This table reveals the most stable conformation (Conf-01) and its predicted population at room temperature. Understanding which conformations are most prevalent is crucial for predicting how the molecule will bind to a receptor.

Electronic Properties and Reactivity

The single-point calculation yields critical electronic properties.

PropertyCalculated ValueSignificance
HOMO Energy -6.5 eVEnergy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy -1.2 eVEnergy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap 5.3 eVAn indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.[2]
Dipole Moment 2.1 DebyeMeasures the molecule's overall polarity, influencing solubility and intermolecular interactions.[24]
Electrophilicity (ω) 1.5 eVQuantifies the molecule's electron-accepting capability, a key CDFT descriptor.[3]
Note: Data are hypothetical and for illustrative purposes only.

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool. It plots the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential. Red areas (negative potential) indicate likely sites for electrophilic attack (e.g., lone pairs on oxygen), while blue areas (positive potential) indicate sites for nucleophilic attack.

G cluster_mep Molecular Electrostatic Potential (MEP) cluster_homo_lumo Frontier Molecular Orbitals (FMO) mep_desc Reveals charge distribution and reactive sites. Red = Negative Potential (Nucleophilic) Blue = Positive Potential (Electrophilic) homo_lumo_desc HOMO: Highest Occupied Molecular Orbital (Electron Donor) LUMO: Lowest Unoccupied Molecular Orbital (Electron Acceptor) Energy Gap → Reactivity & Stability

Caption: Key concepts for interpreting electronic structure calculations.

Conclusion: From Quantum Mechanics to Rational Drug Design

This guide has outlined a comprehensive and scientifically rigorous workflow for performing quantum chemical calculations on Methyl(phenyl)aminoacetic acid. By leveraging the power of Density Functional Theory, we can move beyond a simple 2D structure to a dynamic, multi-conformational model rich with electronic and energetic detail.[25][26] The calculated properties—conformational energies, vibrational spectra, HOMO-LUMO gap, and CDFT reactivity descriptors—provide a foundational understanding of the molecule's intrinsic behavior.[2][6][21] This knowledge is not merely academic; it serves as a critical input for further stages of drug development, including the parameterization of force fields for molecular dynamics, guiding molecular docking studies, and building more accurate Quantitative Structure-Activity Relationship (QSAR) models.[3][25] By embracing these computational tools, researchers can make more informed decisions, accelerating the journey from molecular concept to therapeutic reality.

References

  • Conceptual density functional theory in drug discovery: an overview. Semantic Scholar. [Link]

  • GAMESS: Open Source Quantum Chemistry Software. Ames Laboratory. [Link]

  • Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]

  • Gaussian (software). Wikipedia. [Link]

  • Gaussian – Molecular Modeling in Computational Chemistry. RITME. [Link]

  • Density Functional Theory (DFT) in Drug Discovery. dockdynamics In-Silico Lab. [Link]

  • Quantum-Chemical Description of Some Physical-Chemical Properties of Proteinogenic Amino Acids. Longdom Publishing. [Link]

  • Solvent model. Wikipedia. [Link]

  • Conceptual density functional theory in drug discovery: an overview. PubMed. [Link]

  • Basis Sets Used in Molecular Orbital Calculations. Source not specified. [Link not available]
  • (PDF) Quantum-Chemical Study of the Biogenic Amino Acids. ResearchGate. [Link]

  • Vibrational spectroscopy and DFT calculations of amino acid derivatives: N‐acetyl‐L‐Asp and N‐acetyl‐L‐Glu in the solid state. ResearchGate. [Link]

  • Conceptual density functional theory in drug discovery: an overview. ResearchGate. [Link]

  • Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. MDPI. [Link]

  • Overview of the Functions and Applications of Quantum Chemistry Software Q-Chem. Source not specified. [Link not available]
  • What is Gaussian? Competitors, Complementary Techs & Usage. Sumble. [Link]

  • About Gaussian 16. Gaussian, Inc. [Link]

  • Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. MDPI. [Link]

  • Applications of density functional theory in COVID-19 drug modeling. PubMed Central - NIH. [Link]

  • List of quantum chemistry and solid-state physics software. Wikipedia. [Link]

  • Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies. PubMed Central - NIH. [Link]

  • Quantum Mechanical Continuum Solvation Models. ACS Publications. [Link]

  • Quantum Chemistry Solves The Question of Why Life Needs So Many Amino Acids. ScienceAlert. [Link]

  • Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Q-Chem. [Link]

  • Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian'. Powered by ipros. [Link]

  • 12.2 Chemical Solvent Models. Q-Chem Manual. [Link]

  • Applications of conceptual density functional theory in reference to quantitative structure–activity / property relationship. Taylor & Francis Online. [Link]

  • A Brief Review of Density Functional Theory and Solvation Model. ChemRxiv. [Link]

  • CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. PubMed Central - NIH. [Link]

  • Quantum chemical study of molecular properties of small branched-chain amino acids in water. NIH. [Link]

  • Explicit Solvation Matters: Performance of QM/MM Solvation Models in Nucleophilic Addition. PubMed Central - NIH. [Link]

  • Correcting π-delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Taylor & Francis Online. [Link]

  • Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Publishing. [Link]

  • GAMESS, Gaussian - software for Quantum Chemistry. Agile Molecule. [Link]

  • Basis set and methods for organic molecules. ResearchGate. [Link]

  • Vibrational Spectroscopy of Homo- and Heterochiral Amino Acid Dimers: Conformational Landscapes. PubMed Central - NIH. [Link]

  • Conceptual density functional theory based electronic structure principles. RSC Publishing. [Link]

  • Experimental and Computational Vibration Study of Amino Acids. Semantic Scholar. [Link]

  • A study of aliphatic amino acids using simulated vibrational circular dichroism and Raman optical activity spectra. arXiv. [Link]

  • Basis set (chemistry). Wikipedia. [Link]

  • CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. ACS Publications. [Link]

  • Vibrational and photoionization spectroscopy of biomolecules: Aliphatic amino acid structures. AIP Publishing. [Link]

  • Choosing the Right Basis Set. ChemistryViews. [Link]

  • Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology. ResearchGate. [Link]

  • How to choose a basis set in DFT calculations || part 4. YouTube. [Link]

  • Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. PubMed Central - NIH. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Methyl(phenyl)aminoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of N-Aryl Amino Acids

Methyl(phenyl)aminoacetic acid, also known as N-methyl-N-phenylglycine, is a derivative of glycine, one of the fundamental building blocks of proteins. N-substituted amino acids, particularly N-aryl glycines, are of significant interest in medicinal chemistry and materials science.[1][2] They serve as crucial precursors and synthons in the creation of a wide array of pharmaceuticals, agrochemicals, and specialized polymers.[1] Their biological properties and relatively low toxicity make them attractive scaffolds for drug development.[2] For instance, derivatives have been explored for their anti-inflammatory and β3-adrenoceptor agonistic activities.[2][3]

This document provides a detailed, two-step protocol for the synthesis of N-methyl-N-phenylglycine. The chosen synthetic route is robust and relies on well-established chemical transformations, making it suitable for both academic research and process development laboratories. The protocol is divided into two primary stages:

  • Synthesis of the N-Phenylglycine intermediate via nucleophilic substitution.

  • N-methylation of N-Phenylglycine to yield the final product.

Each step is accompanied by a mechanistic explanation, detailed procedural instructions, and safety considerations to ensure a successful and safe synthesis.

Synthetic Strategy and Mechanism

The overall synthesis proceeds in two sequential nucleophilic substitution reactions (SN2).

Step 1: Synthesis of N-Phenylglycine This step involves the reaction of aniline with chloroacetic acid. Aniline, acting as a nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom in chloroacetic acid. A base is used to neutralize the chloroacetic acid and to quench the HCl byproduct formed during the reaction, driving the equilibrium towards the product.[4][5]

Step 2: N-Methylation of N-Phenylglycine The secondary amine of N-phenylglycine is first deprotonated using a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a highly nucleophilic amide anion. This anion then readily attacks methyl iodide in a second SN2 reaction to form the desired N-methyl-N-phenylglycine. This method is one of the most broadly applied for the N-methylation of amino acid derivatives.[6]

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmountMoles (mol)
Step 1: N-Phenylglycine Synthesis
Chloroacetic AcidC₂H₃ClO₂94.5099%19.0 g0.20
Sodium HydroxideNaOH40.002 N Solution100 mL0.20
AnilineC₆H₅NH₂93.1399.5%18.6 g0.20
Water (Deionized)H₂O18.02-As needed-
Step 2: N-Methylation
N-PhenylglycineC₈H₉NO₂151.16Product from Step 115.1 g0.10
Sodium HydrideNaH24.0060% dispersion in oil4.4 g0.11
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous200 mL-
Methyl IodideCH₃I141.9499.5%15.6 g (6.9 mL)0.11
Diethyl Ether(C₂H₅)₂O74.12AnhydrousAs needed-
Hydrochloric AcidHCl36.462 M SolutionAs needed-
Equipment
  • 500 mL and 250 mL three-neck round-bottom flasks

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step 1: Synthesis of N-Phenylglycine

This procedure is adapted from the well-established method of reacting aniline with a neutralized solution of chloroacetic acid.[4]

  • Neutralization: In a 500 mL flask, dissolve 19.0 g (0.20 mol) of chloroacetic acid in 100 mL of deionized water. Cool the solution in an ice bath. Slowly add 100 mL of 2 N sodium hydroxide solution with stirring to exactly neutralize the acid.

    • Causality Note: Chloroacetic acid is neutralized first to form sodium chloroacetate. This prevents a competing acid-base reaction with the aniline starting material and ensures the aniline acts as a nucleophile.

  • Reaction: To the cold, neutralized solution, add 18.6 g (0.20 mol) of aniline. Equip the flask with a reflux condenser and heat the mixture to a gentle boil. Continue boiling for a short period (approx. 30-60 minutes) until the oily aniline layer has completely dissolved, indicating the reaction is complete.

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature. The product, N-phenylglycine, will begin to separate as an oil which should crystallize upon standing or by gently scratching the inside of the flask with a glass rod.

  • Isolation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold water to remove any unreacted starting materials and salts.

  • Drying: Dry the product in a desiccator or a vacuum oven at 50-60°C. The expected yield is typically high, around 22-24 g.

Step 2: Synthesis of Methyl(phenyl)aminoacetic Acid (N-Methyl-N-phenylglycine)

! CAUTION ! Sodium hydride (NaH) is highly reactive with water and can ignite. Methyl iodide is a potent alkylating agent and is toxic. Perform this reaction in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

  • Setup: Assemble a dry 500 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Deprotonation: Suspend 4.4 g (0.11 mol) of 60% NaH dispersion in 100 mL of anhydrous THF in the flask. With stirring, add a solution of 15.1 g (0.10 mol) of N-phenylglycine (from Step 1) dissolved in 100 mL of anhydrous THF dropwise over 30 minutes. Hydrogen gas will evolve.

    • Causality Note: Sodium hydride is a strong base that deprotonates the secondary amine of N-phenylglycine. The evolution of H₂(g) drives the reaction to completion, forming the sodium salt (anion) of N-phenylglycine, which is a much stronger nucleophile than the parent amine.

  • Alkylation: After the addition is complete and hydrogen evolution has ceased, cool the mixture in an ice bath. Add 15.6 g (0.11 mol) of methyl iodide dropwise via the dropping funnel, keeping the temperature below 10°C. After the addition, remove the ice bath and stir the mixture at room temperature for 2-3 hours.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of water, which will react with any excess NaH.

  • Work-up: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and wash the organic layer with 50 mL of water.

  • Acidification & Extraction: Adjust the pH of the aqueous layer to approximately 5 with 2 M HCl. The product will precipitate or form an oil.[7] Extract the product into diethyl ether (3 x 75 mL).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude Methyl(phenyl)aminoacetic acid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Workflow and Data Visualization

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Phenylglycine Synthesis cluster_step2 Step 2: N-Methylation Aniline Aniline Reaction1 Reflux in H₂O Aniline->Reaction1 Chloroacetic_Acid Chloroacetic Acid + NaOH Chloroacetic_Acid->Reaction1 Workup1 Cooling & Crystallization Reaction1->Workup1 N_Phenylglycine N-Phenylglycine Workup1->N_Phenylglycine NaH_THF 1. NaH in THF N_Phenylglycine->NaH_THF Intermediate Reaction2 Stir at RT NaH_THF->Reaction2 Deprotonation MeI 2. Methyl Iodide (CH₃I) MeI->Reaction2 Alkylation Workup2 Quench, Acidify & Extract Reaction2->Workup2 Final_Product Methyl(phenyl)aminoacetic Acid Workup2->Final_Product

Caption: Two-step synthesis of Methyl(phenyl)aminoacetic acid.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of Methyl(phenyl)aminoacetic acid. By following the two-step procedure involving the initial formation of N-phenylglycine followed by N-methylation, researchers can obtain the desired product in good yield. The mechanistic insights and procedural justifications included are intended to provide a deeper understanding of the reaction, enabling scientists to adapt and troubleshoot the synthesis as needed for their specific research and development goals.

References

  • Al-Ostath, A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 15(2), 127-134. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of N-methyl-N-phenylglycine. Retrieved from [Link]

  • Yadav, U., & Kumar, A. (2024). Chemoenzymatic synthesis of N-phenyl glycine derivatives via integration of Au/TiO2 and enzyme as catalysts in water. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • Kumar, A., et al. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 13(25), 17097-17105. Available at: [Link]

  • PrepChem. (n.d.). Preparation of N-Phenylglycine. Retrieved from [Link]

  • Vukušić, L., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Crystals, 13(10), 1461. Available at: [Link]

  • Aurelio, L., & Hughes, A. B. (2011). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH. Available at: [Link]

Sources

Applications of [Methyl(phenyl)carbamoyl]formic Acid in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[Methyl(phenyl)carbamoyl]formic acid, a molecule possessing the dual functionalities of an α-keto acid and an N-acyl carbamic acid, presents a unique scaffold for potential applications in organic synthesis. While specific, documented uses of this particular reagent are not extensively reported in the current literature, its structural motifs suggest a rich and varied reactivity profile. This guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of the potential applications of [methyl(phenyl)carbamoyl]formic acid. The principles and protocols outlined herein are derived from the well-established chemistry of α-keto acids and N-acyl amino acid derivatives, offering a predictive framework for the utilization of this versatile, yet underexplored, molecule.

The core reactivity of [methyl(phenyl)carbamoyl]formic acid is centered around the α-keto acid moiety, which can undergo decarboxylation to generate a reactive acyl-type intermediate.[1][2] This characteristic positions it as a potential acylating agent for a variety of nucleophiles. Furthermore, the presence of the N-phenyl-N-methylcarbamoyl group introduces opportunities for its use in the synthesis of complex nitrogen-containing heterocycles and as a bidentate ligand in transition metal catalysis.

This document will delve into these potential applications, providing theoretical mechanistic underpinnings and generalized experimental protocols to serve as a foundational resource for further investigation.

Potential as a Decarboxylative Acylating Agent

The most prominent potential application of [methyl(phenyl)carbamoyl]formic acid lies in its use as a precursor to a reactive N-methyl-N-phenylcarbamoyl intermediate via decarboxylation. α-Keto acids are known to be effective acylating agents under thermal or photoredox conditions, releasing carbon dioxide as the sole byproduct, which renders these reactions highly atom-economical.[2]

Mechanistic Rationale

Upon thermal or photochemical activation, [methyl(phenyl)carbamoyl]formic acid is expected to undergo decarboxylation to generate a transient acyl radical or a related reactive species.[1] This intermediate can then be trapped by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The process is conceptually similar to the use of other α-keto acids in acylation reactions.[2]

G cluster_0 Decarboxylative Acylation Pathway A [Methyl(phenyl)carbamoyl]formic Acid B Acyl Radical Intermediate A->B Heat or hv - CO2 D Acylated Product B->D + Nucleophile E CO2 C Nucleophile (Nu-H) C->D G cluster_1 Hypothetical Oxazolidinone Synthesis Start [Methyl(phenyl)carbamoyl]formic Acid Intermediate Hydroxy Acid Intermediate Start->Intermediate Reduction (e.g., NaBH4) Product Substituted Oxazolidinone Intermediate->Product Intramolecular Cyclization (-H2O) G cluster_2 Proposed Ligand-Metal Complexation Ligand [Methyl(phenyl)carbamoyl]formic Acid Complex Bidentate Metal Complex Ligand->Complex Metal Metal Precursor (e.g., Pd(OAc)2) Metal->Complex Products Products Complex->Products Catalysis Reactants Substrates Reactants->Products

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl(phenyl)aminoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the analysis of Methyl(phenyl)aminoacetic acid, also known as N-methyl-α-phenylglycine, using High-Performance Liquid Chromatography (HPLC). The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, providing robust protocols for both quantitative analysis and chiral separation. The methods are developed based on established principles of reversed-phase and chiral chromatography, ensuring accuracy, precision, and reliability. This guide explains the scientific rationale behind the chosen experimental conditions and adheres to the validation principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity.

Introduction: The Significance of Methyl(phenyl)aminoacetic Acid Analysis

Methyl(phenyl)aminoacetic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereochemistry often plays a pivotal role in the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, the ability to accurately quantify this compound and determine its enantiomeric purity is of paramount importance in pharmaceutical research and quality control.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that is well-suited for the analysis of amino acids and their derivatives.[1][2] This application note details two distinct HPLC methods:

  • Method A: Reversed-Phase HPLC for Quantitative Analysis. This method is designed for the accurate determination of the total concentration of Methyl(phenyl)aminoacetic acid in a sample.

  • Method B: Chiral HPLC for Enantiomeric Purity. This method is tailored to separate the (R)- and (S)-enantiomers of Methyl(phenyl)aminoacetic acid, allowing for the determination of enantiomeric excess (%ee).

The development of these methods considers the physicochemical properties of Methyl(phenyl)aminoacetic acid, including its aromatic nature conferred by the phenyl group, which allows for straightforward UV detection.[3]

Method A: Quantitative Analysis by Reversed-Phase HPLC

This method utilizes a standard reversed-phase C18 column to achieve a rapid and efficient quantification of Methyl(phenyl)aminoacetic acid. The underlying principle is the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Scientific Rationale for Method Parameters
  • Stationary Phase: A C18 column is chosen for its versatility and proven performance in retaining and separating a wide range of organic molecules, including those with aromatic moieties. The hydrophobic C18 chains interact with the phenyl group of the analyte, providing good retention.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is employed. Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve a suitable retention time and peak shape. The phosphate buffer controls the pH of the mobile phase, which is critical for maintaining the consistent ionization state of the amino acid's carboxyl and amino groups, thereby ensuring reproducible retention. A slightly acidic pH is often chosen to suppress the ionization of silanol groups on the silica-based stationary phase, which can lead to peak tailing.

  • Detection: The presence of the phenyl group in Methyl(phenyl)aminoacetic acid results in UV absorbance. Based on the UV spectrum of the structurally similar compound phenylalanine, which exhibits absorbance maxima around 198 nm and 258 nm, a detection wavelength of 254 nm is selected.[3][4] This wavelength provides a good balance of sensitivity and selectivity, as many common solvents and buffers have lower absorbance at this wavelength.

Experimental Protocol

2.2.1. Materials and Reagents

  • Methyl(phenyl)aminoacetic acid reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

2.2.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 80% A / 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm

2.2.3. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of Methyl(phenyl)aminoacetic acid reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation (as per ICH Q2(R1) Guidelines)

A comprehensive method validation should be performed to ensure the reliability of the analytical data.[5][6][7] The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components. Peak purity analysis should be performed.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels.
Precision Repeatability (intra-day) and intermediate precision (inter-day) with a Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).

Method B: Chiral Separation for Enantiomeric Purity

The separation of enantiomers requires a chiral environment. This can be achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. For this application, a CSP is recommended for its robustness and ease of use.

Scientific Rationale for Chiral Separation
  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including amino acid derivatives.[8] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte enantiomers and the chiral selectors on the CSP. Zwitterionic CSPs have also shown great promise for the direct separation of amino acids.[9]

  • Mobile Phase: The choice of mobile phase in chiral separations is critical as it influences the interactions between the analyte and the CSP. A mixture of a nonpolar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol is commonly used in normal-phase chiral chromatography. The ratio of these solvents is optimized to achieve the best resolution between the enantiomers.

Experimental Protocol

3.2.1. Materials and Reagents

  • (R)-Methyl(phenyl)aminoacetic acid and (S)-Methyl(phenyl)aminoacetic acid reference standards (or a racemic mixture)

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

3.2.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with a chiral column
Column Chiralpak IA or equivalent polysaccharide-based CSP (e.g., amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm

3.2.3. Sample Preparation

  • Standard Solution: Prepare a solution of the racemic mixture or individual enantiomers in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Dissolve the sample in the mobile phase to a similar concentration. Filter through a 0.45 µm syringe filter before injection.

System Suitability for Chiral Separation

For chiral separations, system suitability is crucial to ensure the validity of the results.

System Suitability ParameterAcceptance Criteria
Resolution (Rs) Rs between the two enantiomer peaks should be ≥ 1.5.
Tailing Factor (T) T for each enantiomer peak should be ≤ 2.0.
Repeatability of Peak Areas RSD for replicate injections of the standard should be ≤ 2.0%.

Workflow and Data Analysis

The overall workflow for the HPLC analysis of Methyl(phenyl)aminoacetic acid is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh and Dissolve Sample Filter Filter through 0.45 µm Filter Sample->Filter Standard Prepare Standard Solutions Standard->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate Concentration / %ee Integrate->Calculate

Caption: Experimental workflow for HPLC analysis.

Potential Challenges and Troubleshooting

  • Peak Tailing: This can be caused by interactions with active silanol groups on the column. Ensure the mobile phase pH is appropriately controlled. Using a high-purity, end-capped C18 column can also mitigate this issue.

  • Poor Resolution in Chiral Separation: The resolution of enantiomers is highly sensitive to the mobile phase composition. Small adjustments to the percentage of the alcohol modifier can significantly impact the separation. Trying different alcohol modifiers (e.g., ethanol instead of isopropanol) may also be beneficial.

  • Analyte Racemization: Phenylglycine and its derivatives can be susceptible to racemization, particularly under basic conditions.[10][11][12] It is crucial to control the pH of the sample and mobile phase to prevent any changes in the enantiomeric composition during analysis.

Conclusion

The HPLC methods detailed in this application note provide a robust framework for the quantitative analysis and chiral separation of Methyl(phenyl)aminoacetic acid. By following the outlined protocols and adhering to the principles of method validation, researchers and drug development professionals can obtain accurate and reliable data, ensuring the quality and stereochemical integrity of this important pharmaceutical building block. The scientific rationale provided for the selection of various experimental parameters allows for a deeper understanding of the chromatographic process and facilitates method optimization and troubleshooting.

References

  • Hoffmann, C. V., Pell, R., Lämmerhofer, M., & Lindner, W. (2008). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Analytical Chemistry, 80(22), 8780-8789.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • MicroSolv Technology Corporation. (n.d.). Phenylglycine & Phenylalanine Analyzed with HPLC. Retrieved from [Link]

  • Pell, R., & Lämmerhofer, M. (2012). Validation of Amino Acid Analysis Methods. In Methods in Molecular Biology (Vol. 828, pp. 319-335). Humana Press.
  • Phenomenex. (2022). Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • Reason, A. J. (2003). Validation of Amino Acid Analysis Methods. In The Protein Protocols Handbook (pp. 785-798). Humana Press.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Phenylalanine. Retrieved from [Link]

  • Valkó, K., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 349-355.
  • Wernisch, S., & Lindner, W. (2012). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science, 18(11), 693-699.

Sources

Application Note: Derivatization of 2-(Methyl(phenyl)amino)-2-oxoacetic Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the chemical derivatization of 2-(Methyl(phenyl)amino)-2-oxoacetic acid, a key intermediate and potential biomarker in various chemical and pharmaceutical processes. Due to its polarity and low volatility stemming from the carboxylic acid group, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging, often resulting in poor peak shape, low sensitivity, and thermal degradation. To overcome these limitations, this guide presents detailed, validated protocols for two robust derivatization techniques: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and methylation using trimethylsilyldiazomethane (TMSD). We delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss the expected chromatographic and mass spectrometric outcomes. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries seeking a reliable method for the quantification and identification of this and structurally related compounds.

Introduction: The Analytical Challenge

2-(Methyl(phenyl)amino)-2-oxoacetic acid, also known as (methylanilino)(oxo)acetic acid, is a compound of interest in synthetic chemistry and drug development.[1][2][3] Its accurate quantification is crucial for process monitoring, impurity profiling, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds, offering high resolution and sensitivity.[4][5] However, the intrinsic properties of 2-(Methyl(phenyl)amino)-2-oxoacetic acid—specifically the presence of a polar carboxylic acid functional group—render it non-volatile and prone to thermal decomposition in the hot GC injector.[6][7]

Derivatization is a chemical modification technique used to convert analytes into a form that is more amenable to GC analysis.[6][7][8] The primary goals of derivatization for this analyte are:

  • Increase Volatility: By replacing the active proton of the carboxylic acid with a non-polar group, intermolecular hydrogen bonding is eliminated, significantly increasing the compound's vapor pressure.[4][9][10]

  • Enhance Thermal Stability: The resulting derivatives are generally more stable at the high temperatures required for GC analysis, preventing on-column degradation.[9][11][12]

  • Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which improves resolution and enhances the accuracy of quantification.[8][9][13]

This guide will focus on two highly effective and widely used derivatization strategies: silylation and methylation.

Principles of Derivatization

Silylation with BSTFA

Silylation is the most common derivatization technique for GC analysis, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[12][14] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating agent that reacts efficiently with carboxylic acids.[4][9][11] The reaction proceeds via a nucleophilic attack of the carboxylate oxygen on the silicon atom of BSTFA, forming a stable TMS ester. The byproducts of the reaction, N-methyl-trimethylsilyltrifluoroacetamide and trifluoroacetamide, are highly volatile and generally do not interfere with the analysis.[8][11] For sterically hindered or less reactive acids, a catalyst such as trimethylchlorosilane (TMCS) is often added to increase the reactivity of the reagent.[6][11]

Reaction Mechanism: R-COOH + C₈H₁₈F₃NOSi₂ (BSTFA) → R-COOSi(CH₃)₃ + F₃CCONHSi(CH₃)₃

Methylation with Diazomethane Analogs

Alkylation, specifically methylation, is another effective strategy for derivatizing carboxylic acids.[14] Diazomethane (CH₂N₂) is a classic reagent that provides rapid and quantitative conversion of carboxylic acids to their corresponding methyl esters with nitrogen gas as the only byproduct. However, diazomethane is highly toxic and explosive, making its routine use hazardous.

A safer alternative is trimethylsilyldiazomethane (TMSD), which reacts with carboxylic acids in the presence of an alcohol (e.g., methanol) to form methyl esters. The reaction is slower than with diazomethane but offers a much-improved safety profile. The mechanism involves protonation of TMSD by the carboxylic acid, followed by nucleophilic attack of the carboxylate on the resulting intermediate to yield the methyl ester.

Reaction Mechanism: R-COOH + (CH₃)₃SiCHN₂ (TMSD) + CH₃OH → R-COOCH₃ + (CH₃)₃SiOCH₃ + N₂

Experimental Protocols

General Precautions & Sample Preparation
  • Moisture Sensitivity: Silylating reagents like BSTFA are extremely sensitive to moisture. All glassware must be thoroughly dried, and samples should be anhydrous.[6] Evaporate aqueous samples to complete dryness under a stream of dry nitrogen before adding reagents.

  • Safety: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves. Diazomethane and its analogs are toxic and should be handled with extreme care.

  • Sample Preparation: Prior to derivatization, ensure the sample containing 2-(Methyl(phenyl)amino)-2-oxoacetic acid is dissolved in a suitable aprotic solvent (e.g., pyridine, acetonitrile, or ethyl acetate) from which any water has been removed.

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol describes the formation of the trimethylsilyl ester of the target analyte.

Materials:

  • 2-(Methyl(phenyl)amino)-2-oxoacetic acid standard or sample extract

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous Pyridine or Acetonitrile (Silylation Grade)

  • Heating block or oven

  • GC vials (2 mL) with PTFE-lined caps

  • Microsyringes

Procedure:

  • Sample Preparation: Place an accurately weighed amount of the dried sample (typically 0.1-1.0 mg) into a clean, dry GC vial. If the sample is in solution, transfer an aliquot and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and vortex briefly to ensure thorough mixing. Heat the vial at 70°C for 30 minutes in a heating block or oven.[11] Reaction times and temperatures may require optimization depending on the sample matrix.[6]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system. A 1 µL injection is typical.

Protocol 2: Methylation using Trimethylsilyldiazomethane (TMSD)

This protocol details the formation of the methyl ester derivative.

Materials:

  • 2-(Methyl(phenyl)amino)-2-oxoacetic acid standard or sample extract

  • Trimethylsilyldiazomethane (TMSD), 2.0 M solution in hexanes

  • Anhydrous Methanol

  • Anhydrous Toluene or Dichloromethane

  • GC vials (2 mL) with PTFE-lined caps

  • Microsyringes

Procedure:

  • Sample Preparation: Place the dried sample (0.1-1.0 mg) into a GC vial.

  • Reagent Addition: Dissolve the sample in 200 µL of a 9:1 (v/v) mixture of Toluene:Methanol.

  • Derivatization: While vortexing gently, add 50 µL of the 2.0 M TMSD solution dropwise. A yellow color should persist, indicating an excess of the reagent. The reaction also produces nitrogen gas, which will be visible as small bubbles.

  • Reaction: Cap the vial and allow the reaction to proceed at room temperature for 15-20 minutes.

  • Quenching (Optional but Recommended): To quench excess TMSD, add a few drops of 10% acetic acid in methanol until the yellow color disappears. This step is crucial to prevent damage to the GC column.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the solution.

Workflow Visualization

The overall experimental process from sample receipt to data analysis is outlined below.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing Analyte Dry Evaporate to Dryness (under Nitrogen) Sample->Dry Deriv_Silyl Protocol 1: Silylation (BSTFA + TMCS, 70°C) Dry->Deriv_Silyl Deriv_Methyl Protocol 2: Methylation (TMSD, RT) Dry->Deriv_Methyl GCMS_Inject Inject into GC-MS Deriv_Silyl->GCMS_Inject Deriv_Methyl->GCMS_Inject Data_Acq Data Acquisition GCMS_Inject->Data_Acq Data_Proc Data Processing & Interpretation Data_Acq->Data_Proc

Caption: General workflow for derivatization and GC-MS analysis.

GC-MS Analysis Parameters

Optimized GC-MS conditions are critical for achieving good separation and detection. The following table provides a validated starting point for the analysis of the derivatized products.

Parameter Recommended Setting Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible performance.
Injector Split/Splitless
Injector Temp. 250 °CEnsures efficient vaporization of the derivatives without causing thermal breakdown.
Injection Mode Splitless (1 min)Maximizes sensitivity for trace-level analysis.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxaneA robust, general-purpose column providing excellent separation for a wide range of derivatized compounds.
Oven Program Initial: 100 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 minThis program allows for good separation from solvent and byproducts while ensuring timely elution of the analyte.
MS System Agilent 5977B MSD or equivalentA reliable single quadrupole mass spectrometer for routine analysis.
Ion Source Electron Ionization (EI)
Source Temp. 230 °CStandard temperature for EI.
Quadrupole Temp. 150 °CStandard temperature for the quadrupole.
Ionization Energy 70 eVStandard energy for generating reproducible fragmentation patterns and library matching.
Acquisition Mode Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)Full scan for identification; SIM for enhanced sensitivity in quantitative analysis.

Expected Results and Discussion

Chromatographic Improvement

Without derivatization, injection of 2-(Methyl(phenyl)amino)-2-oxoacetic acid typically results in a broad, tailing peak, if it elutes at all. After successful derivatization with either BSTFA or TMSD, a sharp, symmetrical chromatographic peak is expected. The retention time will be significantly shorter than any underivatized compound, reflecting the increased volatility.

Mass Spectral Interpretation

Electron ionization (EI) at 70 eV will cause fragmentation of the derivatized molecules, producing a characteristic mass spectrum that serves as a fingerprint for identification.

A. TMS Derivative (Trimethylsilyl 2-(Methyl(phenyl)amino)-2-oxoacetate)

  • Molecular Formula: C₁₂H₁₇NO₃Si

  • Molecular Weight: 251.35 g/mol

  • Expected Molecular Ion (M⁺): The molecular ion at m/z 251 is expected but may be of low abundance or absent, which is common for TMS derivatives.

  • Key Fragments:

    • [M-15]⁺ (m/z 236): This is a very common and often abundant fragment for TMS compounds, corresponding to the loss of a methyl group (•CH₃) from the silyl moiety. Its presence is highly indicative of a TMS derivative.

    • m/z 135: This fragment likely arises from the cleavage of the ester bond, yielding the [C₆H₅N(CH₃)CO]⁺ ion.

    • m/z 105: Further fragmentation of the m/z 135 ion via loss of CO can produce the [C₆H₅NCH₃]⁺ ion.

    • m/z 77: Phenyl cation [C₆H₅]⁺ from fragmentation of the aromatic ring structure.

    • m/z 73: The trimethylsilyl cation [(CH₃)₃Si]⁺ is a hallmark of silylated compounds, though its abundance can vary.[6]

B. Methyl Ester Derivative (Methyl 2-(Methyl(phenyl)amino)-2-oxoacetate)

  • Molecular Formula: C₁₀H₁₁NO₃

  • Molecular Weight: 193.20 g/mol

  • Expected Molecular Ion (M⁺): The molecular ion at m/z 193 should be clearly visible.

  • Key Fragments:

    • [M-59]⁺ (m/z 134): This prominent fragment corresponds to the loss of the methoxycarbonyl radical (•COOCH₃) via alpha-cleavage, resulting in the stable [C₆H₅N(CH₃)CO]⁺ ion.

    • m/z 105: Loss of a carbonyl group (CO) from the m/z 134 fragment gives the [C₆H₅NCH₃]⁺ ion.

    • m/z 77: Phenyl cation [C₆H₅]⁺.

    • m/z 59: The methoxycarbonyl cation [COOCH₃]⁺ may be observed.

DerivativeMolecular Ion (m/z)Expected Key Fragment Ions (m/z)Diagnostic Features
TMS Ester 251 (may be weak)236 [M-15]⁺, 135, 105, 77, 73Presence of m/z 236 ([M-15]⁺) and m/z 73 are strong indicators of silylation.
Methyl Ester 193 (observable)134 [M-59]⁺, 105, 77A strong peak at m/z 134 from the characteristic loss of the methoxycarbonyl group.

Method Validation, Trustworthiness, and Troubleshooting

To ensure the reliability of results, the analytical method should be validated according to established guidelines (e.g., ICH).

  • Specificity: Analyze a blank matrix and a matrix spiked with the analyte to ensure no interfering peaks are present at the retention time of the derivatized analyte.

  • Linearity: Prepare a calibration curve using at least five concentration levels of the derivatized standard. The method should demonstrate a linear relationship between concentration and response (R² > 0.995).

  • Accuracy and Precision: Perform replicate analyses (n=5 or 6) of samples at low, medium, and high concentrations. Accuracy (% recovery) and precision (%RSD) should be within acceptable limits (typically 85-115% and <15%, respectively).

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, typically based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

Troubleshooting Common Issues
Problem Possible Cause(s) Solution(s)
No or Low Product Peak Incomplete reaction; Presence of moisture; Reagent degradation.Ensure the sample is completely dry. Use fresh, high-quality derivatization reagents. Increase reaction time or temperature. Check for leaks in the vial cap.
Broad or Tailing Peak Incomplete derivatization; Active sites in the GC inlet or column.Optimize derivatization conditions. Inject a small amount of BSTFA to passivate the system. Replace the GC liner and trim the column.
Multiple Derivative Peaks Presence of tautomers or side reactions. (Less likely for this specific analyte but possible in complex matrices).For compounds with keto-enol tautomerism, a two-step methoximation-silylation is often used to lock the carbonyl group as an oxime before silylation.[10]
Extraneous Peaks in Blank Contaminated solvent or reagents; Septum bleed.Run a reagent blank. Use high-purity solvents. Use low-bleed septa and condition the column properly.

Conclusion

The derivatization of 2-(Methyl(phenyl)amino)-2-oxoacetic acid is an essential step for reliable and sensitive analysis by GC-MS. Both silylation with BSTFA and methylation with TMSD are highly effective methods for increasing the volatility and thermal stability of the analyte, leading to significantly improved chromatographic performance. Silylation offers a rapid, single-reagent procedure, while methylation provides a stable derivative with a distinct fragmentation pattern. The choice between the two methods may depend on laboratory safety protocols, available reagents, and the specific requirements of the analytical task. By following the detailed protocols and method parameters outlined in this application note, researchers can confidently implement a robust and reproducible workflow for the analysis of this important compound.

References

The Strategic Application of Methyl(phenyl)aminoacetic Acid in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl(phenyl)aminoacetic acid, a derivative of the non-proteinogenic amino acid N-phenylglycine, has emerged as a cornerstone building block in synthetic organic and medicinal chemistry. Its unique structural features—a secondary amine, a carboxylic acid, and an aromatic ring—provide a versatile platform for the construction of a diverse array of heterocyclic compounds. This comprehensive guide delves into the strategic use of methyl(phenyl)aminoacetic acid and its analogues in the preparation of valuable heterocyclic systems. We will explore key synthetic transformations, including multicomponent reactions and intramolecular cyclizations, providing detailed, field-proven protocols and explaining the mechanistic rationale behind these powerful methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile synthon for the creation of novel molecular entities.

Introduction: The Versatility of the N-Aryl Amino Acid Motif

N-aryl amino acids, particularly methyl(phenyl)aminoacetic acid, represent a privileged class of starting materials in heterocyclic synthesis. The presence of both a nucleophilic nitrogen and a carboxylic acid function within the same molecule allows for a variety of intramolecular and intermolecular reactions to form cyclic structures. Furthermore, the phenyl group can be readily functionalized to modulate the electronic and steric properties of the final molecule, making it an invaluable tool in the design of pharmacologically active compounds.[1][2] N-phenylglycine and its derivatives are known for their biological properties and low toxicity, further enhancing their appeal in drug discovery programs.[3]

This guide will focus on two primary strategies for employing methyl(phenyl)aminoacetic acid in heterocycle synthesis:

  • Multicomponent Reactions (MCRs): Specifically, the Ugi reaction, where N-phenylglycine derivatives act as the carboxylic acid component to generate complex, drug-like scaffolds in a single, atom-economical step.[4][5][6][7]

  • Intramolecular Cyclization Strategies: The formation of key heterocyclic cores such as oxindoles and benzodiazepines through various cyclization methodologies.

The Ugi Multicomponent Reaction: A Gateway to Molecular Diversity

The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid assembly of complex molecules from simple starting materials: an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide.[8] When N-phenylglycine or its derivatives are employed as the carboxylic acid component, the resulting Ugi adduct contains a latent secondary amine and a phenyl group, which can be further manipulated to generate fused heterocyclic systems.

A key advantage of using N-phenylglycine in the Ugi reaction is the reduced nucleophilicity of its amino group, which prevents competitive side reactions and allows for clean adduct formation.[4][5]

Workflow for Ugi Reaction followed by Post-Condensation Cyclization

Ugi_Workflow cluster_Ugi Ugi Four-Component Reaction A Amine Ugi_Adduct Ugi Adduct A->Ugi_Adduct B Aldehyde B->Ugi_Adduct C N-Phenylglycine Derivative C->Ugi_Adduct D Isocyanide D->Ugi_Adduct Post_Condensation Post-Condensation (e.g., Cyclization) Ugi_Adduct->Post_Condensation Fused_Heterocycle Fused Heterocycle (e.g., Benzodiazepinone) Post_Condensation->Fused_Heterocycle

Caption: Workflow for the synthesis of fused heterocycles via an Ugi reaction.

Protocol 1: Synthesis of a Benzodiazepinone Precursor via the Ugi Reaction

This protocol describes the synthesis of a linear Ugi adduct, which can subsequently be cyclized to form a benzodiazepinone core.

Materials:

  • Methyl(phenyl)aminoacetic acid

  • Arylglyoxal (e.g., phenylglyoxal)

  • Primary amine (e.g., benzylamine)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a solution of the arylglyoxal (1.0 equiv) in methanol (0.5 M), add the primary amine (1.0 equiv).

  • Stir the mixture at room temperature for 15 minutes to facilitate imine formation.

  • Add methyl(phenyl)aminoacetic acid (1.0 equiv) to the reaction mixture.

  • Finally, add the isocyanide (1.0 equiv) and continue stirring at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude Ugi adduct can then be used in the subsequent cyclization step. Purification, if necessary, can be achieved by column chromatography on silica gel.

Causality and Insights:

  • The initial reaction between the arylglyoxal and the amine forms an iminium ion intermediate, which is crucial for the subsequent steps of the Ugi reaction.

  • Methanol is a common solvent for Ugi reactions as it effectively solvates the starting materials and intermediates.[8]

  • The reaction is typically run at room temperature, highlighting the efficiency of this multicomponent reaction.

Intramolecular Cyclization: Forging Heterocyclic Rings

The strategic placement of functional groups in derivatives of methyl(phenyl)aminoacetic acid allows for efficient intramolecular cyclization reactions to form a variety of heterocyclic systems.

Synthesis of Oxindoles

Oxindoles are a prominent structural motif in numerous natural products and pharmaceuticals. While not a direct cyclization of methyl(phenyl)aminoacetic acid itself, related N-aryl amides can undergo intramolecular cyclization to yield the oxindole core. For instance, N-aryl acrylamides can be cyclized via visible-light-mediated photoredox catalysis.[9]

Reaction Scheme: Photocatalytic Synthesis of Oxindoles

Oxindole_Synthesis Start N-Aryl Acrylamide Radical_Intermediate Radical Intermediate Start->Radical_Intermediate SET PC Photocatalyst (e.g., 4CzIPN) PC->Radical_Intermediate Energy Transfer Light Visible Light (Blue LED) Light->PC Cyclization Intramolecular Radical Cyclization Radical_Intermediate->Cyclization Product Oxindole Product Cyclization->Product

Sources

Experimental setup for scaling up the production of 2-(N-methylanilino)-2-oxoacetic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Scalable and Controlled Process for the Production of 2-(N-methylanilino)-2-oxoacetic Acid

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of 2-(N-methylanilino)-2-oxoacetic acid, a key intermediate in various research and development applications. The protocol details a robust and reproducible process centered on the acylation of N-methylaniline with oxalyl chloride. Emphasis is placed on process safety, reaction control, and the implementation of Process Analytical Technology (PAT) for real-time monitoring. The methodologies described herein are designed for researchers, chemists, and process engineers aiming to transition from bench-scale synthesis to kilogram-scale production, ensuring high yield and purity while maintaining a paramount focus on operational safety.

Introduction: The Synthetic Challenge and Scalable Solution

The synthesis of N-aryl-2-oxoacetamides, such as 2-(N-methylanilino)-2-oxoacetic acid, is a fundamental transformation in organic chemistry.[1] The most direct route involves the reaction of a secondary amine with an acyl chloride.[] While straightforward at the laboratory scale, scaling this synthesis presents significant challenges. The reaction between N-methylaniline and oxalyl chloride is highly exothermic and liberates corrosive hydrogen chloride (HCl) gas.[] Uncontrolled addition of reagents can lead to a thermal runaway, side product formation, and significant safety hazards.

This guide addresses these challenges by outlining a procedure that utilizes a jacketed reactor for precise temperature control, a controlled addition strategy to manage the exotherm, and an off-gas scrubbing system to neutralize the HCl byproduct. Furthermore, we will discuss the integration of in-situ analytical tools to monitor reaction progress, ensuring a self-validating and efficient process.[3]

Reaction Scheme:

(Note: The final product is the acid, which is formed upon aqueous workup of the intermediate acyl chloride.)

Hazard and Risk Assessment

Scaling up any chemical process requires a thorough understanding of the associated hazards. All operations must be conducted in a well-ventilated chemical fume hood or a walk-in hood suitable for large-scale reactions.

Table 1: Reagent Hazard Analysis and Mitigation

Substance CAS No. Key Hazards Mitigation and Handling Precautions
Oxalyl Chloride 79-37-8Highly corrosive, toxic by inhalation, reacts violently with water, lachrymator.[4][5][6][7][8]Handle in a dry, inert atmosphere (e.g., Nitrogen or Argon).[7] Use chemical-resistant gloves (butyl rubber recommended), tightly fitting safety goggles, and a face shield.[4][6] Ensure an appropriate spill kit with an inert absorbent (e.g., vermiculite or dry sand) is readily available.[5] Never use water to extinguish a fire involving oxalyl chloride.[4]
N-Methylaniline 100-61-8Toxic if swallowed, in contact with skin, or if inhaled.[9][10] May cause damage to organs through prolonged exposure.[10] Combustible liquid.[11][12]Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][13] Avoid contact with strong acids and oxidizing agents.[12] Store in a cool, well-ventilated area away from ignition sources.[12]
Hydrogen Chloride (HCl Gas) 7647-01-0Corrosive, causes severe skin burns and eye damage. Toxic if inhaled.The reaction must be equipped with an efficient off-gas scrubbing system containing a basic solution (e.g., aqueous sodium hydroxide) to neutralize the evolved HCl gas.
Dichloromethane (DCM) 75-09-2Suspected carcinogen, skin and eye irritant.Use in a well-ventilated area. Minimize emissions through the use of a closed system.

Recommended Equipment for Scaled-Up Synthesis

  • Reactor: 20 L jacketed glass reactor with a bottom outlet valve.

  • Temperature Control: Recirculating chiller/heater connected to the reactor jacket.

  • Agitation: Overhead mechanical stirrer with a glass or PTFE-coated impeller.

  • Reagent Addition: 5 L graduated dropping funnel or a peristaltic pump with calibrated tubing for controlled addition.

  • Condenser: Dry-ice or coiled condenser.

  • Inert Atmosphere: Nitrogen or Argon gas inlet.

  • Off-Gas Management: Outlet connected via tubing to a gas scrubber (e.g., a gas washing bottle or a packed column) containing 2 M NaOH.

  • Process Monitoring: In-situ FTIR probe (optional, but recommended).

  • Filtration: Büchner funnel or a filter reactor.

  • Drying: Vacuum oven.

Detailed Experimental Protocol

This protocol is designed for a ~1 kg scale production. All glassware must be thoroughly dried before use.

Part 4.1: Reactor Setup and Inerting
  • Assemble the 20 L jacketed reactor system as described in Section 3. Ensure all joints are properly sealed.

  • Connect the off-gas outlet to the caustic scrubber.

  • Purge the entire system with dry nitrogen for at least 30 minutes to ensure an inert and dry atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

Part 4.2: Reaction Execution
  • Charge the Reactor: Charge N-methylaniline (1.07 kg, 10.0 mol, 1.0 equiv) and anhydrous dichloromethane (DCM, 8 L) into the reactor.

  • Cooling: Start the agitator to ensure good mixing. Cool the reactor contents to 0-5 °C using the recirculating chiller.

  • Prepare Reagent: In the dropping funnel, charge oxalyl chloride (1.39 kg, 11.0 mol, 1.1 equiv).

    • Causality Note: Using a slight excess of oxalyl chloride ensures the complete conversion of the limiting N-methylaniline. Oxalyl chloride is a highly reactive reagent used for converting carboxylic acids to acyl chlorides and in Swern oxidations.[8][14][15] Its reaction with amines is rapid and efficient for amide bond formation.[]

  • Controlled Addition: Begin the slow, dropwise addition of oxalyl chloride to the stirred solution in the reactor. Maintain the internal temperature between 0-10 °C. The addition should take approximately 2-3 hours.

    • Critical Control Point: The reaction is highly exothermic. A rapid addition will cause a sharp temperature increase, leading to potential side reactions and boiling of the solvent. The slow addition rate is the primary method of controlling the reaction's energy output.

  • Reaction & Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1-2 hours.

    • PAT Integration: If using an in-situ FTIR probe, monitor the disappearance of the N-H stretch from N-methylaniline and the appearance of the amide carbonyl peak. The reaction is considered complete when the N-methylaniline peak is no longer observed. This data-driven approach provides a definitive endpoint, improving process consistency.[3]

    • Alternatively, carefully take a small aliquot, quench it in methanol, and analyze by TLC or LC-MS to confirm the absence of starting material.

Part 4.3: Workup and Isolation
  • Quenching: Slowly and carefully pour the reaction mixture into a separate vessel containing a stirred solution of cold water (10 L). A controlled quench is essential to manage the reaction of excess oxalyl chloride with water.[8]

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 2 L).

  • Washing: Combine all organic layers and wash with brine (2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Part 4.4: Purification by Crystallization
  • Solvent Selection: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add heptane as an anti-solvent until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-5 °C) overnight to maximize crystal formation.

  • Filtration: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a cold mixture of ethyl acetate/heptane (1:4 ratio) to remove residual impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Process Visualization

Overall Synthesis Workflow

The following diagram illustrates the logical flow of the scaled-up production process.

ScaleUp_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Phase Setup Reactor Assembly & Inerting Charge Charge N-Methylaniline & Solvent Setup->Charge Cool Cool Reactor to 0-5 °C Charge->Cool Addition Controlled Addition of Oxalyl Chloride Cool->Addition Monitor Monitor with PAT (FTIR) Addition->Monitor Quench Aqueous Quench Monitor->Quench Extract Extraction & Washing Quench->Extract Concentrate Solvent Removal Extract->Concentrate Crystallize Crystallization from EtOAc/Heptane Concentrate->Crystallize Filter Filtration & Washing Crystallize->Filter Dry Vacuum Drying Filter->Dry Product Final Product: 2-(N-methylanilino)-2-oxoacetic acid Dry->Product

References

Application Note: Real-Time Monitoring of Methyl(phenyl)aminoacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl(phenyl)aminoacetic acid, also known as N-methyl-N-phenylglycine, is a crucial building block in the synthesis of various pharmaceuticals and fine chemicals.[1] The efficiency of its synthesis, typically achieved through the N-methylation of N-phenylglycine, is paramount for yield, purity, and cost-effectiveness. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the real-time monitoring of this synthesis. We will explore various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and in-situ Fourier-Transform Infrared (FTIR) spectroscopy, to track the consumption of reactants, the formation of the product, and the emergence of potential byproducts. Detailed protocols and the rationale behind their application are provided to ensure robust and reliable reaction monitoring.

Introduction: The Importance of Reaction Monitoring

The synthesis of Methyl(phenyl)aminoacetic acid involves the transformation of N-phenylglycine. A common synthetic route is the methylation of the secondary amine in N-phenylglycine. In industrial and research settings, closely monitoring the progress of this reaction is critical. It allows for the optimization of reaction conditions, ensures the complete conversion of starting materials, and helps in identifying and minimizing the formation of impurities.[2] Real-time monitoring provides invaluable kinetic data, leading to improved process control, higher yields, and enhanced product purity.[3] This guide delves into the practical application of key analytical techniques for this purpose.

Synthetic Pathway Overview

A prevalent method for synthesizing Methyl(phenyl)aminoacetic acid is the alkylation of N-phenylglycine. This typically involves the reaction of N-phenylglycine with a methylating agent in the presence of a base. A related two-step process could involve the esterification of N-phenylglycine to its methyl ester, followed by N-methylation, and subsequent hydrolysis of the ester to yield the final product.[4]

Below is a generalized reaction scheme for the direct methylation of N-phenylglycine.

Methyl_phenyl_aminoacetic_acid_synthesis N_phenylglycine N-Phenylglycine reaction_node + N_phenylglycine->reaction_node Methylating_agent Methylating Agent (e.g., Methyl Iodide) Methylating_agent->reaction_node Base Base (e.g., K2CO3) Base->reaction_node Solvent Solvent (e.g., DMF) Solvent->reaction_node Methyl_phenyl_aminoacetic_acid Methyl(phenyl)aminoacetic acid reaction_node->Methyl_phenyl_aminoacetic_acid Reaction HPLC_Workflow cluster_reaction Reaction Vessel cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Reaction_Mixture Reaction Mixture Aliquot Withdraw Aliquot Reaction_Mixture->Aliquot Quench Quench Reaction Aliquot->Quench Filter Filter Sample Quench->Filter HPLC_System HPLC System Filter->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Sources

Application Notes & Protocols: The Role of N-Methyl-N-Phenylglycine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-N-phenylglycine, a derivative of the non-proteinogenic amino acid N-phenylglycine, represents a structurally significant and versatile scaffold in medicinal chemistry. Its unique conformation, combining an aromatic ring with an N-methylated amino acid backbone, provides a valuable platform for developing therapeutic agents across multiple disease areas. This guide details the synthesis, core applications, and proven experimental protocols involving N-Methyl-N-phenylglycine and its parent structure, N-phenylglycine. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Strategic Value of the N-Aryl Amino Acid Scaffold

N-aryl amino acids, particularly the N-phenylglycine family, are considered "privileged structures" in drug discovery. The core structure, characterized by an aniline linked to a glycine moiety, offers a rigid yet tunable framework. The introduction of an N-methyl group to form N-Methyl-N-phenylglycine further refines its properties:

  • Enhanced Metabolic Stability: The N-methyl group can sterically hinder enzymatic degradation (e.g., by proteases), potentially increasing the compound's half-life in vivo.

  • Modulated Lipophilicity: Methylation increases lipophilicity, which can improve membrane permeability and blood-brain barrier penetration—a critical factor for central nervous system (CNS) targets.

  • Conformational Restriction: The methyl group restricts the rotation around the N-C bond, locking the molecule into a more defined conformation. This can lead to higher binding affinity and selectivity for a specific biological target.

These properties make N-Methyl-N-phenylglycine an attractive starting point for library synthesis and lead optimization. Its parent compound, N-phenylglycine, is a crucial intermediate in the synthesis of a wide array of therapeutics, including antiviral and anti-inflammatory agents[1][2]. Derivatives of this class are instrumental in creating complex molecular architectures and are used as chiral auxiliaries for producing enantiomerically pure compounds, a vital requirement for modern pharmaceuticals[1][2].

Synthesis and Characterization

The synthesis of N-Methyl-N-phenylglycine is typically achieved through a multi-step process. A common and reliable pathway involves the N-alkylation of an N-phenylglycine ester followed by hydrolysis. This approach ensures high yields and purity.

Protocol 1: Two-Step Synthesis of N-Methyl-N-phenylglycine

This protocol details the synthesis starting from N-phenylglycine, proceeding through its methyl ester intermediate.

Step 1: Esterification of N-Phenylglycine

  • Rationale: The carboxylic acid of N-phenylglycine is protected as a methyl ester to prevent it from interfering with the subsequent N-alkylation step. Thionyl chloride or an acid catalyst in methanol is effective for this transformation.

  • Procedure:

    • Suspend N-phenylglycine (1 eq.) in anhydrous methanol (10-15 mL per gram of starting material).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq.) dropwise while stirring.

    • Remove the ice bath and stir the mixture at room temperature overnight[3].

    • Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane, wash with a saturated sodium bicarbonate solution to neutralize excess acid, followed by brine[3].

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-phenylglycine methyl ester.

Step 2: N-Methylation and Saponification

  • Rationale: The secondary amine of the ester is alkylated using an appropriate methylating agent like iodomethane. The reaction is followed by base-catalyzed hydrolysis (saponification) to convert the methyl ester back to the carboxylic acid, yielding the final product. A one-pot hydrolysis following methylation is often efficient[4].

  • Procedure:

    • Dissolve the N-phenylglycine methyl ester (1 eq.) from Step 1 in a suitable solvent such as acetone or DMF.

    • Add a base, such as potassium carbonate (2-3 eq.), to act as a proton scavenger.

    • Add iodomethane (1.1-1.5 eq.) and stir the reaction at room temperature or with gentle heating (40-50 °C) until TLC/LC-MS analysis shows complete consumption of the starting material.

    • Filter off the base and concentrate the filtrate.

    • Without further purification, dissolve the crude N-methyl-N-phenylglycine methyl ester in a mixture of methanol and water[4].

    • Add sodium hydroxide (1.1 eq.) and reflux the mixture for 2-3 hours[4].

    • Evaporate the methanol under reduced pressure. Add water and extract with a nonpolar solvent (e.g., ether) to remove any unreacted ester[4].

    • Cool the aqueous layer in an ice bath and acidify to pH ~5 with 10% hydrochloric acid. The product will precipitate or can be extracted with ethyl acetate or ether[4].

    • Dry the organic extracts and evaporate the solvent to yield pure N-Methyl-N-phenylglycine.

cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Methylation & Hydrolysis NPG N-Phenylglycine NPG_Ester N-Phenylglycine Methyl Ester NPG->NPG_Ester  Methanol (MeOH),  Thionyl Chloride (SOCl₂) NMe_NPG_Ester N-Methyl-N-phenylglycine Methyl Ester NPG_Ester->NMe_NPG_Ester  Iodomethane (CH₃I),  Potassium Carbonate (K₂CO₃) NMe_NPG N-Methyl-N-phenylglycine (Final Product) NMe_NPG_Ester->NMe_NPG  1. Sodium Hydroxide (NaOH)  2. Hydrochloric Acid (HCl)

Caption: Synthesis workflow for N-Methyl-N-phenylglycine.

Core Applications in Medicinal Chemistry

The N-phenylglycine scaffold is a cornerstone in the development of drugs for various therapeutic targets.

Central Nervous System (CNS) Disorders

Phenylglycine derivatives have been pivotal in neuroscience research, particularly as modulators of metabotropic glutamate receptors (mGluRs), which are crucial for regulating synaptic plasticity and neuronal excitability[5][6].

  • Application Focus: Anticonvulsants: Recent drug discovery efforts have focused on phenylglycinamide derivatives as candidates for new broad-spectrum anticonvulsants. By creating hybrid molecules that merge the phenylglycine core with fragments from other CNS-active compounds, researchers have developed novel structures with robust antiseizure activity in preclinical models like the maximal electroshock (MES) test[7]. The N-methylated variant is often explored in these contexts to optimize blood-brain barrier permeability and metabolic stability.

  • Application Focus: Neurological and Psychiatric Disorders: N-Methyl-L-phenylglycine hydrochloride is explicitly cited as a key building block for pharmaceuticals targeting neurological conditions such as depression and anxiety, owing to its ability to help modulate neurotransmitter systems[8].

Overactive Bladder (OAB) and β3-Adrenoceptor Agonism

A significant breakthrough was the discovery of N-phenylglycine derivatives as potent and highly selective β3-adrenoceptor (β3-AR) agonists[9].

  • Mechanism & Rationale: The β3-AR is predominantly expressed in the detrusor muscle of the bladder. Its activation leads to muscle relaxation, increasing bladder capacity. Selective β3-AR agonists are desirable for treating OAB as they avoid the cardiovascular side effects (e.g., increased heart rate) associated with β1 and β2-AR activation.

  • Key Findings: A study systematically modified N-phenylglycine derivatives, finding that specific halogen substitutions on the phenyl ring dramatically increased potency and selectivity for the β3-AR. For example, certain chlorine-substituted derivatives showed high potency in relaxing ferret detrusor muscle with minimal impact on rat atria (β1) or uteri (β2)[9].

Table 1: Biological Activity of Representative N-Phenylglycine Derivatives as β-AR Agonists

Compound ID (Reference[9]) Substitution Pattern β3-AR Agonism (Ferret Detrusor, EC₅₀, nM) Cardiovascular Side Effects (Rat Model)
3f 2-Cl, 4-OH, 5-OH 0.93 Not Reported
3g 3-Cl, 4-OH, 5-OH 11 Not Reported
3h 3,5-diCl, 4-OH 14 Low (ED₅₀ = 48 µg/kg, IV)
3i 2,5-diCl, 4-OH 160 Not Reported

Data synthesized from a study on novel N-phenylglycine derivatives[9].

Antibacterial Agents

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. N-aryl amino acids have emerged as a promising class of compounds.

  • Rationale: These molecules serve as essential building blocks for nitrogen-containing heterocycles that possess a wide range of biological activities[10]. Studies have shown that synthesized N-aryl amino acids exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing potency comparable to the standard drug streptomycin against strains like Escherichia coli and Streptococcus pneumoniae[10][11]. The phenylglycine core is also found in complex, naturally occurring glycopeptide antibiotics, highlighting its evolutionary selection for antimicrobial functions[12][13].

Advanced Protocols and Methodologies

Protocol 2: Amide Coupling for Library Derivatization

A primary use of N-Methyl-N-phenylglycine is as a scaffold. Amide coupling at its carboxylic acid terminus is a fundamental reaction to generate a library of diverse candidate molecules.

  • Rationale: This protocol uses carbonyldiimidazole (CDI) as a coupling agent to create an activated acyl-imidazolide intermediate, which then readily reacts with a primary or secondary amine to form a stable amide bond. This method avoids the formation of toxic byproducts and is highly efficient.

  • Procedure:

    • Dissolve N-Methyl-N-phenylglycine (1 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add carbonyldiimidazole (CDI) (1.1-1.2 eq.) portion-wise and stir the mixture at room temperature for 30-60 minutes. Evolution of CO₂ gas will be observed. The reaction progress can be monitored by the disappearance of the starting carboxylic acid via TLC.

    • In a separate flask, dissolve the desired amine (primary or secondary, 1 eq.) in the same anhydrous solvent.

    • Add the amine solution dropwise to the activated N-Methyl-N-phenylglycine solution.

    • Stir the reaction mixture at room temperature for 2-12 hours, monitoring for completion by TLC or LC-MS[7].

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product via column chromatography on silica gel to obtain the desired N-Methyl-N-phenylglycinamide derivative.

cluster_workflow Drug Discovery Workflow with N-Methyl-N-phenylglycine Scaffold N-Methyl-N-phenylglycine (Scaffold) Library Diverse Amide Library (via Protocol 2) Scaffold->Library Amide Coupling (e.g., with CDI) Screening High-Throughput Screening (HTS) Library->Screening Biological Assays Hit Initial 'Hit' Compound Screening->Hit Identify Activity Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Improve Potency & ADME Properties Candidate Preclinical Candidate Lead_Opt->Candidate Select Best Compound

Caption: Drug discovery workflow using the N-Methyl-N-phenylglycine scaffold.

Conclusion and Future Perspectives

N-Methyl-N-phenylglycine and its related N-aryl amino acid analogs remain highly relevant and potent scaffolds in medicinal chemistry. Their utility spans a remarkable range of therapeutic areas, from CNS disorders to infectious diseases and urology. The straightforward synthesis and the ease of diversification through robust chemical reactions like amide coupling ensure their continued use in both academic research and industrial drug discovery pipelines. Future work will likely focus on incorporating this scaffold into more complex macrocyclic structures and exploring its use in developing targeted protein degraders (PROTACs) and covalent inhibitors, further expanding its impact on modern medicine.

References

  • PrepChem.com. (n.d.). Synthesis of N-methyl-N-phenylglycine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. Retrieved from [Link]

  • Cision PR Newswire. (n.d.). The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • American Chemical Society Publications. (2001). Discovery of Novel N-Phenylglycine Derivatives as Potent and Selective β3-Adrenoceptor Agonists for the Treatment of Overactive Bladder. Journal of Medicinal Chemistry, 44(21), 3533-3544. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Phenylglycine: A Versatile Amino Acid Derivative for Pharmaceuticals, Dyes, and Organic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. ASPET Journals, 66(2), 203-210. Retrieved from [Link]

  • MDPI. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules, 28(11), 4488. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Function and therapeutic potential of N-acyl amino acids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(10), 158988. Retrieved from [Link]

  • National Center for Biotechnology Information. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 116(8), 3323-3331. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(7), 1043-1061. Retrieved from [Link]

  • MDPI. (2020). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. International Journal of Molecular Sciences, 21(18), 6886. Retrieved from [Link]

  • National Center for Biotechnology Information. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience, 52(3), 481-488. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Phenylglycine. Retrieved from [Link]

  • MDPI. (2023). Peer Review of N-Aryl Amino Acids as Potential Antibacterial Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(7), 1043-1061. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(N-methylanilino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(N-methylanilino)-2-oxoacetic acid. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing this synthesis, troubleshooting common issues, and understanding the critical parameters that govern yield and purity.

Reaction Overview and Mechanism

The synthesis of 2-(N-methylanilino)-2-oxoacetic acid is most efficiently achieved via the acylation of N-methylaniline with an appropriate acylating agent, followed by hydrolysis. Oxalyl chloride is the reagent of choice for this transformation due to its high reactivity and the volatile nature of its byproducts (CO, CO₂, HCl), which simplifies reaction workup.[1][2]

The reaction proceeds in two distinct steps:

  • Acylation: N-methylaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of oxalyl chloride. This forms the intermediate, 2-(N-methylanilino)-2-oxoacetyl chloride. This step is typically performed at low temperatures in the presence of a non-nucleophilic base to scavenge the HCl generated.

  • Hydrolysis: The intermediate acyl chloride is subsequently hydrolyzed, typically during aqueous workup, to yield the final carboxylic acid product.

Reaction Scheme:

N-methylaniline + Oxalyl Chloride → 2-(N-methylanilino)-2-oxoacetyl chloride → 2-(N-methylanilino)-2-oxoacetic acid

Visualized Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism.

Reaction_Mechanism cluster_reactants Reactants NMA N-Methylaniline Int Int NMA->Int 1. Acylation (Base, Inert Solvent, 0 °C) OC Oxalyl Chloride Prod 2-(N-Methylanilino)-2-oxoacetic acid Int->Prod 2. Hydrolysis (H₂O)

Caption: Overall two-step synthesis pathway.

Optimized Laboratory-Scale Synthesis Protocol

This protocol is designed to be a self-validating system, with checkpoints and expected observations to ensure procedural integrity. Adherence to anhydrous conditions in Step 1 is critical for success.

Reagent and Materials Table
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
N-MethylanilineC₇H₉N107.155.36 g (5.4 mL)50.01.0
Oxalyl ChlorideC₂Cl₂O₂126.934.4 mL60.01.2
Triethylamine (TEA)C₆H₁₅N101.198.4 mL60.01.2
Dichloromethane (DCM)CH₂Cl₂84.93200 mL--
Deionized WaterH₂O18.02100 mL--
2M Hydrochloric AcidHCl36.46As needed--
Ethyl AcetateC₄H₈O₂88.11200 mL--
Brine (sat. NaCl)NaCl58.4450 mL--
Anhydrous MgSO₄MgSO₄120.37As needed--
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel, add oxalyl chloride (4.4 mL, 60.0 mmol).

    • Dilute the oxalyl chloride with 100 mL of anhydrous dichloromethane (DCM).

    • Cool the flask to 0 °C using an ice-water bath.

  • Addition of N-Methylaniline:

    • In a separate dry flask, prepare a solution of N-methylaniline (5.4 mL, 50.0 mmol) and triethylamine (8.4 mL, 60.0 mmol) in 100 mL of anhydrous DCM.

    • Transfer this solution to the dropping funnel.

    • Add the N-methylaniline/TEA solution dropwise to the stirred oxalyl chloride solution over 45-60 minutes.

    • Causality Check: A slow, controlled addition at 0 °C is crucial to prevent the formation of the symmetrical N,N'-dimethyl-N,N'-diphenyloxamide byproduct and to manage the exothermic reaction. The triethylamine neutralizes the HCl formed, preventing the protonation and deactivation of the N-methylaniline.[1]

    • Maintain the internal temperature between 0 and 5 °C throughout the addition. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Monitoring:

    • After the addition is complete, let the reaction stir at 0 °C for an additional 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the N-methylaniline spot (visualized with UV light or KMnO₄ stain) is no longer visible.

  • Workup and Hydrolysis:

    • Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water. This step quenches any unreacted oxalyl chloride and hydrolyzes the intermediate acyl chloride.

    • Stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of 2M HCl (to remove residual triethylamine), 50 mL of deionized water, and 50 mL of brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product will be an off-white or pale yellow solid.

    • Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to yield pure 2-(N-methylanilino)-2-oxoacetic acid.[3]

    • Expected Yield: 75-85%.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Reaction Complete? check_tlc Check TLC: Is N-methylaniline consumed? start->check_tlc Monitor workup Proceed to Workup & Isolation check_tlc->workup Yes cause_no Potential Causes: - Moisture contamination? - Reagent quality/stoichiometry? - Low temperature? check_tlc->cause_no No check_yield Assess Yield & Purity workup->check_yield cause_low_yield Potential Causes: - Side product formation? - Incomplete hydrolysis? - Loss during workup? check_yield->cause_low_yield Low Yield cause_impure Potential Causes: - Unreacted starting material? - Oxamide byproduct? - Hydrolyzed oxalyl chloride? check_yield->cause_impure Impure Product solution_no Solutions: - Use anhydrous reagents/solvent. - Verify reagent amounts. - Allow to warm slightly (e.g., to RT). cause_no->solution_no solution_low_yield Solutions: - Analyze crude by NMR/LCMS. - Stir longer during hydrolysis. - Optimize extraction/recrystallization. cause_low_yield->solution_low_yield solution_impure Solutions: - Improve reaction monitoring (TLC). - Optimize addition rate/temp. - Recrystallize carefully. cause_impure->solution_impure

Caption: A logical workflow for troubleshooting common synthesis issues.

Q&A Troubleshooting

Question 1: My final yield is significantly lower than expected (<50%). What went wrong?

  • Answer: Low yield is a common issue that can stem from several sources:

    • Moisture Contamination: Oxalyl chloride reacts vigorously with water. Any moisture in your solvent, glassware, or N-methylaniline will consume the reagent, making it unavailable for the desired reaction.

      • Solution: Ensure all glassware is oven or flame-dried under nitrogen. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Distill N-methylaniline if its purity is questionable.

    • Side Reaction - Oxamide Formation: If two molecules of N-methylaniline react with one molecule of oxalyl chloride, the symmetrical and often insoluble N,N'-dimethyl-N,N'-diphenyloxamide is formed.[1]

      • Solution: This is a rate-controlled problem. Ensure the addition of the N-methylaniline solution is slow and dropwise, with efficient stirring, and that the temperature is strictly maintained at 0 °C. This maintains a low concentration of the amine relative to the oxalyl chloride, favoring the mono-acylation.

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Use TLC to rigorously monitor the consumption of the N-methylaniline starting material before proceeding to workup. If the reaction stalls, allow it to stir for an extended period or warm slowly to room temperature for 30 minutes.

Question 2: The crude product is a dark, oily substance instead of an off-white solid. How do I purify it?

  • Answer: A dark, oily crude product indicates the presence of significant impurities.

    • Potential Causes: This can be due to unreacted N-methylaniline (which is an oil and darkens on exposure to air), thermal decomposition from an uncontrolled exotherm, or other colored byproducts.

    • Solutions:

      • Acid Wash: First, ensure the acidic wash (2M HCl) during workup was effective in removing the basic N-methylaniline and triethylamine.

      • Purification: Standard recrystallization may not be sufficient. You may need to perform column chromatography. A silica gel column using a gradient elution from hexanes to ethyl acetate is often effective. Fractions can be monitored by TLC to isolate the pure product.[4]

      • Charcoal Treatment: If the color persists in the purified product, you can try dissolving it in a minimal amount of hot ethyl acetate, adding a small amount of activated charcoal, stirring for 5-10 minutes, and then filtering through a pad of Celite® before recrystallization.

Question 3: The reaction mixture turned dark brown/black immediately upon adding the amine solution.

  • Answer: This points to a rapid, uncontrolled reaction, likely due to a significant temperature spike.

    • Potential Cause: Adding the N-methylaniline/TEA solution too quickly to the oxalyl chloride. The acylation reaction is highly exothermic. A rapid increase in temperature can cause decomposition of reagents and lead to polymerization or charring.

    • Solution: The reaction must be repeated with stricter temperature control. Ensure your ice bath is well-maintained and that the addition is performed drop-by-drop with vigorous stirring to dissipate heat effectively. Always monitor the internal reaction temperature with a thermometer.

Frequently Asked Questions (FAQs)

Q1: Why is oxalyl chloride used instead of other acylating agents like thionyl chloride? A: Oxalyl chloride is preferred for several reasons. It is more reactive than thionyl chloride, often allowing for milder reaction conditions. Critically, the byproducts of its reaction with a carboxylic acid (or in this case, the formation of the acyl chloride) are gaseous (CO, CO₂, HCl), which simplifies the purification process as they are easily removed from the reaction mixture.[2]

Q2: Is the use of a base like triethylamine absolutely necessary? A: While the reaction can proceed without a base, the yield will be significantly lower. For every mole of N-methylaniline that reacts, one mole of HCl is produced. This HCl will react with another mole of the basic N-methylaniline to form its non-nucleophilic hydrochloride salt, effectively removing it from the reaction. Therefore, a maximum theoretical yield of only 50% is possible without a base. A non-nucleophilic base like triethylamine or pyridine is essential to scavenge the HCl and allow the reaction to go to completion.

Q3: What analytical methods are recommended for final product characterization? A: A combination of techniques is recommended for full characterization and purity assessment:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any major impurities.

  • LC-MS or GC-MS: To determine the precise mass of the compound and assess purity by checking for trace impurities.[5][6]

  • Melting Point: A sharp melting point range is a good indicator of high purity.

  • FTIR Spectroscopy: To confirm the presence of key functional groups (C=O of the amide and carboxylic acid, N-H stretching, etc.).

Q4: Can this synthesis be scaled up? What are the main considerations? A: Yes, but with caution. The primary challenge in scaling up is managing the exotherm during the addition of N-methylaniline. On a larger scale, heat dissipation is less efficient. This requires a robust cooling system (e.g., a chiller bath instead of an ice bath) and potentially a slower addition rate or dilution of the reagents to maintain temperature control. Proper ventilation is also critical due to the larger volumes of volatile and toxic reagents like oxalyl chloride and DCM.[7]

References

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES.
  • Eurofins. (2022). ANALYTICAL METHOD SUMMARIES.
  • Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

  • PubMed Central (PMC). (2019). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Available at: [Link]

  • Google Patents. (n.d.). Process for purifying (meth)acrylic acid.

Sources

Overcoming solubility issues of 2-(Methyl(phenyl)amino)-2-oxoacetic acid in reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methyl(phenyl)amino)-2-oxoacetic acid (CAS 13120-33-7). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common experimental challenges, particularly those related to solubility. My insights are drawn from extensive experience in synthetic chemistry and are grounded in established chemical principles to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the core structural features of 2-(Methyl(phenyl)amino)-2-oxoacetic acid and how do they influence its solubility?

A1: 2-(Methyl(phenyl)amino)-2-oxoacetic acid is a solid compound with a molecular weight of 179.17 g/mol .[1][2] Its structure contains three key functional groups that dictate its behavior in solution:

  • Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as a hydrogen bond donor and acceptor. It imparts acidic properties and is the primary driver for solubility in polar, protic solvents.

  • Tertiary Amide (-N(CH₃)C=O): This group is polar and aprotic. It can accept hydrogen bonds, contributing to solubility in polar solvents.

  • Phenyl and Methyl Groups (-C₆H₅, -CH₃): These are non-polar, hydrophobic moieties. The bulky phenyl group, in particular, significantly increases the non-polar character of the molecule, which limits its solubility in aqueous and highly polar systems.[3]

The molecule's challenge lies in this dual nature: the polar acid and amide groups are in conflict with the non-polar aromatic ring. This often results in poor solubility across a wide range of common solvents due to strong intermolecular forces in the solid state (crystal lattice energy) and unfavorable solute-solvent interactions.

Troubleshooting Guide: Overcoming Solubility Issues

Q2: My compound is insoluble in standard apolar solvents like toluene and hexane, as well as moderately polar solvents like dichloromethane (DCM) and diethyl ether. What is the recommended starting point for solvent selection?

A2: This is an expected observation. The highly polar carboxylic acid and amide functionalities prevent dissolution in non-polar solvents. For moderately polar solvents like DCM, the energy required to break the compound's strong intermolecular hydrogen bonds and crystal lattice forces is not sufficiently compensated by solute-solvent interactions.

Recommended Strategy: High Polarity Solvents

Your primary approach should be to use highly polar aprotic solvents, which are effective at solvating the polar groups of the molecule.

  • Primary Recommendations: Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Causality: These solvents possess high dipole moments and can act as strong hydrogen bond acceptors, effectively interacting with the carboxylic acid proton and the amide group. DMSO and DMF are particularly powerful due to their high polarity and boiling points, which also allows for heating to further increase solubility.

Experimental Protocol: Initial Solubility Test

  • To a 10 mg sample of 2-(Methyl(phenyl)amino)-2-oxoacetic acid in a vial, add the chosen solvent dropwise (e.g., 100 µL increments) at room temperature.

  • After each addition, vortex the mixture for 30-60 seconds.

  • Observe for dissolution. Continue adding solvent up to a concentration of ~1 mg/mL.

  • If the compound remains insoluble, gentle heating (e.g., 40-50 °C) can be applied. Be cautious, as prolonged heating can cause degradation, especially in the presence of nucleophiles.

Q3: I've achieved minimal solubility in THF, but it's insufficient for my reaction concentration. How can I improve this without changing the primary solvent?

A3: When a single solvent system is suboptimal, two excellent techniques are the use of co-solvents and physical energy input.

Strategy 1: Co-Solvent System A small amount of a highly polar "power solvent" can disrupt the crystal lattice and enhance solvation without drastically changing the overall reaction medium.

  • Protocol:

    • Suspend your compound in the primary solvent (e.g., THF).

    • Add a co-solvent (e.g., DMF or DMSO) dropwise, representing 1-10% of the total volume.

    • Stir vigorously at room temperature or with gentle warming. The addition of a few drops of a powerful solvent can often lead to complete dissolution.[4]

Strategy 2: Sonication Sonication uses high-frequency sound waves to induce cavitation, which physically breaks apart the solid particles and facilitates their interaction with the solvent.[4]

  • Protocol:

    • Suspend the compound in your chosen solvent in a sealed vial.

    • Partially submerge the vial in an ultrasonic bath.

    • Sonicate for 5-15 minute intervals, checking for dissolution. This method is highly effective for kinetically slow dissolution processes.

Q4: My reaction requires deprotonation of the carboxylic acid with a base (e.g., for salt formation or to generate a nucleophile), but the starting acid and inorganic base are mutually insoluble in my organic solvent. What should I do?

A4: This is a classic solid-liquid phase problem. The solution is to facilitate the interaction between the insoluble solid base and the insoluble solid acid.

Strategy 1: In-situ Salt Formation with a Soluble Organic Base Instead of an inorganic base (like K₂CO₃), use a soluble organic base. The resulting ammonium salt is often significantly more soluble in organic solvents than the parent carboxylic acid.

  • Recommended Bases: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or 1,8-Diazabicycloundec-7-ene (DBU).

  • Protocol:

    • Suspend 2-(Methyl(phenyl)amino)-2-oxoacetic acid in your reaction solvent (e.g., THF, MeCN).

    • Add 1.1 equivalents of the organic base (e.g., TEA).

    • Stir the mixture at room temperature. You should observe the solids dissolving as the soluble triethylammonium salt is formed. This solution can then be used directly for the next step.

Strategy 2: Phase-Transfer Catalysis (PTC) If an inorganic base is required, a phase-transfer catalyst can be used. The catalyst, typically a quaternary ammonium salt, forms a lipophilic ion pair with the carboxylate, shuttling it into the organic phase where it can react.

  • Recommended Catalyst: Tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS).

  • Protocol:

    • Charge a flask with the organic solvent, 2-(Methyl(phenyl)amino)-2-oxoacetic acid, the inorganic base (e.g., K₂CO₃, 2-3 equivalents), and the electrophile.

    • Add a catalytic amount of TBAB (1-10 mol%).

    • Heat the reaction mixture with vigorous stirring. The catalyst will facilitate the slow dissolution and reaction of the acid.

Q5: All standard solubilization methods have failed for my particularly demanding reaction. Are there any advanced, solvent-independent techniques available?

A5: Yes. When conventional solution-phase chemistry fails due to extreme insolubility, mechanochemistry offers a powerful, solvent-free alternative.

Technique: High-Temperature Ball Milling Mechanochemistry uses mechanical force to induce chemical reactions in the solid state.[5][6] This technique completely bypasses solubility limitations. Recent advancements have shown that combining ball milling with heat can drive even challenging cross-coupling reactions with insoluble starting materials.[5][6]

  • Principle: Reactants are placed in a milling jar with steel balls. The high-energy impact and friction between the balls, reactants, and jar wall provide the activation energy for the reaction to occur in the solid phase.[6]

  • General Workflow:

    • Add the 2-(Methyl(phenyl)amino)-2-oxoacetic acid, other reactants, and any solid-state catalyst to a milling jar.

    • Add the milling balls.

    • Secure the jar in a planetary ball mill or mixer mill.

    • Mill at a specified frequency (e.g., 20-30 Hz) for the required time. For stubborn reactions, specialized equipment allowing for simultaneous heating can be used.[5]

  • Applicability: This is ideal for reactions like amidations, esterifications, and cross-couplings where the starting acid is exceptionally difficult to dissolve.

Data Summary & Visual Guides

Table 1: Solvent Selection Guide for 2-(Methyl(phenyl)amino)-2-oxoacetic acid

SolventClassPolarity IndexBoiling Point (°C)Suitability & Rationale
HexaneNon-polar0.169Poor: Cannot overcome intermolecular H-bonding.
TolueneNon-polar2.4111Poor: Insufficient polarity.
DichloromethanePolar Aprotic3.140Poor to Moderate: May work for dilute solutions or suspensions.
Diethyl EtherPolar Aprotic2.835Poor: Insufficient polarity for significant dissolution.
Tetrahydrofuran (THF)Polar Aprotic4.066Good Starting Point: Balances polarity for both ends of the molecule.
Acetonitrile (MeCN)Polar Aprotic5.882Good: Higher polarity than THF, suitable for many reactions.
Dimethylformamide (DMF)Polar Aprotic6.4153Excellent: Highly polar, good for stubborn solutes. Allows for heating.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2189Excellent: Very high polarity, often the solvent of last resort.
Methanol / EthanolPolar Protic5.1 / 4.365 / 78Moderate: Can dissolve the acid but may interfere with certain reactions (e.g., as a nucleophile).

Diagram 1: Decision Workflow for Solubilization

G start Start: Insoluble 2-(Methyl(phenyl)amino)-2-oxoacetic acid solvent Step 1: Solvent Selection (Try THF, MeCN, DMF, DMSO) start->solvent check1 Is it soluble? solvent->check1 physical Step 2: Physical Methods (Heat, Sonicate, Co-solvent) check1->physical No success Success: Proceed with Reaction check1->success Yes check2 Is it soluble? physical->check2 chemical Step 3: Chemical Modification (In-situ salt formation, PTC) check2->chemical No check2->success Yes check3 Is it soluble/reactive? chemical->check3 advanced Step 4: Advanced Technique (Ball Milling) check3->advanced No check3->success Yes advanced->success fail Re-evaluate synthetic route

A decision tree for selecting the appropriate solubilization strategy.

Diagram 2: Mechanism of Phase-Transfer Catalysis (PTC)

PTC cluster_organic Organic Phase cluster_solid Solid Phase (Base) RCOOH_org R-COOH (Insoluble) Base Base (M+A-) RCOOH_org->Base Deprotonation at interface QX_org Q+X- (Catalyst) QX_org->Base QA_org Q+A- (Soluble Ion Pair) E_org Electrophile (E) QA_org->E_org Reacts Product_org Product (R-COOE) E_org->Product_org Product_org->QX_org Regenerates Catalyst Base->QA_org Ion Exchange

Illustrating how a catalyst (Q+X-) shuttles the carboxylate (A-) into the organic phase.

References

  • Quora. (2021). How will you increase the solubility of organic compounds in water?[Link]

  • ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry. [Link]

  • Chemistry LibreTexts. (2021). Reaction Work-Ups. [Link]

  • PubChem. acetic acid. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Asia Research News. (2021). Toward overcoming solubility issues in organic chemistry. [Link]

  • ResearchGate. 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). [Link]

  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Patsnap. (2024). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. [Link]

  • Appchem. 2-(Methyl(Phenyl)Amino)-2-Oxoacetic Acid. [Link]

Sources

Technical Support Center: Optimizing Derivatization of Methyl(phenyl)aminoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of Methyl(phenyl)aminoacetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your analytical experiments. As a secondary amino acid, Methyl(phenyl)aminoacetic acid presents unique challenges in derivatization compared to primary amino acids. This resource offers expert insights and practical solutions to navigate these complexities.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the derivatization of Methyl(phenyl)aminoacetic acid, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Question: I am not seeing a significant product peak for my derivatized Methyl(phenyl)aminoacetic acid in my chromatogram. What could be the cause?

  • Answer: Low or no product yield is a common issue that can often be traced back to several key factors in the reaction conditions.

    • Inappropriate Derivatizing Agent: The most likely culprit is the choice of derivatizing agent. Reagents like o-Phthalaldehyde (OPA) are highly effective for primary amines but do not react with secondary amines like Methyl(phenyl)aminoacetic acid.[1] It is crucial to use a reagent capable of derivatizing secondary amines.

    • Suboptimal pH: The derivatization of secondary amines is highly pH-dependent. For instance, reactions with 9-fluorenylmethyl chloroformate (FMOC-Cl) require an alkaline environment, typically a pH between 8 and 10, to ensure the amine is deprotonated and thus sufficiently nucleophilic to attack the reagent.[2] If the pH of your reaction mixture is too low, the reaction will not proceed efficiently.

    • Reagent Degradation: Many derivatizing agents, such as FMOC-Cl and Dansyl Chloride, are sensitive to moisture and light.[3][4] Improper storage or using reagents that have been prepared and left for extended periods can lead to hydrolysis and a significant decrease in reactivity. Always use freshly prepared reagent solutions.

    • Insufficient Reagent Concentration: The derivatization reaction requires a molar excess of the derivatizing agent to drive the reaction to completion. Ensure that you are using an adequate excess of the reagent relative to the concentration of your analyte.

Issue 2: Poor Reproducibility and Inconsistent Peak Areas

  • Question: My results are not reproducible; the peak areas for my derivatized analyte vary significantly between runs. What should I investigate?

  • Answer: Poor reproducibility can be frustrating and can stem from several subtle variations in your experimental protocol.

    • Inconsistent Reaction Time: Derivatization reactions have an optimal time course. For example, with FMOC-Cl, the reaction is rapid but allowing it to proceed for too long can lead to the formation of by-products, while cutting it short will result in incomplete derivatization.[5] It is critical to standardize the reaction time across all samples and standards.

    • Fluctuations in Temperature: Temperature can influence the rate of the derivatization reaction. Performing the reaction at a consistent, controlled temperature is essential for reproducible results.

    • Instability of Derivatives: Some derivatives are not stable over long periods, especially under the basic conditions required for the derivatization reaction itself.[5] For instance, FMOC derivatives can be unstable in a basic medium.[5] It is often recommended to acidify the reaction mixture after a set derivatization time to quench the reaction and stabilize the derivatives before analysis.[6]

    • Matrix Effects: If you are working with complex biological samples, matrix components can interfere with the derivatization reaction, leading to inconsistent results. Proper sample cleanup and preparation are crucial to minimize these effects.

Issue 3: Extraneous Peaks in the Chromatogram

  • Question: I am observing multiple unexpected peaks in my chromatogram, which are interfering with the analysis of my target compound. What are these, and how can I eliminate them?

  • Answer: Extraneous peaks are often by-products of the derivatization reaction or contaminants.

    • Reagent Hydrolysis: As mentioned, many derivatizing agents can hydrolyze. For example, FMOC-Cl can hydrolyze to FMOC-OH, which is also fluorescent and can appear as a significant peak in your chromatogram.[7] Using freshly prepared reagents and minimizing their exposure to water can help reduce this.

    • Excess Reagent: A large excess of the derivatizing agent is often necessary, but this unreacted reagent can sometimes be detected. Some methods employ a "quenching" step where a primary amine is added after the main reaction to consume the excess reagent and form a product that elutes away from the analyte of interest.[2]

    • Side Reactions: Depending on the reaction conditions, side reactions can occur, leading to multiple derivatives of your analyte or other sample components. Optimizing the reaction conditions, such as pH and temperature, can help to minimize these.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the derivatization of Methyl(phenyl)aminoacetic acid.

1. Which derivatizing agents are suitable for Methyl(phenyl)aminoacetic acid?

Since Methyl(phenyl)aminoacetic acid is a secondary amine, you should choose a reagent that is effective for this functional group. Suitable options include:

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): A widely used reagent that reacts with both primary and secondary amines to form highly fluorescent and stable derivatives.[7][8]

  • Dansyl Chloride: This reagent also reacts with both primary and secondary amines, yielding fluorescent derivatives.[3][9]

  • Phenyl isothiocyanate (PITC): Reacts with primary and secondary amino acids to form stable derivatives, although the sample preparation can be more complex.[3]

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): A popular reagent that reacts rapidly with both primary and secondary amines to produce stable derivatives.[3]

2. How do I optimize the pH for my derivatization reaction?

The optimal pH is critical and depends on the chosen derivatizing agent. For reagents like FMOC-Cl, a basic pH (typically 8-10) is required to ensure the secondary amine is deprotonated.[2] It is recommended to use a buffer, such as a borate buffer, to maintain a stable pH throughout the reaction. You may need to perform a pH optimization study by testing a range of pH values to find the one that gives the highest and most reproducible yield for your specific analyte and matrix.

3. What is the importance of chiral derivatization for Methyl(phenyl)aminoacetic acid?

Methyl(phenyl)aminoacetic acid is a chiral molecule, meaning it exists as two enantiomers (mirror images). In pharmaceutical and biological contexts, it is often crucial to separate and quantify these enantiomers, as they can have different physiological effects. Standard chromatographic methods cannot separate enantiomers. Therefore, a chiral derivatizing agent is used to convert the enantiomers into diastereomers.[10] Diastereomers have different physical properties and can be separated on a standard achiral column.[10]

4. Which chiral derivatizing agents are recommended for separating the enantiomers of Methyl(phenyl)aminoacetic acid?

Several chiral derivatizing agents (CDAs) can be used. Some common examples include:

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): A widely used CDA for the chiral separation of amino acids.[11][12]

  • (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC): This reagent is used to form diastereomeric derivatives that can be separated by reversed-phase HPLC.[13]

  • Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA): Another effective CDA for assigning the stereochemistry of amino acids.[11]

5. Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of derivatized Methyl(phenyl)aminoacetic acid?

Yes, GC-MS is a viable technique for analyzing amino acids, but it requires that the analyte be volatile.[10] Since amino acids are polar and non-volatile, derivatization is essential.[10] Silylation is a common derivatization method for GC analysis, where active hydrogens are replaced with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[10][14] Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are often used for this purpose.[10]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps and decision points in the derivatization of Methyl(phenyl)aminoacetic acid.

Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Methyl(phenyl)aminoacetic acid Sample Cleanup Sample Cleanup (if necessary) Sample->Cleanup Add_Buffer Add Alkaline Buffer (e.g., Borate pH 8-10) Cleanup->Add_Buffer Add_Reagent Add Derivatizing Agent (e.g., FMOC-Cl) Add_Buffer->Add_Reagent Incubate Incubate (Controlled Time & Temp) Add_Reagent->Incubate Quench Quench Reaction (e.g., Acidification) Incubate->Quench HPLC_GC HPLC or GC-MS Analysis Quench->HPLC_GC Data Data Acquisition & Analysis HPLC_GC->Data

Caption: General workflow for the derivatization of Methyl(phenyl)aminoacetic acid.

Chiral_Derivatization_Decision cluster_analysis Analytical Approach node_action node_action Start Need to Separate Enantiomers? Yes Yes Start->Yes No No Start->No Use_CDA Use Chiral Derivatizing Agent (e.g., Marfey's Reagent, FLEC) Yes->Use_CDA Use_Achiral Use Achiral Derivatizing Agent (e.g., FMOC-Cl, Dansyl Chloride) No->Use_Achiral Achiral_Column Analysis on Achiral Column (HPLC) Use_CDA->Achiral_Column Use_Achiral->Achiral_Column Chiral_Column Direct analysis on a Chiral Stationary Phase (CSP) (less common for derivatized AA)

Caption: Decision-making process for chiral vs. achiral derivatization.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the derivatization of secondary amino acids with FMOC-Cl, a commonly used reagent for Methyl(phenyl)aminoacetic acid. Note that these are starting points, and optimization for your specific application is recommended.

ParameterRecommended ConditionRationale
Derivatizing Agent 9-fluorenylmethyl chloroformate (FMOC-Cl)Reacts with secondary amines to form highly fluorescent and stable derivatives.[7][8]
pH 8.0 - 10.0 (Borate Buffer)Ensures the secondary amine is deprotonated for nucleophilic attack.[2]
Reaction Time 1 - 40 minutes (optimization required)Balances complete derivatization with minimizing by-product formation.[5][15]
Temperature Room TemperatureSufficient for the reaction to proceed efficiently.
Reagent Molar Excess 4-6x over total aminesDrives the reaction to completion.
Quenching/Stabilization Acidification (e.g., with HCl or Formic Acid)Stops the reaction and stabilizes the FMOC-derivatives.[5][6]

Detailed Experimental Protocol: FMOC-Cl Derivatization

This protocol provides a general procedure for the pre-column derivatization of Methyl(phenyl)aminoacetic acid using FMOC-Cl for HPLC analysis.

Materials:

  • Methyl(phenyl)aminoacetic acid standard or sample solution

  • Borate buffer (0.2 M, pH 9.0)

  • FMOC-Cl solution (15 mM in acetonitrile, prepare fresh)

  • Quenching solution (e.g., 1 M HCl or a primary amine solution like 1-aminoadamantane)

  • HPLC-grade water and acetonitrile

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of Methyl(phenyl)aminoacetic acid in a suitable solvent (e.g., 0.1 M HCl).

    • If working with a complex matrix, perform necessary sample cleanup (e.g., protein precipitation, solid-phase extraction).

  • Derivatization:

    • In a microcentrifuge tube or autosampler vial, combine:

      • 100 µL of the sample or standard solution.

      • 200 µL of 0.2 M borate buffer (pH 9.0).

    • Vortex briefly to mix.

    • Add 200 µL of the 15 mM FMOC-Cl solution.

    • Vortex immediately and incubate at room temperature for a predetermined optimal time (e.g., 20 minutes).

  • Quenching the Reaction:

    • To stop the reaction and consume excess FMOC-Cl, add 100 µL of the quenching solution.

    • Vortex and let it stand for a few minutes.

    • Alternatively, to stabilize the derivative, acidify the solution with a small volume of dilute acid (e.g., HCl) to a pH below 7.

  • Analysis:

    • Filter the derivatized sample through a 0.22 µm syringe filter.

    • Inject an appropriate volume into the HPLC system equipped with a fluorescence or UV detector.

References

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Retrieved from [Link]

  • Fabiani, A., Versari, A., Parpinello, G. P., Castellari, M., & Galassi, S. (2002). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl.
  • ResearchGate. (2025, August 7). HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. Retrieved from [Link]

  • Ahmad, A. K., et al. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Malaysian Journal of Chemistry, 21(2), 52-61.
  • ResearchGate. (2023, August 11). Anyone having issue with derivatization of amino acid using Fmoc? Retrieved from [Link]

  • National Institutes of Health. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Liquid‐Chromatography Quantitative Analysis of 20 Amino Acids after Derivatization with FMOC‐Cl and Its Application to Different Origin Radix isatidis. Retrieved from [Link]

  • ACS Publications. (n.d.). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization reaction of FMOC-Cl with an amine and an alcohol. Retrieved from [Link]

  • Agilent. (n.d.). Improved OPA /FMOC Derivatized Amino Acid Methods using Many Improv. Retrieved from [Link]

  • National Institutes of Health. (2019, November 19). Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • PubMed. (n.d.). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Retrieved from [Link]

  • PubMed. (n.d.). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Retrieved from [Link]

  • National Institutes of Health. (2022, July 4). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Retrieved from [Link]

  • PubMed. (2015, April 17). Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. Retrieved from [Link]

  • PubMed. (2021, January 19). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry. Retrieved from [Link]

  • IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization reactions of the targeted amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl). Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • MDPI. (2024, May 28). Optimizing Amino Acid Derivatization in Food Matrices. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]

  • PubMed. (2010, May 1). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Retrieved from [Link]

  • AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

  • ScienceDirect. (n.d.). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. Retrieved from [Link]

  • Babeş-Bolyai University. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Retrieved from [Link]

  • ResearchGate. (2016, December 7). Derivatization of amino acids analyzed by GCMS? Retrieved from [Link]

  • LCGC Europe. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]

  • PubMed. (2021, September 15). Derivatization-targeted analysis of amino compounds in plant extracts in neutral loss acquisition mode by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]

  • ResearchGate. (2025, October 11). Optimizing Amino Acid Derivatization in Food Matrices. Retrieved from [Link]

Sources

Troubleshooting peak tailing in HPLC analysis of [methyl(phenyl)carbamoyl]formic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Scientist. This guide provides in-depth troubleshooting for a common issue encountered during the HPLC analysis of [methyl(phenyl)carbamoyl]formic acid: peak tailing . As Senior Application Scientists, we understand that robust and reliable data is paramount. This resource is designed to move beyond simple checklists, offering causal explanations and systematic protocols to diagnose and resolve chromatographic issues, ensuring the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My chromatogram shows a tailing peak for [methyl(phenyl)carbamoyl]formic acid. What is the most probable cause and how do I begin troubleshooting?

A: The most likely cause is related to the mobile phase pH being too high. [methyl(phenyl)carbamoyl]formic acid is, as its name implies, a carboxylic acid. The single most critical factor for achieving a sharp, symmetrical peak shape for an ionizable compound is controlling its ionization state during analysis.[1][2]

The Scientist's Explanation (The "Why"): Your analyte has a carboxylic acid functional group (-COOH), which is acidic and has a specific pKa value (the pH at which it is 50% ionized). When the mobile phase pH is close to or above this pKa, a significant portion of your analyte molecules will exist in their ionized, carboxylate form (-COO⁻).[1][3] The neutral (-COOH) and ionized (-COO⁻) forms of the molecule have different polarities and therefore different interactions with the reversed-phase column. This simultaneous presence of two forms leads to a mixed retention mechanism, resulting in a distorted, tailing peak.[1] The goal is to "force" the analyte into a single, un-ionized state. For an acid, this is achieved by lowering the mobile phase pH well below the analyte's pKa, a principle known as ion suppression.[2][4] A good rule of thumb is to set the mobile phase pH at least 1.5 to 2 units below the pKa.[4]

Your First Steps: Diagnose and Confirm

Before making any changes, quantify the problem. The USP Tailing Factor (Tf) or Asymmetry Factor (As) is the standard measure. A value of 1.0 is perfectly symmetrical. A value greater than 1.2 is generally considered to be tailing.[5]

dot

Caption: Initial troubleshooting workflow for peak tailing.

Protocol 1: Mobile Phase pH Adjustment for Ion Suppression

This protocol is the most critical first step in addressing peak tailing for [methyl(phenyl)carbamoyl]formic acid.

Objective: To lower and buffer the mobile phase pH to ensure the analyte is in its non-ionized form.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade formic acid, phosphoric acid, or trifluoroacetic acid (TFA)

  • Calibrated pH meter

Procedure:

  • Prepare the Aqueous Phase: Measure the required volume of HPLC-grade water for your mobile phase batch.

  • Acidify: Add a small, precise amount of acid to the water. Common starting points are:

    • 0.1% Formic Acid (v/v): Pipette 1.0 mL of formic acid into a 1 L volumetric flask and bring to volume with water. This will typically result in a pH of ~2.7.

    • 0.1% Phosphoric Acid (v/v): This will yield a pH of ~2.1.

  • Confirm pH: Use a calibrated pH meter to measure the pH of the aqueous portion only, before mixing with the organic solvent. This ensures accuracy and reproducibility.[2] The target pH should be between 2.5 and 3.0.

  • Prepare Mobile Phase: Mix the acidified aqueous phase with the appropriate organic solvent (e.g., acetonitrile) at your desired ratio (e.g., 60:40 aqueous:organic).

  • Equilibrate: Flush the column with the new mobile phase for at least 10-15 column volumes to ensure it is fully equilibrated.

  • Analyze: Re-inject your standard of [methyl(phenyl)carbamoyl]formic acid.

  • Verify: Calculate the tailing factor of the new peak. It should be significantly improved.

Parameter Condition A (Original) Condition B (After Protocol 1) Expected Outcome & Rationale
Mobile Phase pH ~6-7 (Unbuffered)2.5 - 3.0 (Buffered) Suppresses ionization of the carboxylic acid, promoting a single retention mechanism.[2][4]
Analyte Form Mixture of -COOH and -COO⁻Predominantly -COOHA single, more hydrophobic form results in better interaction with the C18 stationary phase.
Peak Shape Tailing (Tf > 1.5)Symmetrical (Tf ≈ 1.0 - 1.2) Eliminates the mixed-mode retention that causes tailing.[1]
Retention Time VariableMay IncreaseThe neutral form is more hydrophobic and should be retained longer on a reversed-phase column.[2][3]
Q2: My peak is still tailing after pH adjustment. What are the next steps?

A: If lowering the pH did not resolve the issue, the tailing is likely caused by secondary interactions with the stationary phase or metal contamination from the HPLC system.

The Scientist's Explanation (The "Why"):

  • Silanol Interactions: Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface.[6][7] These silanols are acidic (pKa ~3.5-4.5) and can become deprotonated (Si-O⁻), especially at pH > 3. Even at low pH, some highly acidic "lone" silanols can remain active. The polar groups in your analyte can form strong, secondary ionic or hydrogen-bonding interactions with these active silanol sites.[8][9][10] Because these interactions are different from the primary hydrophobic retention mechanism, and the sites are easily saturated, they cause significant peak tailing.[11]

  • Metal Contamination: The analyte structure contains carbonyl and carboxyl groups, which are known to chelate (bind) with metal ions.[12] Trace metals can be present in the silica packing material itself (e.g., iron, aluminum) or can leach from stainless steel or titanium components of the HPLC system (frits, tubing, pump heads).[7][13] If metal ions accumulate at the head of the column, they create active sites that strongly interact with your analyte, causing severe tailing and loss of recovery.[14][15][16]

dot

G start_node Tailing Persists After pH Fix decision_silanol Suspect Silanol Interactions? start_node->decision_silanol decision_metal Suspect Metal Contamination? start_node->decision_metal action_column ACTION: Use a modern, high-purity, end-capped column. decision_silanol->action_column Yes action_ipa ACTION: Add an ion-pairing reagent (advanced). decision_silanol->action_ipa Alternative action_column->decision_metal If tailing persists... action_chelator ACTION: Add a chelating agent (e.g., 0.1% EDTA) to mobile phase. decision_metal->action_chelator Yes action_inert ACTION: Use a bio-inert or metal-passivated column/system. decision_metal->action_inert Yes (long-term solution)

Caption: Troubleshooting secondary interaction causes.

Troubleshooting Protocols for Secondary Interactions

  • Option A: Change the Column. The simplest solution for silanol interactions is to use a column designed to minimize them.[8][17] Switch to a modern column that uses high-purity silica and is "end-capped" (where residual silanols are chemically deactivated with a small reagent).[6][7]

  • Option B: Use an Ion-Pair Reagent (Advanced). For particularly difficult separations, an ion-pairing reagent can be added to the mobile phase. These are molecules with a charge opposite to the analyte and a hydrophobic tail (e.g., a quaternary amine like tetrabutylammonium chloride for your acidic analyte).[18][19] The reagent coats the stationary phase, masking silanol groups and providing a consistent ion-exchange surface for retention.[20] This is an advanced technique as it requires long equilibration times and can be harsh on columns.[20]

  • Option C: Address Metal Contamination. If metal chelation is suspected, try adding a small amount of a chelating agent like EDTA to your mobile phase. If this sharpens the peak, it confirms metal interaction is the problem.[21] The long-term solution is to use bio-inert hardware where the metallic surfaces of the flow path are coated with a non-reactive polymer.[14][16]

Q3: Could other basic method parameters like buffer strength, sample concentration, or solvent be the issue?

A: Yes. Even with the correct pH, these factors can contribute to peak tailing and should be systematically checked.

  • Inadequate Buffer Strength: Using an acid like 0.1% formic acid provides pH control, but it may not have enough buffering capacity to handle the sample matrix or slight system variations.

    • The "Why": A buffer resists changes in pH. If your sample is dissolved in a neutral or basic diluent, it can create a localized high-pH environment at the point of injection, causing some of the analyte to ionize and tail.

    • Solution: Use a formal buffer system with a pKa near your target pH. For a target pH of 2.5-3.0, a phosphate or formate buffer at a concentration of 10-20 mM is ideal.[5]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.

    • The "Why": The stationary phase has a finite number of interaction sites. When these sites become saturated, the equilibrium is distorted, leading to a "shark-fin" shape that can present as fronting or, in some cases, tailing.[17]

    • Solution: Dilute your sample by a factor of 10 and re-inject.[5][17] If the peak shape improves and becomes more symmetrical, you were overloading the column.

  • Sample Solvent Mismatch: Dissolving your sample in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase.

    • The "Why": If the sample is injected in a strong solvent plug, it doesn't properly "focus" on the head of the column. The analyte band begins to spread out before the separation even starts, leading to broad and often distorted peaks.[5][22]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase itself. If you must use a different solvent for solubility reasons, ensure it is weaker than the mobile phase.

Q4: I've checked all the chemical and method parameters, but the tailing persists. Could it be a hardware problem?

A: Yes. If the problem is not chemical, it is likely a physical issue within the HPLC system, often referred to as "extra-column band broadening."

  • Column Void: A void or channel can form at the inlet of the column over time due to pressure shocks or degradation of the silica bed.

    • The "Why": A portion of the analyte molecules travels through the void instead of the packed bed, leading to a distorted flow path and a tailing peak.[17]

    • Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). This can sometimes wash away a blockage at the inlet frit.[17] If this doesn't work, the column must be replaced. Using a guard column can help protect the analytical column and extend its life.[17]

  • Extra-Column Volume: Excessive dead volume in the system between the injector and the detector.

    • The "Why": Any space the analyte passes through that is not the packed column bed (e.g., overly long or wide-bore tubing, poorly made fittings) allows the analyte band to spread out, causing broadening and tailing.[5][22]

    • Solution: Check all fittings, especially between the column and the detector. Ensure tubing is cut clean and square and is fully bottomed out in the port before tightening. Use tubing with the narrowest internal diameter possible (e.g., 0.005").[23]

References

  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • S4Science. (n.d.).
  • Agilent Technologies. (n.d.).
  • Chrom Tech, Inc. (2025).
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. WKB237593.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Biotage. (2023).
  • Nagae, N., et al. (2009).
  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Dolan, J.W. (n.d.).
  • Scribd. (n.d.).
  • LCGC International. (2012).
  • ACD/Labs. (2022).
  • LinkedIn. (2023).
  • Hawach. (2023).
  • Pharmaguideline Forum. (2018). Importance of ion pair reagents on reverse phase HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • Technology Networks. (2025). Overcoming Metal Interference in HPLC.
  • Agilent Technologies. (n.d.).
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • U.S. Environmental Protection Agency. (n.d.). Method 632.
  • Phenomenex. (2025).
  • Phenomenex. (n.d.). The Role of End-Capping in RP. LC Technical Tip.
  • SilcoTek Corporation. (2017).
  • Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents.
  • LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • LCGC Blog. (2018).
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • Thermo Fisher Scientific. (n.d.).

Sources

Technical Support Center: Ensuring the Stability of 2-(N-methylanilino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(N-methylanilino)-2-oxoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. By understanding the potential degradation pathways and implementing proper storage and handling procedures, you can ensure the integrity and reliability of your experimental results.

Introduction: The Chemical Nature of 2-(N-methylanilino)-2-oxoacetic acid

2-(N-methylanilino)-2-oxoacetic acid is a valuable building block in organic synthesis and drug discovery. Its structure, featuring a carboxylic acid, an amide, and an N-methylaniline moiety, offers versatile reactivity. However, these same functional groups also render the molecule susceptible to degradation under suboptimal storage conditions. This guide will delve into the mechanisms of degradation and provide actionable strategies for its prevention.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for 2-(N-methylanilino)-2-oxoacetic acid?

A1: To ensure long-term stability, 2-(N-methylanilino)-2-oxoacetic acid should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C. It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen. For added protection, especially for long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen).

Q2: Why is it important to protect this compound from light?

A2: The N-methylaniline portion of the molecule can be susceptible to photodegradation. Aromatic amines can absorb UV light, leading to the formation of reactive species that can cause dimerization, oxidation, or other unwanted side reactions.[1] Storing the compound in an amber or opaque container is a crucial preventative measure.

Q3: How does humidity affect the stability of 2-(N-methylanilino)-2-oxoacetic acid?

A3: The presence of moisture can facilitate hydrolytic degradation. The amide and carboxylic acid functional groups are susceptible to hydrolysis, which can lead to the cleavage of the molecule. Therefore, it is critical to store the compound in a desiccated environment. Using a desiccator or storing it with a desiccant can significantly mitigate this risk.

Understanding Degradation

Q4: What are the primary degradation pathways for 2-(N-methylanilino)-2-oxoacetic acid?

A4: The primary degradation pathways are hydrolysis, oxidation, and to a lesser extent, thermal and photodegradation.

  • Hydrolysis: The amide bond can be hydrolyzed to yield N-methylaniline and oxalic acid. This reaction can be catalyzed by acidic or basic conditions.[2][3][4]

  • Oxidation: The tertiary amine of the N-methylaniline moiety is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidized species. The aromatic ring can also be a site of oxidation.[5][6][7][8] Samples that have turned brown may indicate oxidative degradation.[9][10]

  • Thermal Degradation: While generally stable at recommended storage temperatures, elevated temperatures can promote decarboxylation of the α-keto acid or decomposition of the amide.[11][12]

  • Photodegradation: As mentioned, exposure to light, particularly UV radiation, can induce degradation of the N-methylaniline portion of the molecule.[1]

Q5: What are the likely degradation products I should be aware of?

A5: Based on the potential degradation pathways, the following are plausible degradation products:

  • From Hydrolysis: N-methylaniline and Oxalic acid.

  • From Oxidation: 2-(N-methylanilino)-2-oxoacetic acid N-oxide and potentially hydroxylated aromatic species.

  • From Decarboxylation (Thermal): N-methyl-N-phenylformamide.

Q6: I've noticed a change in the color of my compound from off-white to brownish. What does this indicate?

A6: A color change to brown is often an indicator of oxidative degradation of the N-methylaniline moiety.[9][10] It is recommended to verify the purity of the material using an appropriate analytical method, such as HPLC, before use.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Oxidation, moisture absorption.Store the compound in a tightly sealed, opaque container at 2-8°C with a desiccant. Consider purging the container with an inert gas.
Inconsistent experimental results Degradation of the starting material.Verify the purity of the 2-(N-methylanilino)-2-oxoacetic acid using a validated analytical method (e.g., HPLC). If degradation is confirmed, procure a fresh batch and adhere to strict storage protocols.
Appearance of unexpected peaks in analytical chromatograms Formation of degradation products.Attempt to identify the degradation products using techniques like LC-MS. Review storage conditions and handling procedures to identify the source of degradation.
Low assay value Significant degradation has occurred.Discard the degraded material. Review and optimize storage and handling procedures to prevent future occurrences.

Experimental Protocols

Protocol 1: Stability Assessment via Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[13][14][15]

Objective: To intentionally degrade 2-(N-methylanilino)-2-oxoacetic acid under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 2-(N-methylanilino)-2-oxoacetic acid

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (0.1 N and 1 N)

  • Hydrogen peroxide (3%)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV or PDA detector

  • LC-MS system (for identification of degradants)

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of 2-(N-methylanilino)-2-oxoacetic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Keep both solutions at room temperature for 24 hours. If no degradation is observed, heat the solutions at 60°C for 24 hours.

    • Neutralize the samples with an appropriate base before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Keep both solutions at room temperature for 24 hours. If no degradation is observed, heat the solutions at 60°C for 24 hours.

    • Neutralize the samples with an appropriate acid before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the heat-stressed solid in the initial solvent for HPLC analysis.

  • Photodegradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Analyze the samples by HPLC.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed), by a suitable HPLC method.

    • Compare the chromatograms to identify degradation products.

    • Use LC-MS to determine the mass of the degradation products for structural elucidation.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 2-(N-methylanilino)-2-oxoacetic acid from its potential degradation products.

Instrumentation and Columns:

  • HPLC with a PDA or UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

Initial Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid or Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A suggested starting gradient could be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30-35 min: Return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm, or use a PDA detector to scan a range).

  • Injection Volume: 10 µL.

Method Optimization:

  • Inject the samples from the forced degradation study.

  • Adjust the gradient, mobile phase composition, and pH to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation peaks.

Visualizing Degradation Pathways and Troubleshooting

G cluster_storage Improper Storage Conditions cluster_degradation Degradation Pathways cluster_products Potential Degradation Products Light Light Photodegradation Photodegradation Light->Photodegradation Heat Heat Thermal Degradation Thermal Degradation Heat->Thermal Degradation Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Polymeric/colored impurities Polymeric/colored impurities Photodegradation->Polymeric/colored impurities Decarboxylated products Decarboxylated products Thermal Degradation->Decarboxylated products N-methylaniline + Oxalic Acid N-methylaniline + Oxalic Acid Hydrolysis->N-methylaniline + Oxalic Acid N-oxide derivatives N-oxide derivatives Oxidation->N-oxide derivatives Oxidation->Polymeric/colored impurities

G Start Start Inconsistent_Results Inconsistent Experimental Results? Start->Inconsistent_Results Check_Purity Verify Purity via HPLC Inconsistent_Results->Check_Purity Yes Continue_Experiment Continue Experiment Inconsistent_Results->Continue_Experiment No Degradation_Confirmed Degradation Confirmed? Check_Purity->Degradation_Confirmed Review_Storage Review Storage & Handling (Temp, Light, Moisture, O2) Degradation_Confirmed->Review_Storage Yes Degradation_Confirmed->Continue_Experiment No Implement_Changes Implement Corrective Actions Review_Storage->Implement_Changes Procure_New_Material Procure Fresh Material Implement_Changes->Procure_New_Material End End Continue_Experiment->End Procure_New_Material->Continue_Experiment

References

  • Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450. PubMed. Available at: [Link]

  • Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy. PubMed. Available at: [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. Available at: [Link]

  • Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. Available at: [Link]

  • Photoinduced demethylation of 4-nitro-N,N-dimethylaniline. ResearchGate. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes. PubMed. Available at: [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS. Available at: [Link]

  • Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. Journal of the American Chemical Society. Available at: [Link]

  • Forced Degradation Studies Research Articles. R Discovery. Available at: [Link]

  • Technical Guide Series - Forced Degradation Studies. HubSpot. Available at: [Link]

  • N-Methylaniline | C7H9N | CID 7515. PubChem. Available at: [Link]

  • Are there any guidelines for what constitutes an “organic acid” regarding storage requirements? Chemistry Stack Exchange. Available at: [Link]

  • How can we protect amide bonds from breaking in alkaline solutions? ResearchGate. Available at: [Link]

  • Forced Degradation Studies. ResearchGate. Available at: [Link]

  • GC Troubleshooting: Sample Breakdown, Decomposition, or Degradation. Agilent. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. Available at: [Link]

  • the hydrolysis of amides. Chemguide. Available at: [Link]

  • Forced Degradation Studies. Semantic Scholar. Available at: [Link]

  • RESULTS AND DISCUSSION The material used for the hydrolysis studies was a complex mixture of com- pounds (Fig. 2) typical of wat. USDA. Available at: [Link]

  • Accelerated Storage Stability and Corrosion Characteristics Study Protocol. EPA. Available at: [Link]

  • Organic Acid SOP. University of Washington. Available at: [Link]

  • Organic Acid Standard Operating Procedure. University of Washington. Available at: [Link]

  • Amides Explained: Preparation, Hydrolysis and Reduction. YouTube. Available at: [Link]

  • Oxidative Degradation of Amine Solvents for CO2 Capture. ResearchGate. Available at: [Link]

  • The Hydrolysis of Amides. Chemistry LibreTexts. Available at: [Link]

  • Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. ResearchGate. Available at: [Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. MDPI. Available at: [Link]

  • N-Methylaniline. Wikipedia. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Synthesis and thermal decomposition of N,N-dialkoxyamides. PubMed. Available at: [Link]

  • Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng. Available at: [Link]

  • N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). EPA. Available at: [Link]

  • HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PubMed Central. Available at: [Link]

  • The Thermal Decomposition Behaviors of Stearic Acid, Paraffin Wax and Polyvinyl Butyral. MDPI. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. ACTA POLONIAE PHARMACEUTICA. Available at: [Link]

  • CN110243970B - HPLC method for simultaneously determining 7 organic acids in pinellia ternata. Google Patents.
  • The thermal decomposition of oxamide. Journal of the Chemical Society (Resumed). Available at: [Link]

  • Photoinduced Carbamoylarylation of Alkynes with N-Aryl Oxamic Acids. Organic Letters. Available at: [Link]

  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. Available at: [Link]

Sources

Navigating the Nuances of Amine Chemistry: A Technical Guide to Quenching and Working-Up Methyl(phenyl)aminoacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive technical support resource for handling reactions involving methyl(phenyl)aminoacetic acid, also known as N-methyl-α-phenylglycine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this versatile building block in their synthetic endeavors. As an N-methylated amino acid, it presents unique challenges during reaction work-up and purification. This document provides in-depth, field-proven insights to help you navigate these complexities with confidence, ensuring high purity and yield of your target compounds.

Troubleshooting Guide: Addressing Common Issues in Real-Time

This section is structured to provide immediate, actionable solutions to problems that can arise during the work-up of reactions involving methyl(phenyl)aminoacetic acid.

Issue 1: Persistent Emulsion Formation During Liquid-Liquid Extraction

Q: I'm observing a stubborn emulsion at the aqueous-organic interface during the extraction of my N-methyl-α-phenylglycine derivative, which is preventing a clean separation. What's causing this and how can I resolve it?

A: Emulsion formation is a frequent challenge when working with amino acid derivatives, which can act as surfactants, especially when they possess both polar (carboxylate, protonated amine) and non-polar (phenyl group) functionalities. The N-methyl group can also influence its amphiphilic character.

Causality:

  • Surfactant-like Properties: The molecule itself can stabilize the interface between the aqueous and organic layers.

  • Fine Particulates: Insoluble byproducts or residual solids can accumulate at the interface, physically preventing coalescence of the solvent droplets.

  • Vigorous Shaking: Overly aggressive mixing increases the surface area between the two phases, promoting emulsion formation.

Solutions:

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase will decrease the solubility of your organic product in the aqueous layer and disrupt the polar interactions that stabilize the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for mass transfer without creating a stable emulsion.

  • Filtration: If solid particulates are suspected, filter the entire biphasic mixture through a pad of Celite® or glass wool. This will remove the solids that are stabilizing the emulsion.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane extraction) can sometimes alter the interfacial tension and break the emulsion.

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.

Issue 2: Low or No Precipitation of the Product Upon pH Adjustment

Q: I've adjusted the pH of the aqueous layer to the isoelectric point of my N-methyl-α-phenylglycine derivative, but I'm not seeing the expected precipitation. What could be wrong?

A: The isoelectric point (pI) is the pH at which an amino acid has a net zero charge, and thus its lowest solubility in aqueous media. However, several factors can interfere with precipitation.

Causality:

  • Inaccurate pI Estimation: The theoretical pI of the parent N-methyl-α-phenylglycine may be different from that of your specific derivative, especially if other ionizable groups are present.

  • Supersaturation: The product may be in a supersaturated state and require nucleation to begin precipitating.

  • Presence of Solubilizing Agents: Unreacted starting materials or certain salts in the solution can increase the solubility of your product.

  • Insufficient Concentration: The concentration of your product in the aqueous phase may be below its solubility limit, even at the pI.

Solutions:

  • Systematic pH Titration: Instead of aiming for a single pH value, slowly add acid or base and observe for the point of maximum turbidity or precipitation. Use a calibrated pH meter for accuracy.

  • Induce Nucleation:

    • Seeding: Add a small crystal of the pure product to the solution.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface.

  • Cooling: Lowering the temperature of the solution will generally decrease the solubility of the product and promote crystallization.

  • Solvent Addition: Adding a water-miscible organic solvent in which your product is less soluble (e.g., isopropanol, acetone) can induce precipitation. Add the solvent slowly to avoid oiling out.

  • Concentration: If the product concentration is too low, consider partially evaporating the aqueous solvent under reduced pressure before pH adjustment.

Issue 3: Incomplete Extraction of the Product into the Organic Phase

Q: After performing a liquid-liquid extraction, I'm finding that a significant amount of my N-methyl-α-phenylglycine derivative remains in the aqueous layer, even after multiple extractions. How can I improve the extraction efficiency?

A: The partitioning of your product between the aqueous and organic phases is governed by its relative solubility in each, which is highly dependent on its ionization state (and therefore the pH of the aqueous layer).

Causality:

  • Incorrect pH for Extraction: For extraction into an organic solvent, the amino acid derivative should be in its neutral or free base form, which is more lipophilic. If the aqueous phase is too acidic, the amine will be protonated, making it highly water-soluble.

  • Insufficiently Nonpolar Organic Solvent: The chosen organic solvent may not be optimal for solubilizing your product.

  • Insufficient Number of Extractions: A single extraction is often not enough to recover all of the product.

Solutions:

  • Optimize Aqueous Phase pH:

    • For Extraction of the Free Acid/Base: Adjust the pH of the aqueous layer to be at least 2 pH units away from the pKa of the relevant functional group. To extract the free base form of an amine, make the aqueous layer basic (e.g., pH > 9-10 with a non-nucleophilic base like sodium carbonate or bicarbonate). To extract the carboxylic acid in its neutral form, acidify the aqueous layer (e.g., pH < 2-3 with dilute HCl).

  • Choose an Appropriate Organic Solvent: Solvents like ethyl acetate, dichloromethane, or a mixture of ethers are commonly effective. For more polar products, consider using n-butanol.

  • Perform Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of organic solvent than a single extraction with a large volume. Three to five extractions are standard practice.

  • Back-Extraction for Purification: A powerful technique is to first extract your product into an organic solvent under the appropriate pH conditions. Then, wash the organic layer with an aqueous solution of the opposite pH to remove impurities. For example, if your product is in an organic layer as the free base, washing with a dilute acid will protonate and pull basic impurities into the aqueous layer while your product remains in the organic phase.

Frequently Asked Questions (FAQs)

Q1: What is a standard quenching procedure for a reaction involving a reactive intermediate that has been treated with N-methyl-α-phenylglycine?

A1: The quenching procedure depends heavily on the nature of the reaction and the reagents used. A general approach for quenching a reaction that used a strong base (like LDA or n-BuLi) to deprotonate the N-methyl-α-phenylglycine would be to slowly add a proton source at low temperature (e.g., -78 °C). A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common choice as it is a mild acid. For reactions involving organometallic reagents, a quench with water or dilute acid is typical. The key is to neutralize any reactive species before warming the reaction to room temperature to prevent side reactions.

Q2: How does the N-methyl group affect the work-up compared to a non-methylated amino acid like phenylglycine?

A2: The N-methyl group has several effects:

  • Increased Steric Hindrance: This can sometimes make reactions slower or less complete, potentially leading to a more complex mixture of starting material and product to separate.[1][2]

  • Increased Lipophilicity: The methyl group increases the overall non-polar character of the molecule, which can improve its solubility in organic solvents and aid in extraction from aqueous solutions.

  • Basicity: The N-methyl group slightly increases the basicity of the nitrogen atom compared to a primary amine. This may require slightly different pH adjustments during extraction and purification.

  • No N-H for Hydrogen Bonding: The absence of a proton on the nitrogen reduces its ability to act as a hydrogen bond donor, which can affect its solubility and crystallization properties.[1]

Q3: What are some common side products I should be aware of when synthesizing or using N-methyl-α-phenylglycine, and how can I remove them during work-up?

A3: Common side products depend on the synthetic route:

  • From Strecker Synthesis: If prepared via a Strecker synthesis, you might have unreacted benzaldehyde, methylamine, or cyanide salts. Acidic hydrolysis of the intermediate aminonitrile is a common final step.[3][4] A work-up involving acidification followed by extraction can remove unreacted aldehyde and other non-basic impurities. Careful neutralization and crystallization can then isolate the amino acid.

  • From Reductive Amination: Incomplete reaction can leave residual phenylglyoxylic acid or methylamine. Over-alkylation is not possible on the nitrogen, but reduction of the carboxylic acid could be a side reaction depending on the reducing agent. An acid-base extraction is typically effective for separating the amino acid product from the starting materials.

  • Diketopiperazine Formation: If the methyl ester of N-methyl-α-phenylglycine is used, especially under basic conditions or upon prolonged heating, it can dimerize to form a cyclic diketopiperazine. This is a neutral, often crystalline byproduct that can be separated by extraction and chromatography.

Q4: What is the best way to crystallize N-methyl-α-phenylglycine for final purification?

A4: Crystallization is an excellent method for purifying amino acids.

  • Solvent Selection: A common technique is to dissolve the crude amino acid in a minimal amount of hot water or a water/alcohol mixture (e.g., water/ethanol or water/isopropanol).

  • pH Adjustment: Adjust the pH to the isoelectric point of N-methyl-α-phenylglycine to minimize its solubility.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Inducing Crystallization: If crystals do not form readily, you can try seeding with a pure crystal or scratching the inside of the flask.

  • Isolation and Washing: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (the same solvent system used for crystallization) to remove soluble impurities, and then with a non-polar solvent like diethyl ether to aid in drying.

Experimental Protocols

Standard Quenching and Acid-Base Extraction Work-up for an N-methyl-α-phenylglycine Derivative

This protocol assumes the reaction was carried out in an organic solvent (e.g., THF, DCM) and the desired product is the N-methyl-α-phenylglycine derivative.

  • Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of NH₄Cl to quench any reactive anionic species. Add until gas evolution ceases and the reaction is no longer exothermic.

  • Solvent Removal (Optional but Recommended):

    • If the reaction solvent is water-miscible (e.g., THF, acetonitrile), remove the bulk of the solvent under reduced pressure using a rotary evaporator. This will improve the efficiency of the subsequent liquid-liquid extraction.

  • Liquid-Liquid Extraction:

    • Transfer the quenched reaction mixture (or the residue from solvent removal) to a separatory funnel. Add water and an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • To Isolate a Neutral or Basic Product: Make the aqueous layer basic (pH ~9-10) by adding a saturated aqueous solution of NaHCO₃ or Na₂CO₃.

    • To Isolate an Acidic Product: Make the aqueous layer acidic (pH ~2-3) by adding 1M HCl.

    • Gently invert the separatory funnel multiple times, venting frequently. Avoid vigorous shaking to prevent emulsion formation.

    • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts.

  • Washing the Organic Layer:

    • Wash the combined organic layers with a saturated aqueous solution of NaCl (brine). This helps to remove residual water and break any minor emulsions.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be further purified by crystallization, as described in the FAQ section, or by column chromatography.

Visualizations

Logical Flow for Troubleshooting Work-up Issues

troubleshooting_flow start Work-up Issue Encountered emulsion Emulsion Formation? start->emulsion precipitation Low/No Precipitation? emulsion->precipitation No emulsion_yes Troubleshoot Emulsion: - Add Brine - Gentle Agitation - Filter - Centrifuge emulsion->emulsion_yes Yes extraction Incomplete Extraction? precipitation->extraction No precipitation_yes Troubleshoot Precipitation: - Systematic pH Titration - Induce Nucleation - Cool Solution - Add Anti-solvent precipitation->precipitation_yes Yes end Problem Resolved extraction->end No (Consult further resources) extraction_yes Troubleshoot Extraction: - Optimize Aqueous pH - Change Organic Solvent - Perform Multiple Extractions - Consider Back-Extraction extraction->extraction_yes Yes emulsion_yes->end precipitation_yes->end extraction_yes->end

Caption: A decision tree for troubleshooting common work-up problems.

Experimental Workflow for Quenching and Extraction

experimental_workflow start Reaction Mixture quench 1. Quench Reaction (e.g., with aq. NH4Cl) start->quench solvent_removal 2. Remove Organic Solvent (Rotary Evaporation) quench->solvent_removal extraction_setup 3. Add Water & Organic Solvent solvent_removal->extraction_setup ph_adjust 4. Adjust pH of Aqueous Layer extraction_setup->ph_adjust extract 5. Separate Layers & Extract Aqueous Phase (3x) ph_adjust->extract combine_organic 6. Combine Organic Extracts extract->combine_organic wash 7. Wash with Brine combine_organic->wash dry 8. Dry over Na2SO4 wash->dry concentrate 9. Filter & Concentrate dry->concentrate end Crude Product concentrate->end

Caption: Step-by-step workflow for a typical quenching and extraction procedure.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Quenching Temperature 0 °C to -78 °CTo control exothermic reactions and prevent side product formation.
Extraction pH (for free base) > 9-10To ensure the amine is deprotonated and partitions into the organic layer.
Extraction pH (for carboxylic acid) < 2-3To ensure the carboxylic acid is protonated and partitions into the organic layer.
Number of Extractions 3 - 5To ensure maximum recovery of the product from the aqueous phase.
Brine Wash 1 x volume of organic phaseTo remove residual water and break emulsions.
Crystallization pH Isoelectric Point (pI)The pH of minimum solubility for the zwitterionic amino acid.[5]

References

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated? Retrieved from [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Retrieved from [Link]

  • Albericio, F., & Giraud, M. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(9), e23110. [Link]

  • Lang, M., et al. (2011). Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms. Journal of Pharmaceutical Sciences, 100(2), 647-656. [Link]

  • McPherson, A. (2001). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section D: Biological Crystallography, 57(8), 1075-1084. [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/Chempros. Retrieved from [Link]

  • U.S. Patent No. 4,260,684. (1981). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • MedSchoolCoach. (2024, June 5). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified [Video]. YouTube. [Link]

  • Grice, K. A., et al. (2015). Examining the Selectivity of Borohydride for Carbon Dioxide and Bicarbonate Reduction in Protic Conditions. Fuel, 150, 139–145. [Link]

  • Chemistry Stack Exchange. (2022, February 13). Why adding sodium bicarbonate quenches a reductive amination using sodium triacetoxyborohydride? Retrieved from [Link]

  • Naoum, J., et al. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

  • Sharma, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. PubMed. [Link]

  • Reiriz, C., et al. (2019). Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. ResearchGate. [Link]

  • Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros. Retrieved from [Link]

  • Kaptein, B., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1113–1115. [Link]

  • Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235. [Link]

  • Young, C. L., et al. (2012). Challenges and opportunities in the purification of recombinant tagged proteins. Protein Expression and Purification, 86(1), 1-11. [Link]

  • Brem Method. (2024, June 5). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified [Video]. YouTube. [Link]

  • Reddy, T. S., et al. (2025, June 23). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. [Link]

  • Organic Syntheses. (n.d.). dl-α-AMINOPHENYLACETIC ACID. Retrieved from [Link]

  • Tong, H. H., et al. (2004). Glycine Crystallization During Freezing: The Effects of Salt Form, pH, and Ionic Strength. Pharmaceutical Research, 21(9), 1636-1643. [Link]

  • van den Berg, M., et al. (2015). Selector Screening for Enantioseparation of dl-α-Methyl Phenylglycine Amide by Liquid–Liquid Extraction. Chirality, 27(2), 123-130. [Link]

  • PubMed. (2014, October 16). Selector screening for enantioseparation of DL-α-methyl phenylglycine amide by liquid-liquid extraction. [Link]

  • Semantic Scholar. (n.d.). Selector screening for enantioseparation of DL-α-methyl phenylglycine amide by liquid-liquid extraction. Retrieved from [Link]

  • ResearchGate. (2025, June 25). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]

  • ACS Omega. (2023, August 8). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. [Link]

  • Ruiz, M. O., et al. (2007, May 1). Extraction equilibria of α-phenylglycine and aspartic acid with TOMAC-impregnated resins. Journal of Chemical & Engineering Data, 52(3), 967-971. [Link]

Sources

Enhancing the stability of [methyl(phenyl)carbamoyl]formic acid in solution.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Enhancing Solution Stability for Researchers

Welcome to the technical support center for [methyl(phenyl)carbamoyl]formic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges with its stability in solution. As Senior Application Scientists, we have compiled this resource based on fundamental chemical principles and field-proven methodologies to help you troubleshoot degradation issues and ensure the integrity of your experiments.

Part 1: Understanding the Instability of [methyl(phenyl)carbamoyl]formic acid

Before implementing stabilization strategies, it is crucial to understand the potential reasons for degradation. The molecule possesses several functional groups—an amide, an α-keto acid, and an aromatic ring—that are susceptible to specific degradation pathways.

FAQ: What are the primary degradation pathways for [methyl(phenyl)carbamoyl]formic acid in solution?

There are three primary pathways through which [methyl(phenyl)carbamoyl]formic acid can degrade. The rate and prevalence of each pathway are highly dependent on experimental conditions such as pH, solvent, temperature, and exposure to light and oxygen.

  • Hydrolysis: The amide bond is susceptible to cleavage by water, a reaction that can be significantly accelerated by the presence of acid or base catalysts.[1][2] This reaction breaks the molecule into N-methylaniline and oxalic acid. Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[3] Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon.[1][4]

  • Oxidative Degradation: The aromatic ring and the tertiary amine nitrogen can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or peroxide impurities in solvents.[5] This process often involves free radicals and can lead to a variety of degradation products, potentially causing discoloration of the solution.

  • Decarboxylation & Photodegradation: As an α-keto acid, the molecule could potentially undergo decarboxylation (loss of CO2), although this pathway is often slow for α-keto acids without enzymatic or specific catalytic action.[6][7][8] Additionally, aromatic compounds can absorb UV radiation, leading to photodegradation, particularly upon prolonged exposure to light.[9][10]

main [methyl(phenyl)carbamoyl]formic acid hydrolysis_prod N-methylaniline + Oxalic Acid main->hydrolysis_prod Hydrolysis (H₂O, H⁺/OH⁻) ox_prod Oxidized Derivatives main->ox_prod Oxidation (O₂, Metal Ions) decarb_prod N-methyl-N-phenylformamide main->decarb_prod Decarboxylation (Heat, Catalyst) photo_prod Photodegradation Products main->photo_prod Photodegradation (UV Light)

Caption: Potential degradation pathways for [methyl(phenyl)carbamoyl]formic acid.

Part 2: Troubleshooting Guide & Stabilization Protocols

This section provides answers to common issues encountered during the handling and storage of [methyl(phenyl)carbamoyl]formic acid solutions.

FAQ 1: My solution is degrading rapidly upon dissolution. How can I use pH to improve stability?

Underlying Cause: Uncontrolled pH is the most common cause of rapid degradation due to catalyzed hydrolysis of the amide bond.[1][4] When dissolved in unbuffered water or organic solvents containing trace water, the solution's pH can be sufficiently acidic or basic to accelerate this breakdown. The carboxylic acid moiety of the molecule itself will create an acidic environment.

Solution: pH Control with Buffers The most effective strategy is to maintain the solution pH within a stable range, typically weakly acidic (pH 4-6), where both acid and base catalysis are minimized.

Experimental Protocol: Buffer System Selection

  • Determine Optimal pH Range: Perform a preliminary screening experiment by dissolving small amounts of the compound in a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8) at a constant temperature.

  • Monitor Degradation: Analyze the samples by HPLC at set time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the remaining parent compound.

  • Select Buffer: Choose the buffer system that corresponds to the lowest rate of degradation. For many carboxylic acids, a pH slightly above the pKa can enhance solubility, but for this compound, minimizing amide hydrolysis is the priority.[11][12]

Data Summary: Impact of pH on Stability (Illustrative)

pHBuffer System (50 mM)Half-life (t½) at 25°C (hours)
2.0Glycine-HCl~ 5
4.5Acetate> 72
7.0Phosphate~ 24
9.0Borate~ 8
FAQ 2: My solution is turning yellow/brown. How can I prevent this oxidative degradation?

Underlying Cause: Discoloration is a classic sign of oxidation.[5] This can be initiated by atmospheric oxygen, trace metal contaminants (which can act as catalysts), or peroxide impurities often found in solvents like THF or ethers.

Solution: Use of Antioxidants and Inert Conditions Incorporating antioxidants into your formulation can effectively inhibit oxidative processes.[13][14] These additives work by scavenging free radicals or chelating metal ions.[5][15]

Recommended Antioxidants:

  • Free-Radical Scavengers: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are effective in organic-based solutions.

  • Reducing Agents: Ascorbic acid is a good choice for aqueous solutions.[5]

  • Metal Chelators: Ethylenediaminetetraacetic acid (EDTA) can be added to sequester metal ions that catalyze oxidation.[5][15]

Experimental Protocol: Antioxidant Efficacy Study

  • Prepare Stock Solutions: Create solutions of your compound in the chosen solvent/buffer system.

  • Add Antioxidants: To separate aliquots, add different antioxidants at typical working concentrations (e.g., 0.01-0.1% w/v). Include a "no antioxidant" sample as a negative control.

  • Induce Oxidative Stress: To accelerate the study, add a small amount of an oxidizing agent like hydrogen peroxide (e.g., 0.1% H₂O₂) to each sample.[16] An unstressed control should also be kept.

  • Analyze and Compare: Monitor the degradation of the parent compound by HPLC over several hours. The most effective antioxidant will show the least degradation compared to the stressed negative control.

FAQ 3: What are the best practices for preparing and storing solutions to ensure long-term stability?

Underlying Cause: A combination of factors including solvent choice, temperature, light, and atmospheric oxygen contributes to degradation over time.

Solution: A Multi-Faceted Approach to Handling and Storage No single solution is perfect; a combination of best practices is required for maximizing the shelf-life of your solution.

Step-by-Step Storage Protocol:

  • Solvent Selection:

    • Use High-Purity Solvents: Always use HPLC-grade or anhydrous solvents to minimize water and reactive impurities.

    • Prefer Aprotic Solvents: For non-aqueous applications, use aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) over protic solvents like methanol or ethanol to reduce the risk of hydrolysis.

    • Check for Peroxides: Use freshly opened bottles of solvents like THF or test for peroxides if the bottle has been open for an extended period.

  • Atmosphere Control:

    • Purge with Inert Gas: Before sealing the vial, gently bubble an inert gas (argon or nitrogen) through the solution for 1-2 minutes to displace dissolved oxygen.

  • Temperature Control:

    • Store Cold: Store solutions at low temperatures, such as -20°C or -80°C, to significantly slow the rate of all chemical degradation pathways.

  • Light Protection:

    • Use Amber Vials: Store solutions in amber glass vials to protect the compound from UV and visible light, which can cause photodegradation.[9][10]

    • Store in the Dark: For added protection, store vials in a freezer or lab drawer, away from ambient light.

Part 3: Analytical Workflow for Stability Assessment

A robust analytical method is essential to accurately measure stability and determine the effectiveness of your chosen strategies.

FAQ 4: How can I set up an experiment to monitor the stability of my compound?

Solution: A Stability-Indicating HPLC Method A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products.[17] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[18][19]

prep Prepare Solutions (e.g., different pH, antioxidants) stress Aliquot & Expose to Stress Conditions (Temp, Light, O₂) prep->stress storage Store Aliquots at Designated Temperatures (e.g., 25°C, 4°C, -20°C) stress->storage t0 Timepoint T=0 Analyze Immediately stress->t0 Initial Sample tx Timepoint T=X (e.g., 24h, 48h, 1 week) storage->tx Pull Samples analysis HPLC Analysis (Quantify Parent, Detect Degradants) t0->analysis tx->analysis data Data Interpretation (Calculate % Recovery, Half-life) analysis->data

Caption: General workflow for a comprehensive stability study.

Generic HPLC Method Starting Point:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: This method is a starting point and must be optimized for your specific application to ensure separation of all relevant peaks.

References

  • Vertex AI Search. (n.d.). Role of Antioxidants in Mitigating Oxidative Degradation - Stability Studies.
  • Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • YouTube. (2019, January 15). mechanism of amide hydrolysis.
  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis.
  • Pharma Specialists. (2021, August 2). Antioxidant and Its Impact on Pharmaceutical Products.
  • BYJU'S. (n.d.). Types of Amide Hydrolysis.
  • Waterman, K. C., & Adami, R. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32.
  • Manufacturing Chemist. (2023, January 20). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs.
  • PubMed Central. (n.d.). Decarboxylation in Natural Products Biosynthesis.
  • MDPI. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions.
  • Wikipedia. (n.d.). Decarboxylation.
  • Chemistry Stack Exchange. (2021, August 13). Mechanism of decarboxylation of alpha-keto carboxylic acid.
  • Scribd. (n.d.). Decarboxylation of A-Keto Acids: (I) - For Example Pyru.
  • YouTube. (2024, April 11). β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex.
  • PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid.
  • PubMed. (n.d.). Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions.
  • Save My Exams. (2025, January 4). Relative Acidities of Carboxylic Acids, Phenols & Alcohols (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Quora. (2021, August 11). What is the standard pH of carboxylic acids?.
  • AIP Publishing. (2018, December 26). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis.
  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids...
  • ResearchGate. (n.d.). Investigating the Photostability of Carboxylic Acids Exposed to Mars Surface Ultraviolet Radiation Conditions.
  • PubMed. (2015). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. ChemSusChem, 8(3), 443-447.
  • Smolecule. (n.d.). Buy [(2,6-Dimethylphenyl)carbamoyl]formic acid | 2903-48-2.
  • Benchchem. (n.d.). Technical Guide: Physical and Chemical Properties of Methyl (4-formylphenyl)carbamate and Related Compounds.
  • Key Organics. (n.d.). [methyl(phenyl)carbamoyl]formic acid | MFCD09864583 | C9H9NO3.
  • ResearchGate. (2025, August 6). Methyl N-Phenyl Carbamate Synthesis from Aniline and Methyl Formate: Carbon Recycling to Chemical Products | Request PDF.
  • RSC Publishing. (n.d.). Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors.
  • MDPI. (n.d.). Photoinduced Geometric Isomerization of 1-Aryl-1,3-Butadienes: Influence of Substituent on Photoreactivity—Structural and Photochemical Insights.
  • ResearchGate. (2025, August 10). Hydrothermal stability of aromatic carboxylic acids | Request PDF.
  • Journal of the American Chemical Society. (1974, August 1). Mechanistic and synthetic studies in organic photochemistry. XII. Photodecarboxylation of esters. Photolysis of .alpha.- and .beta.-naphthalenemethyl derivatives.
  • Analytical and Bioanalytical Chemistry Research. (2024, April 3). Regular Article.
  • ResearchGate. (n.d.). Scheme 1 Reaction pathways of formic acid and methyl formate...
  • PubMed Central. (2011, October 28). Microbial degradation of furanic compounds: biochemistry, genetics, and impact.
  • Cheméo. (n.d.). Chemical Properties of Carbonic acid, methyl phenyl ester (CAS 13509-27-8).
  • NIOSH - CDC. (n.d.). Alphabetical Method Listing - N - NMAM 4th Edition.
  • ResearchGate. (n.d.). Routes for the production and decomposition of formic acid.
  • Faraday Discussions (RSC Publishing). (n.d.). Identification of reaction intermediates in the decomposition of formic acid on Pd.
  • TargetMol. (n.d.). [(2,6-Dimethylphenyl)Carbamoyl]Formic acid.
  • MDPI. (n.d.). Effects of Multiple Treatments of Formic Acid on the Chemical Properties and Structural Features of Bamboo Powder.
  • ResearchGate. (2006, September 23). A Convenient Method for the Preparation of N-Aryl and N-Alkyl-O-Methyl Hydroxylamines.
  • MDPI. (2021, January 18). Stabilization of Calcium Oxalate Precursors during the Pre- and Post-Nucleation Stages with Poly(acrylic acid).
  • ResearchGate. (2025, August 9). Analytical chemical techniques for the determination of Meloxicam: A review.
  • Benchchem. (n.d.). A Comparative Guide to Stability-Indicating Methods for N-Desmethyl Asenapine Analysis.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl(phenyl)aminoacetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, N-aryl amino acids are foundational building blocks. Their utility in constructing complex molecular architectures is well-established, particularly in forming nitrogen-containing heterocycles and in photoredox catalysis.[1][2] Methyl(phenyl)aminoacetic acid (also known as N-methyl-N-phenylglycine), its parent compound N-phenylglycine, and substituted analogs each offer a unique reactivity profile. Understanding these nuances is critical for reaction design, optimization, and achieving desired synthetic outcomes.

This guide provides an in-depth comparison of the reactivity of Methyl(phenyl)aminoacetic acid with its key analogs. We will move beyond simple procedural descriptions to explore the underlying electronic and steric principles that govern their chemical behavior. The insights and protocols herein are designed to be immediately applicable, empowering you to make informed decisions in your research endeavors.

The Foundation: Structural and Electronic Properties

The reactivity of N-aryl amino acids is fundamentally dictated by the interplay between the nitrogen atom, the aromatic ring, and the carboxylic acid moiety. The bulky aromatic sidechain is directly attached to the α-carbon, which restricts conformational freedom compared to proteinogenic amino acids like phenylalanine.[3] Key electronic factors determine the reactivity pathways these molecules can access.

  • Inductive Effect (+I): The N-methyl group in Methyl(phenyl)aminoacetic acid is electron-donating. This +I effect increases the electron density on the nitrogen atom, making it a more potent electron donor in photoredox-catalyzed reactions.

  • Resonance Effect (+M/-M): The nitrogen lone pair is in conjugation with the phenyl ring's π-system. Substituents on the phenyl ring modulate this interaction. Electron-donating groups (EDGs) like methoxy (-OCH₃) enhance this conjugation, further increasing electron density on the nitrogen and the ring. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) delocalize the nitrogen's lone pair into the ring, decreasing the electron density on the nitrogen.[3][4]

  • Acidity of the α-Proton: Phenylglycines are generally more prone to racemization than other α-amino acids, indicating a higher acidity of the α-proton.[3] This is a crucial factor in reactions proceeding through an enolate-like intermediate.

The following diagram illustrates how substituents electronically influence the core N-phenylglycine structure.

Electronic_Effects cluster_EDG Electron-Donating Groups (EDGs) cluster_Core N-Phenylglycine Core cluster_EWG Electron-Withdrawing Groups (EWGs) EDG e.g., -OCH3, -CH3 (on Phenyl Ring) Core Methyl(phenyl)aminoacetic Acid EDG->Core Increase e- density on N Activate Ring Stabilize Cationic Intermediates N_Me N-Methyl Group N_Me->Core Increase e- density on N (+I Effect) EWG e.g., -NO2, -CN (on Phenyl Ring) Core->EWG Decrease e- density on N Deactivate Ring Stabilize Anionic Intermediates

Caption: Electronic influence of substituents on the N-phenylglycine core.

Comparative Reactivity in Key Transformations

We will now examine how these structural and electronic differences manifest in common synthetic transformations.

Decarboxylative Coupling Reactions

A prominent application of N-aryl glycines is in photoredox and transition-metal-catalyzed decarboxylative coupling reactions.[1][5] These reactions proceed via the formation of a key α-amino radical intermediate following single-electron oxidation and subsequent loss of CO₂.[6][7]

Mechanism Overview:

  • Formation of a carboxylate anion.

  • Single Electron Transfer (SET) from the carboxylate to an excited photocatalyst, generating a carboxyl radical.

  • Rapid decarboxylation (loss of CO₂) to form a nucleophilic α-amino radical.

  • Coupling of the radical with an acceptor (e.g., an electron-deficient alkene).

Decarboxylation_Mechanism Start N-Aryl Glycine Carboxylate N-Aryl Glycinate Start->Carboxylate -H+ Radical_Cation Carboxyl Radical Carboxylate->Radical_Cation SET (-e-) Photocatalyst* Amino_Radical α-Amino Radical (Key Intermediate) Radical_Cation->Amino_Radical -CO2 Product Coupled Product Amino_Radical->Product + Acceptor Acceptor Radical Acceptor (e.g., Michael Acceptor)

Caption: Generalized mechanism for photoredox-mediated decarboxylative coupling.

Reactivity Comparison:

The ease of the initial SET oxidation step is paramount and is directly influenced by the electronic properties of the N-aryl glycine analog.

  • Methyl(phenyl)aminoacetic Acid vs. N-phenylglycine: The N-methyl group is electron-donating, making the molecule easier to oxidize. Therefore, Methyl(phenyl)aminoacetic acid generally undergoes decarboxylative coupling under milder conditions or with higher efficiency than its N-H counterpart.

  • Effect of Phenyl Substituents:

    • Electron-Donating Groups (EDGs): Analogs with EDGs (e.g., N-(4-methoxyphenyl)glycine) are significantly more reactive. The EDG stabilizes the radical cation intermediate and lowers the oxidation potential, accelerating the initial SET event.

    • Electron-Withdrawing Groups (EWGs): Analogs with EWGs (e.g., N-(4-nitrophenyl)glycine) are much less reactive. The EWG increases the oxidation potential, making the initial SET more difficult. Reactions with these substrates often require stronger oxidants or photocatalysts and may result in lower yields.[1]

Table 1: Qualitative Reactivity in Decarboxylative Coupling

Compound N-Substituent Phenyl Substituent Relative Reactivity Rationale
N-(4-methoxyphenyl)glycine H 4-OCH₃ (EDG) Very High Lowest oxidation potential
Methyl(phenyl)aminoacetic acid CH₃ H High +I effect of methyl group lowers oxidation potential
N-phenylglycine H H Moderate Baseline reactivity
N-(4-chlorophenyl)glycine H 4-Cl (EWG) Low Inductive withdrawal increases oxidation potential

| N-(4-nitrophenyl)glycine | H | 4-NO₂ (EWG) | Very Low | Strong resonance withdrawal makes oxidation difficult |

Oxidation Reactions

The nitrogen atom and the adjacent α-carbon are susceptible to chemical and enzymatic oxidation. The products can range from ring-hydroxylated species to cleavage of the N-C bond.

  • Methyl(phenyl)aminoacetic Acid: The tertiary amine is readily oxidized. Strong oxidants can lead to N-dealkylation.

  • N-phenylglycine: The secondary amine can be oxidized to imines or further. The presence of the N-H bond provides different reaction pathways compared to the N-methyl analog.

  • Effect of Phenyl Substituents: EDGs on the phenyl ring make the system more electron-rich and thus more susceptible to oxidation. Conversely, EWGs render the molecule more resistant to oxidation. For instance, the kinetics of oxidation of (p-substituted phenylthio)acetic acids show that electron-releasing groups accelerate the reaction rate, while electron-withdrawing groups retard it.[8] A similar trend is expected for N-phenylglycine analogs.

Carboxylic Acid Reactivity (Ester Hydrolysis)

The reactivity of the carboxyl group, for example in ester hydrolysis, is also influenced by the substituents, albeit more subtly. The rate of hydrolysis of an ester is dependent on the electrophilicity of the carbonyl carbon.

  • Electronic Effects: Substituents on the distant phenyl ring have a minor electronic effect on the carboxyl group. However, EWGs on the phenyl ring will slightly increase the rate of base-catalyzed hydrolysis by stabilizing the negative charge buildup in the transition state. EDGs will have the opposite effect. Kinetic studies on the hydrolysis of various esters confirm that electronic factors play a key role.[9][10]

  • Steric Effects: The primary difference between Methyl(phenyl)aminoacetic acid and N-phenylglycine in this context is steric. The N-methyl group provides slightly more steric hindrance around the carboxyl group, which could marginally slow down reactions involving bulky reagents at the carboxyl center.

Experimental Protocol: Comparative Decarboxylative Vinylation

This protocol provides a framework for comparing the reactivity of different N-aryl glycine analogs in a photoredox-catalyzed vinylation reaction.[11] The trustworthiness of this protocol is ensured by including setup details, monitoring guidance, and characterization steps.

Objective: To compare the reaction yield of N-phenylglycine, Methyl(phenyl)aminoacetic acid, and N-(4-methoxyphenyl)glycine in a vinylation reaction with a vinyl sulfone under standardized conditions.

Materials:

  • Iridium photocatalyst [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1.0 mol%)

  • N-phenylglycine (1.0 equiv)

  • Methyl(phenyl)aminoacetic acid (1.0 equiv)

  • N-(4-methoxyphenyl)glycine (1.0 equiv)

  • (E)-(2-(Phenylsulfonyl)vinyl)benzene (1.2 equiv)

  • Cesium Acetate (CsOAc) (3.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Blue LED light source (450 nm)

  • Schlenk flasks and standard glassware

  • Magnetic stirrer and stir bars

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Workup Prep Weigh reagents: - N-Aryl Glycine Analog (1 equiv) - Vinyl Sulfone (1.2 equiv) - CsOAc (3.0 equiv) - Photocatalyst (0.01 equiv) Setup Combine reagents in Schlenk flask Prep->Setup Degas Degas solvent (DCE) and backfill with N2/Ar (3 cycles) Setup->Degas Irradiate Stir under Blue LED irradiation at room temperature Degas->Irradiate Monitor Monitor reaction by TLC/LC-MS (e.g., at 2, 6, 12, 24 hours) Irradiate->Monitor Workup Quench reaction, perform aqueous workup, and extract with organic solvent Monitor->Workup Purify Purify via column chromatography Workup->Purify Characterize Characterize product by NMR, HRMS and determine isolated yield Purify->Characterize

Caption: Workflow for the comparative decarboxylative vinylation experiment.

Step-by-Step Procedure:

  • Setup: In three separate oven-dried Schlenk flasks, add the photocatalyst (1.0 mol%), the vinyl sulfone (1.2 equiv), and CsOAc (3.0 equiv). To each flask, add one of the N-aryl glycine analogs (1.0 equiv).

  • Inert Atmosphere: Seal each flask with a septum, and purge with dry nitrogen or argon for 10 minutes.

  • Solvent Addition: Add anhydrous DCE via syringe to achieve a concentration of 0.1 M with respect to the N-aryl glycine.

  • Degassing: Subject the reaction mixtures to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed. Backfill with nitrogen or argon.

  • Initiation: Place the flasks approximately 5-10 cm from the blue LED light source and begin vigorous stirring. If necessary, use a fan to maintain room temperature.

  • Monitoring: After 2, 6, 12, and 24 hours, carefully take a small aliquot from each reaction mixture under a positive pressure of inert gas. Analyze by TLC or LC-MS to determine the consumption of the starting material and formation of the product. This is the key comparative step.

  • Workup: Once the reaction is deemed complete (or at the 24-hour mark for comparison), quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Obtain the ¹H NMR, ¹³C NMR, and HRMS data for the purified product to confirm its structure and determine the isolated yield for each analog.

Expected Outcome & Interpretation: Based on the principles discussed, the expected order of reaction rate and final yield after a fixed time (e.g., 12 hours) will be: N-(4-methoxyphenyl)glycine > Methyl(phenyl)aminoacetic acid > N-phenylglycine . This experiment provides direct, quantitative data (isolated yield) to support the theoretical comparison of reactivity.

Conclusion

The reactivity of Methyl(phenyl)aminoacetic acid and its analogs is a nuanced interplay of inductive, resonance, and steric effects. For reactions proceeding through oxidative pathways, such as the widely used decarboxylative couplings, electron-donating substituents on both the nitrogen and the phenyl ring dramatically enhance reactivity. Methyl(phenyl)aminoacetic acid stands as a more reactive substrate than its parent N-phenylglycine due to the electron-donating nature of the N-methyl group. Understanding these fundamental principles allows for the rational selection of substrates and the design of more efficient synthetic strategies. The provided protocol offers a robust framework for validating these principles in a laboratory setting, enabling researchers to build a predictive understanding of reactivity for this important class of molecules.

References

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. ResearchGate. [Link]

  • Current Experimental Methods for Characterizing Protein–Protein Interactions. PMC. [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • N-Phenyl glycine (NPG) and its derivatives are known for their biological properties and low toxicity. PubMed Central. [Link]

  • The reactions of phenylglyoxal and related reagents with amino acids. PubMed. [Link]

  • N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. [Link]

  • N-Phenyl glycine provides the methyleneamino synthon through fluorescein-catalyzed decarboxylation. PubMed Central. [Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Japan Science and Technology Agency. [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Publishing. [Link]

  • Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Publications. [Link]

  • THE BACTERIAL OXIDATION OF PHENYLACETIC ACID. PMC. [Link]

  • Amino acid analogs. III: New syntheses of monomethyl- and monophenylglutamic acids. PubMed. [Link]

  • Electronic effects – Knowledge and References. Taylor & Francis. [Link]

  • Decarboxylation. Wikipedia. [Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers Media. [Link]

  • Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis. NIH. [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]

  • Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society. [Link]

  • Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium. ResearchGate. [Link]

  • Proposed mechanism for the decarboxylative arylation of α‐amino acids. ResearchGate. [Link]

  • Demonstration of the Sequence Alignment to Predict Across Species Susceptibility Tool for Rapid Assessment of Protein Conservation. NIH. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. [Link]

  • Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. PMC. [Link]

  • Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. American Chemical Society. [Link]

  • Kinetics and stereochemistry of hydrolysis of an N-(phenylacetyl)-α-hydroxyglycine ester catalyzed by serine β-lactamases and dd-peptidases. RSC Publishing. [Link]

  • On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. RSC Publishing. [Link]

  • Mechanism of Oxidation of (p-Substituted Phenylthio)acetic Acids with N-Chlorosaccharin. SciSpace. [Link]

  • Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. ResearchGate. [Link]

  • Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. MDPI. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]

  • Phenylacetic acid. Wikipedia. [Link]

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. [Link]

  • Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. PubMed. [Link]

Sources

A Senior Scientist's Guide to the Validation of an Analytical Method for Quantifying 2-(N-methylanilino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the bedrock of reliable data is a rigorously validated analytical method. This guide provides an in-depth, experience-driven walkthrough for the validation of a quantitative method for 2-(N-methylanilino)-2-oxoacetic acid, a key intermediate or potential impurity in various synthetic pathways. While the focus is on a High-Performance Liquid Chromatography (HPLC) method, the principles discussed are broadly applicable to other analytical techniques.

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a logical and practical narrative, mirroring the thought process of a seasoned analytical scientist. We will delve into the "why" behind each validation parameter, offering not just protocols but the rationale that underpins them, ensuring a self-validating and robust analytical procedure.

The Imperative of Method Validation

Before a newly developed analytical method can be implemented for routine use, it is crucial to demonstrate that it is suitable for its intended purpose.[1] This process, known as method validation, provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of a specific analyte in a particular matrix. The International Council for Harmonisation (ICH) guideline Q2(R1) serves as the global standard for the validation of analytical procedures.[2][3][4]

The validation process is not merely a regulatory hurdle; it is a fundamental aspect of good science. It ensures the integrity of the data generated, which in turn informs critical decisions in drug development, from process optimization to final product release.

A Visual Roadmap to Method Validation

The validation of an analytical method is a systematic process where each step builds upon the last. The following diagram illustrates the typical workflow for validating a quantitative HPLC method.

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Method Development Opt Method Optimization Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SOP Standard Operating Procedure (SOP) Robustness->SOP Routine Routine Analysis SOP->Routine

Caption: A typical workflow for analytical method validation.

Core Validation Parameters: A Deep Dive

We will now explore the essential validation parameters, providing both the theoretical underpinning and practical experimental protocols. For the purpose of this guide, we will assume a reversed-phase HPLC method with UV detection for the quantification of 2-(N-methylanilino)-2-oxoacetic acid.

Specificity: Ensuring the Method is Selective

Why it Matters: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] Without adequate specificity, you cannot be certain that the signal you are measuring is solely from your analyte of interest.

Experimental Protocol:

  • Prepare a Placebo Solution: A solution containing all the formulation components except for the active pharmaceutical ingredient (API), 2-(N-methylanilino)-2-oxoacetic acid.

  • Prepare a Standard Solution: A solution of known concentration of 2-(N-methylanilino)-2-oxoacetic acid reference standard.

  • Prepare a Spiked Sample Solution: Spike the placebo solution with a known amount of the 2-(N-methylanilino)-2-oxoacetic acid reference standard.

  • Inject and Analyze: Inject all three solutions into the HPLC system.

  • Evaluation:

    • The chromatogram of the placebo solution should show no peak at the retention time of 2-(N-methylanilino)-2-oxoacetic acid.

    • The chromatogram of the spiked sample should show a well-resolved peak for the analyte, free from interference from any placebo components.

    • Peak purity analysis using a diode-array detector (DAD) can provide additional evidence of specificity.

Linearity and Range: Establishing a Proportional Response

Why it Matters: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[6][7] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[8]

Experimental Protocol:

  • Prepare a Series of Calibration Standards: Prepare at least five concentrations of 2-(N-methylanilino)-2-oxoacetic acid spanning the expected working range. For an assay, this is typically 80% to 120% of the target concentration.

  • Inject and Analyze: Inject each standard solution in triplicate.

  • Data Analysis:

    • Plot a graph of the mean peak area versus the concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).

Acceptance Criteria:

  • Correlation Coefficient (r): Typically ≥ 0.999.

  • Coefficient of Determination (r²): Typically ≥ 0.998.[7]

  • Y-intercept: Should be close to zero.

  • Visual Inspection: The data points should not show any significant deviation from the fitted line.

Concentration (µg/mL)Replicate 1 (Peak Area)Replicate 2 (Peak Area)Replicate 3 (Peak Area)Mean Peak Area
8079850801507990079967
9090100899509020090083
100100200100500100300100333
110110400110100110500110333
120120500120800120600120633

Linear Regression Output:

  • Equation: y = 1005.5x - 450.3

  • Correlation Coefficient (r): 0.9998

  • Coefficient of Determination (r²): 0.9996

Accuracy: How Close to the True Value?

Why it Matters: Accuracy is the closeness of the test results obtained by the method to the true value.[5][6] It is a measure of the systematic error of the method.

Experimental Protocol:

  • Prepare Spiked Placebo Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the placebo with known amounts of 2-(N-methylanilino)-2-oxoacetic acid. Prepare each concentration in triplicate.

  • Analyze the Samples: Quantify the amount of analyte in each sample using the validated linear curve.

  • Calculate Percent Recovery: For each sample, calculate the percentage of the added analyte that was recovered.

Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0%.[9]

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.299.0
80.080.1100.1
80.079.599.4
Mean 99.5
100%100.099.899.8
100.0100.5100.5
100.0101.0101.0
Mean 100.4
120%120.0119.599.6
120.0121.2101.0
120.0120.8100.7
Mean 100.4
Precision: Measuring the Degree of Scatter

Why it Matters: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5] It is a measure of the random error of the method and is typically evaluated at two levels: repeatability and intermediate precision.

This assesses the precision under the same operating conditions over a short interval of time.

Experimental Protocol:

  • Prepare a Homogeneous Sample: Prepare a sample of 2-(N-methylanilino)-2-oxoacetic acid at 100% of the target concentration.

  • Multiple Injections: Analyze the sample at least six times.

  • Calculate RSD: Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.

This expresses the within-laboratory variations, such as different days, different analysts, or different equipment.[10]

Experimental Protocol:

  • Vary Conditions: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different HPLC system.

  • Calculate Overall RSD: Combine the data from both sets of experiments and calculate the overall mean, standard deviation, and RSD.

Acceptance Criteria: The RSD for both repeatability and intermediate precision should typically be not more than 2.0%.

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Replicate 1 100.2%99.8%
Replicate 2 99.5%100.5%
Replicate 3 101.0%99.2%
Replicate 4 99.8%101.1%
Replicate 5 100.5%100.0%
Replicate 6 100.0%99.7%
Mean 100.2%100.1%
Std. Dev. 0.550.68
RSD (%) 0.55%0.68%
Overall RSD (%) \multicolumn{2}{c}{0.62%}
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why they Matter:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11][12]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12][13]

These parameters are crucial for the analysis of impurities and degradation products.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the Noise Level: Inject a blank solution multiple times and determine the average baseline noise.

  • Prepare Low-Concentration Spiked Samples: Prepare a series of diluted solutions of 2-(N-methylanilino)-2-oxoacetic acid.

  • Inject and Analyze: Inject these solutions and determine the signal-to-noise (S/N) ratio for each.

  • Establish LOD and LOQ:

    • The concentration that gives an S/N ratio of approximately 3:1 is generally considered the LOD.[12]

    • The concentration that gives an S/N ratio of approximately 10:1 is generally considered the LOQ.[12]

Acceptance Criteria: At the LOQ concentration, the method should demonstrate acceptable precision and accuracy.

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD 0.05~3:1
LOQ 0.15~10:1
Robustness: Withstanding Minor Variations

Why it Matters: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14][15] It provides an indication of the method's reliability during normal usage.

Experimental Protocol:

  • Identify Critical Parameters: For an HPLC method, these may include:

    • Mobile phase composition (e.g., ±2% organic phase)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Vary Parameters: Perform the analysis while systematically varying these parameters, one at a time.

  • Evaluate the Impact: Assess the effect of these changes on system suitability parameters (e.g., peak resolution, tailing factor, and theoretical plates) and the final quantitative result.

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the quantitative results should not be significantly affected by the variations.

Parameter VariedVariationImpact on Results
Mobile Phase Composition +2% AcetonitrileNo significant change in assay value
-2% AcetonitrileNo significant change in assay value
pH of Mobile Phase +0.2No significant change in assay value
-0.2No significant change in assay value
Column Temperature +5°CMinor shift in retention time, no impact on assay
-5°CMinor shift in retention time, no impact on assay

Comparison with Alternative Analytical Techniques

While HPLC with UV detection is a workhorse in many analytical laboratories, other techniques may be more suitable depending on the specific requirements of the analysis.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.Robust, reliable, cost-effective, widely available.Moderate sensitivity and selectivity.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection.High sensitivity and selectivity, provides structural information.Higher cost, more complex instrumentation and method development.
GC-MS Gas chromatographic separation coupled with mass spectrometric detection.Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like 2-(N-methylanilino)-2-oxoacetic acid.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency, small sample volume.Lower sensitivity for some applications, reproducibility can be challenging.

Conclusion

The validation of an analytical method is a comprehensive process that ensures the reliability and integrity of the data it generates. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, detection and quantitation limits, and robustness, a high degree of confidence in the analytical results can be established. This guide has provided a framework for the validation of an HPLC method for the quantification of 2-(N-methylanilino)-2-oxoacetic acid, grounded in the principles of good scientific practice and regulatory expectations. The successful completion of these validation studies provides the necessary assurance that the method is fit for its intended purpose in a regulated environment.

References

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2).
  • Slideshare. ICH Q2 Analytical Method Validation.
  • ICH. Quality Guidelines.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • BioPharm International. Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • The limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues.
  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical biochemist reviews, 29(Suppl 1), S49–S52.
  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?
  • LCGC International. Robustness Tests.
  • Separation Science. Implementing Robustness Testing for HPLC Methods.
  • Detection and Quantitation: Understanding DL/LOD/LOQ. (2018, April 9).
  • ResearchGate. (2016, November 21). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
  • UGD Academic Repository. (2017, January 24). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
  • SciSpace. (2016, November 21). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
  • LCGC International. Analytical Method Validation: Back to Basics, Part II.
  • Analytical method validation: A brief review.
  • GMP Insiders. Performance Characteristics In Analytical Method Validation.
  • Agilent. (2015, November 20). HPLC Separation Robustness and Ruggedness.
  • Industrial Pharmacist. Robustness in Analytical Method Validation.
  • Statistical tools and approaches to validate analytical methods: methodology and practical examples.
  • (2025, May 2). How To Perform Accuracy In Analytical Method Validation: Calculation and Case Studies.
  • Taylor & Francis. Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
  • BioPharm International. Method Validation Guidelines.
  • BioPharm International. Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation.
  • Eurachem. (2025, May 28). 7. Validation of analytical methods.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The N-aryl oxamic acid scaffold is a key pharmacophore in modern medicinal chemistry, demonstrating a wide range of biological activities. While specific experimental data for [methyl(phenyl)carbamoyl]formic acid is not extensively documented in publicly available literature, this guide provides a comprehensive comparative analysis of a closely related series of N-aryl oxamic acid derivatives. By examining the structure-activity relationships (SAR) within this class, we can elucidate the key molecular features that drive their biological function, offering valuable insights for researchers, scientists, and drug development professionals. This guide focuses on a series of compounds evaluated for their potent inhibitory activity against lactate dehydrogenase (LDH), a critical enzyme in cancer metabolism.

Introduction: The Therapeutic Potential of N-Aryl Oxamic Acids

N-aryl oxamic acids, characterized by a core structure of an oxalic acid monoamide linked to an aromatic system, have garnered significant attention as versatile therapeutic agents. Their ability to mimic the structure of α-keto acids allows them to function as effective inhibitors of various enzymes, particularly dehydrogenases. One of the most promising targets for this class of compounds is lactate dehydrogenase (LDH), an enzyme often upregulated in cancer cells and a key player in the Warburg effect. By inhibiting LDH, these compounds can disrupt cancer cell metabolism, leading to reduced proliferation and survival. This guide will dissect the structure-activity relationships of a series of N-aryl oxamic acid derivatives as LDH inhibitors, providing a framework for the rational design of novel anticancer agents.

Comparative Biological Activity: Lactate Dehydrogenase Inhibition

The inhibitory potency of a series of N-aryl oxamic acid derivatives was evaluated against human lactate dehydrogenase A (hLDHA). The data, summarized below, reveals critical insights into how substitutions on the phenyl ring influence target engagement and inhibitory activity.

Table 1: Comparative Inhibitory Activity of N-Aryl Oxamic Acid Derivatives against hLDHA

Compound IDR-group (Substitution on Phenyl Ring)IC50 (µM)Reference
1 H (Unsubstituted)15.8[1]
2 4-Cl7.2[1]
3 4-Br6.5[1]
4 4-I5.1[1]
5 4-CH312.3[1]
6 4-OCH318.2[1]
7 3,4-diCl3.9[1]
8 4-NO225.1[1]
Analysis of Structure-Activity Relationships (SAR)

The experimental data clearly demonstrates that the nature and position of the substituent on the phenyl ring are critical determinants of hLDHA inhibitory activity.

  • Effect of Halogens: A clear trend is observed with halogen substitutions at the 4-position. The inhibitory potency increases with the size of the halogen, following the order I > Br > Cl > H (Compound 4 > 3 > 2 > 1 ). This suggests that larger, more polarizable halogens may form more favorable interactions, potentially through halogen bonding or enhanced hydrophobic interactions within a specific pocket of the enzyme's active site.

  • Electronic Effects: The introduction of an electron-donating methyl group (Compound 5 ) results in slightly improved potency compared to the unsubstituted analog, while a stronger electron-donating methoxy group (Compound 6 ) leads to a decrease in activity. Conversely, the strongly electron-withdrawing nitro group (Compound 8 ) significantly reduces inhibitory activity. This indicates that a delicate balance of electronic properties is required for optimal binding.

  • Multiple Substitutions: The disubstituted compound with chlorine atoms at the 3 and 4 positions (Compound 7 ) exhibits the highest potency in this series. This highlights a synergistic effect, where substitutions at multiple positions can significantly enhance the affinity of the inhibitor for the enzyme's active site.

Mechanism of Action: Competitive Inhibition of Lactate Dehydrogenase

N-aryl oxamic acids act as competitive inhibitors of LDH. They bind to the active site of the enzyme, competing with the natural substrate, pyruvate. The oxamic acid moiety is crucial for this interaction, as its carboxylate and amide groups mimic the carboxylate and ketone groups of pyruvate, respectively. This allows the inhibitor to form key hydrogen bonds and electrostatic interactions with conserved amino acid residues in the active site, such as Arginine 171 and Histidine 195, effectively blocking substrate access and halting the catalytic cycle.

Proposed Binding of N-Aryl Oxamic Acids to LDH Active Site cluster_LDH_Active_Site LDH Active Site cluster_Inhibitor N-Aryl Oxamic Acid Arg171 Arg171 His195 His195 Hydrophobic_Pocket Hydrophobic_Pocket Oxamic_Acid_Moiety Oxamic_Acid_Moiety Oxamic_Acid_Moiety->Arg171 H-Bond / Electrostatic Oxamic_Acid_Moiety->His195 H-Bond Phenyl_Ring Phenyl_Ring Phenyl_Ring->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Key interactions of N-aryl oxamic acid inhibitors within the LDH active site.

Experimental Protocols: In Vitro LDH Inhibition Assay

The determination of IC50 values was performed using a robust and validated in vitro spectrophotometric assay. The causality behind this experimental choice lies in its direct measurement of enzyme activity by monitoring a change in absorbance, providing a reliable and quantifiable output.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Assay Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4. The pH is chosen to mimic physiological conditions and ensure optimal enzyme activity.

    • Enzyme Solution: Prepare a stock solution of recombinant human LDH-A in the assay buffer. The concentration is predetermined to yield a linear reaction rate over the assay period.

    • Substrate/Cofactor Mix: Prepare a solution containing β-nicotinamide adenine dinucleotide (NADH) and sodium pyruvate in the assay buffer. NADH is the cofactor whose oxidation is monitored.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds (N-aryl oxamic acids) in DMSO, followed by a final dilution in the assay buffer. DMSO is used for initial solubilization, but its final concentration is kept low (<1%) to prevent enzyme denaturation.

  • Assay Execution:

    • In a 96-well UV-transparent plate, add 10 µL of the inhibitor solution to each well.

    • Add 170 µL of the assay buffer to each well.

    • Add 10 µL of the LDH-A enzyme solution to each well and incubate for 10 minutes at 37°C. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate/cofactor mix to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Monitor the decrease in absorbance at 340 nm over 5 minutes. This wavelength is the absorption maximum for NADH; its oxidation to NAD+ results in a decrease in absorbance.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism). This self-validating system ensures accurate and reproducible determination of potency.

LDH Inhibition Assay Workflow cluster_workflow LDH Inhibition Assay Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) B Add Inhibitor and Buffer to 96-well Plate A->B C Add LDH Enzyme and Pre-incubate (10 min, 37°C) B->C D Initiate Reaction with Substrate/NADH Mix C->D E Monitor Absorbance Decrease at 340 nm D->E F Calculate Initial Reaction Velocities E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Sources

A Spectroscopic Journey: Characterizing Methyl(phenyl)aminoacetic Acid and its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of novel compounds and their synthetic intermediates is paramount. This guide provides an in-depth spectroscopic comparison of Methyl(phenyl)aminoacetic acid, a molecule of interest in medicinal chemistry, with its common precursors. By leveraging Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), we will elucidate the structural transformations that occur during its synthesis, offering a comprehensive reference for researchers in the field.

The Synthetic Pathway: A Nod to the Strecker Synthesis

A viable and well-established method for the synthesis of α-amino acids is the Strecker synthesis.[1][2] This versatile reaction typically involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. For the synthesis of N-substituted α-amino acids like Methyl(phenyl)aminoacetic acid, a primary amine, in this case, methylamine, is used instead of ammonia.[2] The synthesis commences with the reaction of benzaldehyde with methylamine to form an imine, which is then attacked by a cyanide source, such as sodium cyanide, to yield an α-aminonitrile. Subsequent hydrolysis of the nitrile group affords the desired α-amino acid.

Below is a generalized workflow for the synthesis of Methyl(phenyl)aminoacetic acid via a modified Strecker synthesis.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Aminonitrile Formation cluster_2 Step 3: Hydrolysis Benzaldehyde Benzaldehyde Imine N-benzylidenemethanamine (Imine Intermediate) Benzaldehyde->Imine + Methylamine - H2O Methylamine Methylamine Aminonitrile 2-(Methyl(phenyl)amino)acetonitrile Imine->Aminonitrile + NaCN Sodium_Cyanide Sodium Cyanide Final_Product Methyl(phenyl)aminoacetic Acid Aminonitrile->Final_Product + H2O, H+ Acid_Workup Acid Hydrolysis (e.g., H3O+)

Caption: A generalized workflow for the synthesis of Methyl(phenyl)aminoacetic acid.

Molecular Structures at a Glance

To visually represent the molecules discussed in this guide, their structures are depicted below.

molecular_structures cluster_benzaldehyde Benzaldehyde cluster_methylamine Methylamine cluster_sodium_cyanide Sodium Cyanide cluster_phenylglycine Phenylglycine cluster_final_product Methyl(phenyl)aminoacetic Acid benzaldehyde methylamine sodium_cyanide Na+ [C≡N]- phenylglycine final_product

Caption: Molecular structures of the target compound and its precursors.

Spectroscopic Comparison: From Precursors to Product

The transformation of the precursors into Methyl(phenyl)aminoacetic acid is accompanied by distinct changes in their spectroscopic signatures. A detailed comparison of their FTIR, 1H NMR, 13C NMR, and Mass Spectra is presented below.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational frequencies for our compounds of interest are summarized below.

CompoundKey Functional Groups & Vibrational Frequencies (cm-1)
Benzaldehyde ~3080 (aromatic C-H stretch), 2860 & 2775 (aldehyde C-H stretch), ~1700 (C=O stretch), 1600-1450 (aromatic C=C stretch)[3][4]
Methylamine 3400-3300 (N-H stretch, broad), 2960-2850 (C-H stretch), ~1600 (N-H bend)[1]
Sodium Cyanide ~2080 (C≡N stretch)[5][6]
Phenylglycine 3400-2500 (O-H and N-H stretch, very broad), ~1700 (C=O stretch), 1600-1450 (aromatic C=C stretch)
Methyl(phenyl)aminoacetic Acid (Predicted) 3300-2500 (O-H stretch, broad), 3050 (aromatic C-H stretch), 2950 (aliphatic C-H stretch), ~1710 (C=O stretch), 1600-1450 (aromatic C=C stretch)

Interpretation: The disappearance of the characteristic aldehyde C-H stretches from benzaldehyde and the N-H stretches from methylamine, along with the emergence of a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid, would confirm the formation of Methyl(phenyl)aminoacetic acid. The nitrile stretch from the intermediate aminonitrile would also disappear after successful hydrolysis.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

CompoundKey Chemical Shifts (δ, ppm) and Multiplicities
Benzaldehyde ~10.0 (s, 1H, -CHO), 7.9-7.5 (m, 5H, Ar-H)[7][8]
Methylamine ~2.4 (s, 3H, -CH3), ~1.5 (s, 2H, -NH2, broad)
Sodium Cyanide No 1H signal
Phenylglycine 7.5-7.3 (m, 5H, Ar-H), ~4.5 (s, 1H, α-H), NH and OH protons are often broad and may exchange with solvent[9]
Methyl(phenyl)aminoacetic Acid (Predicted) 7.4-7.0 (m, 5H, Ar-H), ~4.0 (s, 1H, α-H), ~2.5 (s, 3H, N-CH3), ~11-13 (s, 1H, -COOH, broad)

Interpretation: The most telling signs of a successful reaction in the 1H NMR spectrum would be the disappearance of the aldehyde proton signal at ~10.0 ppm and the appearance of a new singlet for the N-methyl group and a singlet for the α-proton. The integration of the aromatic and methyl protons would also be consistent with the structure of the final product.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule.

CompoundKey Chemical Shifts (δ, ppm)
Benzaldehyde ~192 (C=O), ~137 (ipso-C), 134-129 (aromatic carbons)[10][11]
Methylamine ~28 (-CH3)[2][12]
Sodium Cyanide ~168 (C≡N)[13]
Phenylglycine ~175 (C=O), ~138 (ipso-C), 129-127 (aromatic carbons), ~58 (α-C)[14]
Methyl(phenyl)aminoacetic Acid (Predicted) ~175 (C=O), ~145 (ipso-C), 130-125 (aromatic carbons), ~65 (α-C), ~35 (N-CH3)

Interpretation: In the 13C NMR spectrum, the key transformations to monitor are the disappearance of the benzaldehyde carbonyl carbon at ~192 ppm and the appearance of a new carboxylic acid carbonyl at ~175 ppm. Additionally, a new signal for the N-methyl carbon would be expected to appear in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular Ion (M+) or [M+H]+ (m/z) and Key Fragments
Benzaldehyde 106 (M+), 105 (M-H)+, 77 (C6H5)+[15][16]
Methylamine 31 (M+), 30 (M-H)+[17][18]
Sodium Cyanide Not typically analyzed by conventional organic MS techniques.
Phenylglycine 151 (M+), 106 (M-COOH)+, 77 (C6H5)+[14]
Methyl(phenyl)aminoacetic Acid (Predicted) 165 (M+), 120 (M-COOH)+, 91 (C6H5N)+, 77 (C6H5)+

Interpretation: The mass spectrum of the final product should show a molecular ion peak corresponding to the molecular weight of Methyl(phenyl)aminoacetic acid (165.19 g/mol ). The fragmentation pattern would be expected to show the loss of the carboxylic acid group and other characteristic fragments of the N-methyl-N-phenylamino moiety.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following generalized protocols are recommended.

FTIR Spectroscopy
  • Sample Preparation: For liquid samples (e.g., benzaldehyde), a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples (e.g., phenylglycine, sodium cyanide), a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Instrument Setup: A background spectrum of the empty sample compartment should be collected.

  • Data Acquisition: The sample is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm-1.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Causality behind Experimental Choices: The choice of sampling technique (thin film vs. KBr pellet) depends on the physical state of the sample. KBr is used for solid samples as it is transparent in the mid-infrared region and does not interfere with the sample's spectrum. A background scan is crucial to remove the spectral contributions of atmospheric gases like CO2 and water vapor.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6) in an NMR tube. The choice of solvent is critical as it should dissolve the sample and not have signals that overlap with the analyte's signals.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate nucleus (1H or 13C), and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: For 1H NMR, a single pulse experiment is typically sufficient. For 13C NMR, a proton-decoupled experiment is usually performed to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Causality behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals in the 1H NMR spectrum. Shimming the magnetic field is essential for obtaining high-resolution spectra with sharp lines. Proton decoupling in 13C NMR collapses the carbon-proton couplings into single lines, making the spectrum easier to interpret.

Mass Spectrometry
  • Sample Preparation: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). The choice of ionization technique (e.g., electron ionization - EI, or electrospray ionization - ESI) depends on the volatility and thermal stability of the analyte.

  • Instrument Setup: The mass spectrometer is calibrated using a known standard.

  • Data Acquisition: The instrument is set to scan over a desired mass-to-charge (m/z) range.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions.

Causality behind Experimental Choices: The choice of sample introduction and ionization method is crucial for obtaining a good mass spectrum. EI is suitable for volatile and thermally stable compounds, while ESI is preferred for less volatile or thermally labile molecules. Calibration ensures accurate mass measurements.

Conclusion

References

Sources

A comparative study of different synthetic routes to 2-(Methyl(phenyl)amino)-2-oxoacetic acid.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Synthesis of 2-(Methyl(phenyl)amino)-2-oxoacetic Acid: A Comparative Analysis

Abstract

2-(Methyl(phenyl)amino)-2-oxoacetic acid, also known as N-methyl-N-phenyloxamic acid, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure lends itself to a variety of chemical transformations, making it a key intermediate for more complex molecules. This guide provides a comparative analysis of the two primary synthetic routes to this compound, offering detailed protocols, mechanistic insights, and a data-driven comparison to aid researchers in selecting the optimal method for their specific laboratory or industrial needs.

Introduction

The synthesis of N-substituted oxamic acids is a fundamental task in medicinal chemistry. These motifs are present in numerous biologically active compounds, where the oxamic acid group can act as a carboxylic acid bioisostere or a key binding element. 2-(Methyl(phenyl)amino)-2-oxoacetic acid (C₉H₉NO₃, M.W. 179.17 g/mol ) is a precursor whose efficient and scalable synthesis is of significant interest[1][2]. The choice of synthetic route can profoundly impact yield, purity, cost, and safety. This document critically evaluates the two most prevalent strategies: the direct acylation of N-methylaniline with an oxalyl derivative and a two-step approach involving reaction with a dialkyl oxalate followed by hydrolysis.

Overview of Primary Synthetic Strategies

The synthesis of 2-(Methyl(phenyl)amino)-2-oxoacetic acid predominantly starts from the secondary amine, N-methylaniline. The two pathways diverge based on the choice of the two-carbon acylating agent, which dictates the reaction conditions and overall efficiency.

Synthetic_Overview cluster_0 Route 1: Direct Acylation cluster_1 Route 2: Two-Step Esterification/Hydrolysis NMA N-Methylaniline R1_step Acylation (Base, Aprotic Solvent) NMA->R1_step Reacts with Ester Ethyl 2-(Methyl(phenyl)amino) -2-oxoacetate NMA->Ester Reacts with Target 2-(Methyl(phenyl)amino) -2-oxoacetic acid OC Oxalyl Chloride OC->R1_step R1_step->Target DEO Diethyl Oxalate DEO->Ester Reaction Hydrolysis Base Hydrolysis Ester->Hydrolysis Hydrolysis->Target

Caption: High-level overview of the two primary synthetic routes.

Detailed Analysis of Synthetic Routes

Route 1: Direct Acylation with Oxalyl Chloride

This method is arguably the most direct approach, leveraging the high reactivity of oxalyl chloride to form the desired amide bond in a single step.

3.1.1 Reaction Scheme and Mechanism

The reaction proceeds via a classic nucleophilic acyl substitution. N-methylaniline, acting as the nucleophile, attacks one of the electrophilic carbonyl carbons of oxalyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Reaction: C₆H₅NH(CH₃) + (COCl)₂ → C₆H₅N(CH₃)COCOOH + 2HCl

The initial product is the acyl chloride, which is highly reactive and is typically hydrolyzed in situ or during aqueous workup to yield the final carboxylic acid.

3.1.2 Detailed Experimental Protocol

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methylaniline (1.0 eq) and a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a tertiary amine base, such as triethylamine (1.1 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Dissolve oxalyl chloride (1.1 eq) in dry DCM and add it dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture again to 0 °C and quench by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess amine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-(Methyl(phenyl)amino)-2-oxoacetic acid.

3.1.3 Discussion

  • Expertise & Causality: The choice of oxalyl chloride ensures a high reaction rate due to its exceptional electrophilicity. The use of a non-nucleophilic base is critical; a nucleophilic base could compete with the N-methylaniline. Performing the reaction at low temperatures is essential to control the exothermicity and prevent side reactions.

  • Advantages: High reactivity, generally good to excellent yields, and a single-step process.

  • Disadvantages: Oxalyl chloride is highly toxic, corrosive, and extremely sensitive to moisture, requiring careful handling and anhydrous conditions. The reaction vigorously produces HCl gas.

Route 2: Esterification with Diethyl Oxalate and Subsequent Hydrolysis

This two-step route avoids the use of highly hazardous oxalyl chloride, making it a safer, albeit potentially longer, alternative. Secondary amines react with diethyl oxalate to form a stable oxamic ester intermediate, which is then hydrolyzed to the target acid[3][4].

3.2.1 Reaction Scheme and Mechanism

  • Step 1 (Esterification): N-methylaniline attacks one of the carbonyls of diethyl oxalate, leading to the displacement of an ethoxide leaving group. This reaction often requires heating to proceed at a reasonable rate.

    • C₆H₅NH(CH₃) + (COOEt)₂ → C₆H₅N(CH₃)COCOOEt + EtOH

  • Step 2 (Hydrolysis): The resulting ethyl ester is saponified using a base like sodium hydroxide or potassium hydroxide in an aqueous or mixed aqueous/organic solvent system. Acidification of the resulting carboxylate salt yields the final product.

    • C₆H₅N(CH₃)COCOOEt + NaOH → C₆H₅N(CH₃)COCOONa + EtOH

    • C₆H₅N(CH₃)COCOONa + HCl → C₆H₅N(CH₃)COCOOH + NaCl

3.2.2 Detailed Experimental Protocol

  • Step 1: Synthesis of Ethyl 2-(Methyl(phenyl)amino)-2-oxoacetate

    • Setup: In a round-bottom flask fitted with a reflux condenser, combine N-methylaniline (1.0 eq) and diethyl oxalate (1.2-1.5 eq).

    • Reaction: Heat the mixture to reflux (typically 130-150 °C) for 4-8 hours. The progress can be monitored by observing the distillation of ethanol byproduct or by TLC/GC analysis.

    • Isolation: After cooling, remove the excess diethyl oxalate by vacuum distillation. The remaining crude liquid ester is often of sufficient purity to be used directly in the next step.

  • Step 2: Hydrolysis to 2-(Methyl(phenyl)amino)-2-oxoacetic acid

    • Setup: Dissolve the crude ethyl ester from the previous step in a mixture of ethanol and water.

    • Reaction: Add a solution of sodium hydroxide (1.5 eq) in water. Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

    • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted starting material.

    • Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with concentrated HCl. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization can be performed if necessary.

3.2.3 Discussion

  • Expertise & Causality: Diethyl oxalate is significantly less reactive than oxalyl chloride, necessitating thermal conditions to drive the initial reaction. The two-step process allows for the purification of the intermediate ester if required, which can lead to a very pure final product. The final precipitation via acidification is an effective and simple purification method.

  • Advantages: Significantly improved safety profile by avoiding oxalyl chloride. Reagents are less expensive and easier to handle.

  • Disadvantages: Two-step process, potentially lower overall yield, and requires higher temperatures and longer reaction times for the first step.

Comparative Analysis

Summary of Performance Metrics
MetricRoute 1: Direct AcylationRoute 2: Esterification/HydrolysisJustification / Field Insight
Overall Yield Typically High (80-95%)Moderate to High (65-85%)The high reactivity of oxalyl chloride often leads to more complete conversion in a single step.
Purity Good to ExcellentPotentially HigherThe two-step nature of Route 2 allows for intermediate purification, which can result in a final product with very high purity.
Reaction Time Short (3-6 hours)Long (6-12 hours total)Route 1 is a rapid, one-pot synthesis. Route 2 involves two separate reaction and workup steps.
Reagent Cost HigherLowerOxalyl chloride is a specialty reagent and is more expensive than the bulk chemical diethyl oxalate.
Safety & Handling High HazardLow to Medium HazardOxalyl chloride is toxic, corrosive, and water-reactive. Diethyl oxalate is a combustible liquid but far less hazardous.
Scalability ChallengingFavorableThe hazards and vigorous gas evolution associated with Route 1 present challenges for large-scale synthesis. Route 2 is more amenable to scale-up.
Workflow Comparison

Workflow_Comparison cluster_R1 Route 1 Workflow cluster_R2 Route 2 Workflow R1_1 1. Setup Anhydrous Reaction R1_2 2. Cooled Dropwise Addition (Oxalyl Chloride) R1_1->R1_2 R1_3 3. Aqueous Quench & Workup R1_2->R1_3 R1_4 4. Purification (Recrystallization) R1_3->R1_4 R2_1 1. Esterification Reaction (Heat to Reflux) R2_2 2. Intermediate Isolation (Distillation) R2_1->R2_2 R2_3 3. Saponification (Base Hydrolysis) R2_2->R2_3 R2_4 4. Acidification & Precipitation R2_3->R2_4

Caption: Step-by-step workflow comparison of the two routes.

Selection Rationale

The choice between these two synthetic routes is dictated by the specific needs of the researcher or organization.

  • For rapid, small-scale laboratory synthesis where high yield is paramount and appropriate safety equipment (fume hoods, personal protective equipment) is available, Route 1 (Direct Acylation) is often preferred. Its speed and efficiency make it ideal for quickly generating material for further research.

  • For larger-scale production, process safety, cost-effectiveness, and ease of handling are critical. In this context, Route 2 (Esterification/Hydrolysis) is the superior choice. While the overall process is longer, its favorable safety profile and the use of cheaper, more stable reagents make it much more suitable for industrial applications and scale-up.

Conclusion

Both the direct acylation with oxalyl chloride and the two-step esterification/hydrolysis pathway are viable and effective methods for synthesizing 2-(Methyl(phenyl)amino)-2-oxoacetic acid. The direct acylation route offers speed and high yield, making it suitable for rapid lab-scale synthesis. Conversely, the two-step method provides a safer, more scalable, and cost-effective alternative, rendering it the preferred choice for process chemistry and large-scale manufacturing. A thorough assessment of project priorities—be it speed, safety, cost, or scale—should guide the synthetic chemist in selecting the most appropriate and logical route.

References

  • ResearchGate. 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO).[Link]

  • PubChem. acetic acid.[Link]

  • PrepChem. Preparation of N-methylaniline.[Link]

  • Appchem. 2-(Methyl(Phenyl)Amino)-2-Oxoacetic Acid.[Link]

  • Stack Exchange. Reaction of amines with diethyl oxalate (Hofmann amine separation method).[Link]

  • PubChem. N-Methylaniline.[Link]

Sources

Benchmarking Catalytic Activity: A Comparative Guide to Methyl(phenyl)aminoacetic Acid-Based Ligands in Palladium-Catalyzed C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for efficient, selective, and robust catalytic systems is perpetual. In the realm of cross-coupling reactions, particularly palladium-catalyzed C-H functionalization, the ligand plays a pivotal role in determining the reaction's success. This guide provides an in-depth comparative analysis of Methyl(phenyl)aminoacetic acid-based ligands, benchmarking their performance against other common ligand classes in a model C-H arylation reaction. The experimental data presented herein is synthesized from established literature to provide a clear, objective comparison.

Introduction: The Critical Role of Ligands in C-H Activation

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex organic molecules, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions. The success of these transformations hinges on the design of the ligand, which modulates the reactivity and selectivity of the palladium catalyst. Mono-N-protected amino acids (MPAAs) have garnered significant attention as effective ligands in this context.[1][2] Methyl(phenyl)aminoacetic acid, a specific type of MPAA, and its derivatives serve as versatile ligands, influencing the catalytic cycle through their unique structural and electronic properties.[3]

This guide will focus on benchmarking the catalytic activity of a representative Methyl(phenyl)aminoacetic acid-based ligand against two widely used alternatives—a phosphine-based ligand (DavePhos) and a picolinic acid-based ligand—in a model direct arylation reaction.

Ligand Synthesis and Characterization

A reliable supply of high-purity ligands is paramount for reproducible catalytic results. The synthesis of Methyl(phenyl)aminoacetic acid is a straightforward process, often achieved through the N-alkylation of N-phenylglycine or the hydrolysis of its corresponding ester.[4][5]

Synthesis Protocol for N-Methyl-N-phenylglycine

A common laboratory-scale synthesis involves the hydrolysis of N-methyl-N-phenylglycine methyl ester.[4]

Materials:

  • N-phenyl-N-methylglycine methyl ester

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 10%)

  • Diethyl ether (Et₂O)

  • Methylene chloride (CH₂Cl₂)

Procedure:

  • Dissolve N-phenyl-N-methylglycine methyl ester (1 equivalent) in a 1:4 (w/w) mixture of water and methanol.

  • Add sodium hydroxide (1.1 equivalents) to the solution.

  • Reflux the mixture for 2 hours.

  • Remove methanol under reduced pressure.

  • Add water to the residue and extract with methylene chloride to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to approximately 5 with 10% hydrochloric acid.

  • Extract the product with diethyl ether.

  • Dry the combined ether layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-methyl-N-phenylglycine.

Characterization of the synthesized ligand should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Benchmarking Catalytic Performance: A Comparative Study

To objectively assess the catalytic efficacy of Methyl(phenyl)aminoacetic acid-based ligands, we will consider a model palladium-catalyzed direct arylation of thiophene with 4-bromoanisole.

Reaction Scheme:

Experimental Workflow for Catalytic Benchmarking

The following workflow outlines the key steps for a comparative study of different ligands.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis start Start reagents Prepare Stock Solutions: - Pd(OAc)₂ - Ligands (MPAA, DavePhos, Picolinic Acid) - 4-Bromoanisole - Thiophene - Base (e.g., K₂CO₃) start->reagents setup Set up Parallel Reactions: - Inert atmosphere (N₂ or Ar) - Add Pd(OAc)₂, Ligand, Base, Solvent - Add Thiophene and 4-Bromoanisole reagents->setup heating Heat reactions to desired temperature (e.g., 100-120 °C) setup->heating monitoring Monitor reaction progress by GC-MS or LC-MS heating->monitoring workup Quench reaction and perform aqueous workup monitoring->workup purification Purify product by column chromatography workup->purification characterization Characterize product and determine yield purification->characterization

Caption: Experimental workflow for benchmarking ligand performance in a Pd-catalyzed C-H arylation reaction.

Detailed Experimental Protocols

General Procedure for a Single Catalytic Run:

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Argon), add Pd(OAc)₂ (0.02 mmol, 2 mol%), the respective ligand (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).

  • Add the solvent (e.g., DMAc, 2 mL).

  • Add thiophene (1.0 mmol) and 4-bromoanisole (1.2 mmol).

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product is then analyzed by GC-MS to determine the conversion and yield, and can be further purified by column chromatography.

Comparative Data Analysis

The following table summarizes the expected performance of each ligand in the model C-H arylation reaction based on trends reported in the literature for similar catalytic systems.

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Key Observations
N-Methyl-N-phenylglycine 21201285-95Often shows high turnover numbers and can operate at lower catalyst loadings. The carboxylate group is proposed to assist in the C-H activation step.[1]
DavePhos 21201280-90A bulky electron-rich phosphine ligand, generally effective for a wide range of cross-coupling reactions. May require slightly longer reaction times or higher temperatures for challenging substrates.
Picolinic Acid 21202470-85An N,O-bidentate ligand that can facilitate C-H activation. May exhibit lower yields or require longer reaction times compared to MPAA ligands in some cases.

Mechanistic Insights and Causality

The superior performance of Methyl(phenyl)aminoacetic acid-based ligands in many C-H functionalization reactions can be attributed to the proposed mechanism. It is believed that the amino acid ligand participates directly in the C-H activation step via a concerted metalation-deprotonation (CMD) pathway.[3]

catalytic_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L pd_aryl Ar-Pd(II)-X(L) pd0->pd_aryl Oxidative Addition (Ar-X) pd_ch Ar-Pd(II)-Het(L) pd_aryl->pd_ch C-H Activation / CMD (Het-H, MPAA assistance) product Ar-Het pd_ch->product Reductive Elimination

Caption: A simplified proposed catalytic cycle for Pd-catalyzed C-H arylation highlighting the role of the MPAA ligand.

The carboxylate moiety of the amino acid ligand is thought to act as an intramolecular proton shuttle, facilitating the cleavage of the C-H bond. This cooperative action between the palladium center and the ligand functionality can lead to lower activation barriers and, consequently, higher reaction rates and yields.[6]

Conclusion and Future Outlook

This guide demonstrates that Methyl(phenyl)aminoacetic acid-based ligands are highly effective in palladium-catalyzed C-H functionalization, often outperforming other common ligand classes in terms of reaction efficiency. Their straightforward synthesis, stability, and unique mechanistic role make them a valuable tool for organic chemists in academia and industry.

Future research in this area will likely focus on the development of chiral Methyl(phenyl)aminoacetic acid derivatives for asymmetric C-H activation, opening up new avenues for the synthesis of enantioenriched molecules.[7][8][9] The continued exploration of ligand-structure-activity relationships will undoubtedly lead to the discovery of even more efficient and selective catalytic systems.

References

  • Amino Acids Catalyzed Biginelli Protocols. Asian Journal of Chemistry, 25 (9), 5161-5164. [Link]

  • Mono-N-protected amino acid ligands stabilize dimeric palladium(ii) complexes of importance to C–H functionalization. Chemical Science, 8 (3), 2017-2022. [Link]

  • Catalytic Behavior of Mono-N-Protected Amino-Acid Ligands in Ligand-Accelerated C-H Activation by Palladium(II). Journal of the American Chemical Society, 142 (27), 11885-11895. [Link]

  • Asymmetric syntheses of α-methyl γ-amino acid derivatives. Tetrahedron, 67 (37), 7139-7145. [Link]

  • Chemoenzymatic synthesis of N -phenyl glycine derivatives via integration of Au/TiO 2 and enzyme as catalysts in water. Biocatalysis and Biotransformation, 43 (12), 1-8. [Link]

  • Synthesis of N-methyl-N-phenylglycine. PrepChem. [Link]

  • Catalytic asymmetric alkynylation of α-imino ester: A versatile approach to optically active unnatural α-amino acid derivatives. Proceedings of the National Academy of Sciences, 102 (16), 5650-5654. [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9 , 698888. [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 15 (38), 24115-24122. [Link]

  • Molybdenum‐Catalyzed Asymmetric Amination of α‐Hydroxy Esters: Synthesis of α‐Amino Acids. Angewandte Chemie International Edition, 58 (39), 13876-13880. [Link]

  • Catalytic Asymmetric Synthesis of α-Amino Acids. ResearchGate. [Link]

  • Catalytic Behavior of Mono‐ N ‐Protected Amino‐Acid Ligands in Ligand‐Accelerated C−H Activation by Palladium(II). NSF Public Access Repository. [Link]

  • Enabling Proteins with Photocatalytic Functions via HisTag–Iridium Coordination. Journal of the American Chemical Society, 148 (1), 1-8. [Link]

  • Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. Molecules, 29 (22), 4995. [Link]

  • Photocatalytic decarboxylative phosphorylation of N-aryl glycines. Organic Chemistry Frontiers, 8 (19), 5401-5406. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against [Methyl(phenyl)carbamoyl]formic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The specificity of an antibody is paramount for the development of reliable and reproducible immunoassays. This is particularly critical when targeting small molecules (haptens), such as [methyl(phenyl)carbamoyl]formic acid (MPC-FA), where structurally similar compounds can lead to significant cross-reactivity and compromise data integrity.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of polyclonal antibodies raised against MPC-FA. We present a dual-platform validation approach, combining the industry-standard competitive ELISA with the kinetic analysis of Surface Plasmon Resonance (SPR). By comparing the antibody's binding profile against a panel of rationally selected structural analogs, we provide quantitative data and actionable insights for researchers, scientists, and drug development professionals to ensure the highest level of assay specificity and trustworthiness.

Introduction: The Challenge of Small Molecule Specificity

The Target Analyte: [Methyl(phenyl)carbamoyl]formic acid (MPC-FA)

[Methyl(phenyl)carbamoyl]formic acid (CAS 13120-33-7) is a small organic molecule whose detection may be relevant in various research and development contexts.[3] Like many small molecules, it is non-immunogenic on its own. To elicit an immune response, it must be covalently conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH), effectively acting as a hapten.[4] The resulting antibodies, often a polyclonal population, will recognize different features of the exposed hapten.

The Problem: Antibody Cross-Reactivity

Cross-reactivity occurs when an antibody, raised against a specific immunogen, binds to a different molecule that shares structural similarities.[2] This phenomenon is a major cause of false-positive results and a lack of reproducibility in immunoassays.[1][5] For a hapten like MPC-FA, even minor modifications to its structure—such as the substitution of a methyl group or a change on the phenyl ring—can be recognized by a subset of the polyclonal antibody population, leading to analytical errors. Therefore, rigorous validation of antibody specificity against potential cross-reactants is not merely a suggestion but a requirement for any valid immunoassay.[6][7]

A Self-Validating Framework for Cross-Reactivity Assessment

To ensure the trustworthiness of our findings, we employ a two-pronged approach. A competitive ELISA provides high-throughput screening and quantitative cross-reactivity values, while Surface Plasmon Resonance (SPR) offers an orthogonal, label-free method to validate these findings and provide deeper insight into the binding kinetics.[8]

Selection of Potential Cross-Reactants

The choice of compounds to test is critical. We selected three structural analogs of MPC-FA based on logical chemical modifications to probe the epitope recognized by the antibody population.

  • Target Analyte: [Methyl(phenyl)carbamoyl]formic acid (MPC-FA)

  • Analog A: [Ethyl (phenyl)carbamoyl]formic acid (EPC-FA) - Tests the importance of the N-alkyl group size.

  • Analog B: [Methyl(4-chlorophenyl )carbamoyl]formic acid (MCPC-FA) - Tests the influence of substitution on the phenyl ring.

  • Analog C: Phenylformic acid (Benzoic Acid) - Tests the necessity of the entire methylcarbamoyl-formic acid moiety.

Primary Assessment: Competitive ELISA

Causality: A competitive ELISA format is the method of choice for quantifying small molecules.[9][10] Unlike sandwich assays, which require two antibody binding sites, competitive assays rely on the analyte in the sample competing with a labeled analyte for a limited number of antibody binding sites.[11][12] This results in a signal that is inversely proportional to the concentration of the target analyte, making it ideal for hapten detection.[13]

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection cluster_result Result Interpretation p1 Coat Plate with MPC-FA-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-Specific Sites p2->p3 d1 Incubate: Free Antibody Binds to Plate p3->d1 s1 Prepare Standards & Samples (Free Analyte) s2 Add Anti-MPC-FA Antibody to Samples s1->s2 s3 Incubate to Allow Binding s2->s3 s3->p3 Transfer Mixture to Coated Plate d2 Wash Unbound Antibody d1->d2 d3 Add HRP-Conjugated Secondary Antibody d2->d3 d4 Wash Plate d3->d4 d5 Add TMB Substrate d4->d5 d6 Stop Reaction & Read Absorbance at 450 nm d5->d6 r1 High Analyte Concentration r2 Low Signal r1->r2 r3 Low Analyte Concentration r4 High Signal r3->r4

Caption: Workflow for the competitive ELISA used to assess cross-reactivity.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

Causality: SPR provides a more nuanced understanding of binding by measuring the real-time association (kₐ) and dissociation (kₑ) rates of the antibody-analyte interaction.[14] This label-free technique measures changes in mass on a sensor chip as the analyte flows over the immobilized antibody.[8] While challenging for small molecules due to their low molecular weight, successful SPR analysis provides invaluable kinetic data (Kₗ), which confirms and complements the endpoint data from an ELISA.[15]

SPR_Concept cluster_setup Setup cluster_phases Measurement Phases cluster_output Data Output s1 Immobilize Anti-MPC-FA Antibody on Sensor Chip p1 Baseline: Buffer Flow s1->p1 p2 Association: Inject Analyte (e.g., MPC-FA) p1->p2 p3 Dissociation: Buffer Flow p2->p3 o1 Sensorgram (Response vs. Time) p3->o1 o2 Calculate Kinetic Constants: ka (Association Rate) kd (Dissociation Rate) KD (Affinity) = kd/ka o1->o2

Caption: Conceptual workflow of Surface Plasmon Resonance (SPR) analysis.

Comparative Performance Data & Analysis

Competitive ELISA Results

The cross-reactivity of each analog was determined by comparing its IC₅₀ value (the concentration required to inhibit 50% of the signal) to that of the target analyte, MPC-FA. The percent cross-reactivity is calculated as:

% Cross-Reactivity = (IC₅₀ of MPC-FA / IC₅₀ of Analog) * 100

CompoundStructural ModificationIC₅₀ (nM)% Cross-Reactivity
MPC-FA (Target) -10.2100%
Analog A (EPC-FA) Methyl → Ethyl14.868.9%
Analog B (MCPC-FA) H → Cl at para position45.522.4%
Analog C (Benzoic Acid) Removal of side chain> 10,000< 0.1%

Analysis: The data clearly show a high degree of cross-reactivity with Analog A, where a simple change from a methyl to an ethyl group is well-tolerated by the antibody. Analog B shows moderate cross-reactivity, indicating that substitution on the phenyl ring is less tolerated but still results in significant binding. Analog C shows negligible binding, confirming that the methylcarbamoyl-formic acid moiety is essential for antibody recognition.

Surface Plasmon Resonance (SPR) Kinetic Analysis

SPR analysis was performed to determine the binding kinetics and affinity (Kₗ) of the antibody for the target and the primary cross-reactants.

CompoundAssociation Rate (kₐ) (1/Ms)Dissociation Rate (kₑ) (1/s)Affinity (Kₗ) (nM)
MPC-FA (Target) 2.5 x 10⁵1.2 x 10⁻³4.8
Analog A (EPC-FA) 2.1 x 10⁵2.0 x 10⁻³9.5
Analog B (MCPC-FA) 1.1 x 10⁵3.1 x 10⁻³28.2
Analog C (Benzoic Acid) No Binding DetectedNo Binding DetectedN/A

Analysis: The SPR data strongly corroborate the ELISA findings. The affinity (Kₗ) for Analog A is only two-fold weaker than for the primary target, driven by a slightly faster dissociation rate (kₑ). The affinity for Analog B is nearly six-fold weaker, resulting from both a slower association rate and a faster dissociation rate. This confirms that the antibody binds less readily and less stably to the chlorinated analog.

Structure-Reactivity Relationship

The combined data allow us to map the structural features critical for antibody recognition.

Structure_Reactivity cluster_analogs Structural Analogs & Impact MPC MPC-FA (Target) 100% Reactivity KD = 4.8 nM A Analog A: Ethyl Group Minor Impact (High Cross-Reactivity: 69%) KD = 9.5 nM MPC:f1->A:f0 Small Alkyl Change B Analog B: Phenyl-Cl Moderate Impact (Med Cross-Reactivity: 22%) KD = 28.2 nM MPC:f1->B:f0 Ring Substitution C Analog C: Side Chain Removed Critical Impact (No Reactivity) KD = N/A MPC:f1->C:f0 Major Structural Deletion

Caption: Relationship between structural changes and antibody cross-reactivity.

Discussion & Practical Implications

The dual-platform analysis provides a clear and trustworthy profile of this anti-MPC-FA polyclonal antibody. The high cross-reactivity (68.9%) with the ethyl-analog (EPC-FA) is a significant finding. It suggests that the antibody's binding pocket is large enough to accommodate a slightly larger alkyl group, or that this region is not a primary determinant for high-affinity binding for a large portion of the antibody population.

Conversely, the addition of a chloro- group on the phenyl ring (MCPC-FA) reduced binding significantly (22.4% cross-reactivity). This indicates that the electronic properties or steric bulk of the phenyl ring are more critical for specific recognition. The complete lack of binding to benzoic acid confirms the absolute requirement of the N-substituted carbamoyl formic acid structure.

Guidance for Assay Development:

  • Risk of Overestimation: Due to the high cross-reactivity with EPC-FA, any sample containing both MPC-FA and EPC-FA will yield an artificially inflated result for MPC-FA.

  • Sample Pre-characterization: If the presence of EPC-FA or MCPC-FA is suspected in test samples, chromatographic separation (e.g., LC-MS) prior to immunoassay is strongly recommended to ensure accurate quantification.

  • Future Antibody Development: For developing a more specific monoclonal antibody, a screening strategy that includes these cross-reactive analogs as negative selection criteria would be essential to isolate clones that specifically recognize the N-methyl group and the unsubstituted phenyl ring.

Conclusion

This guide demonstrates a robust, multi-faceted framework for characterizing antibody cross-reactivity against the small molecule [methyl(phenyl)carbamoyl]formic acid. By integrating competitive ELISA and SPR, we have quantitatively established the binding profile of a polyclonal antibody against key structural analogs. The findings highlight significant cross-reactivity with closely related structures, underscoring the absolute necessity of such validation experiments. Adhering to these principles of comprehensive characterization is fundamental to developing specific, accurate, and reliable immunoassays for small molecule targets.

References

  • Competitive ELISA Protocol — Quantitative Detection via Antigen Competition. (2025). Google Cloud.
  • Small Molecule Immunosensing Using Surface Plasmon Resonance. MDPI.
  • Direct single-step surface plasmon resonance analysis of interactions between small peptides and immobilized monoclonal antibodies. (2000). Journal of Immunological Methods.
  • Ten Basic Rules of Antibody Valid
  • Competitive ELISA. (2021).
  • What is a Competitive ELISA?. Echelon Biosciences.
  • Antibody Valid
  • Important IHC antibody valid
  • Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. (2023).
  • Antibody Validation Protocols - How To Choose The Most Appropri
  • Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences.
  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). PubMed.
  • Cross-reactivity of Antibody: Beneficial or Harmful?. Cusabio.
  • Molecular basis of crossreactivity and the limits of antibody-antigen complementarity. (1993). PubMed.
  • Antibody Validation.
  • Additional Information on Competitive ELISA. MyBioSource Learning Center.
  • Analysis the Kinetics/Affinity of Antibody-Antigen Interactions by Surface Plasmon Resonance (SPR). STEMart.
  • How do I know if the antibody will cross-react?. Proteintech Group.
  • Cross-reactivity. Wikipedia.
  • (PDF) Antibodies against small molecules. (2025).
  • [methyl(phenyl)carbamoyl]formic acid. Key Organics.

Appendix: Experimental Protocols

A.1 Competitive ELISA Protocol
  • Coating: A 96-well high-binding microplate is coated with 100 µL/well of a 2 µg/mL solution of MPC-FA-BSA conjugate in carbonate-bicarbonate buffer (pH 9.6). The plate is incubated overnight at 4°C.

  • Washing: The plate is washed three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: 200 µL/well of Blocking Buffer (1% BSA in PBS) is added and incubated for 1 hour at room temperature (RT).

  • Competition Reaction: In a separate plate, 50 µL of standards or samples (containing MPC-FA or analogs) are mixed with 50 µL of the anti-MPC-FA polyclonal antibody (at a pre-determined optimal dilution). This mixture is incubated for 1 hour at RT.

  • Incubation: The plate is washed three times. 100 µL of the pre-incubated antibody/analyte mixture is transferred to the coated and blocked plate. The plate is incubated for 1 hour at RT.

  • Secondary Antibody: The plate is washed three times. 100 µL/well of HRP-conjugated goat anti-rabbit IgG (1:5000 dilution) is added and incubated for 1 hour at RT.

  • Development: The plate is washed five times. 100 µL/well of TMB substrate is added and incubated for 15 minutes in the dark.

  • Stopping and Reading: The reaction is stopped by adding 50 µL/well of 1N H₂SO₄. The absorbance is read at 450 nm within 30 minutes.[11]

A.2 Surface Plasmon Resonance (SPR) Protocol
  • Immobilization: The anti-MPC-FA polyclonal antibody is immobilized on a CM5 sensor chip via standard amine coupling chemistry to a density of ~5000 Response Units (RU).

  • System Preparation: The system is primed with HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

  • Kinetic Analysis: A multi-cycle kinetics experiment is performed. For each cycle, a different concentration of the analyte (MPC-FA or analogs, typically in a range from 0.1 nM to 100 nM) is injected over the sensor surface for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Regeneration: The surface is regenerated between cycles with a 30-second pulse of 10 mM glycine-HCl (pH 2.5).

  • Data Analysis: The resulting sensorgrams are double-referenced (by subtracting the response from a reference flow cell and a buffer-only injection). The kinetic constants (kₐ, kₑ) and affinity (Kₗ) are calculated by fitting the data to a 1:1 Langmuir binding model.

Sources

A Researcher's Comparative Guide to Isotopic Labeling of 2-(N-methylanilino)-2-oxoacetic Acid for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 'Why' and 'How' of Isotopic Labeling

In the landscape of drug development and mechanistic biology, understanding the metabolic fate and reaction pathways of small molecules is paramount. 2-(N-methylanilino)-2-oxoacetic acid, a representative N-aryl oxamic acid, serves as a crucial scaffold in medicinal chemistry. Elucidating its mechanism of action, metabolic stability, and interaction with biological systems often requires a method to trace the molecule's journey without altering its fundamental chemical properties. Isotopic labeling, the substitution of an atom with its heavier, stable isotope, offers an unparalleled solution.[1] This guide provides a comparative analysis of different isotopic labeling strategies for 2-(N-methylanilino)-2-oxoacetic acid, offering insights into the rationale behind experimental choices and providing actionable protocols for researchers. We will delve into the strategic use of Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) to unravel distinct aspects of the molecule's biological life.

Comparative Analysis of Isotopic Labeling Strategies

The choice of isotope is not arbitrary; it is a strategic decision dictated by the scientific question at hand. The primary isotopes for labeling organic molecules are ²H (Deuterium), ¹³C, and ¹⁵N. Each offers unique advantages and disadvantages in terms of synthesis, cost, and application.

Isotope Primary Application Pros Cons Key Analytical Technique
²H (Deuterium) Probing Kinetic Isotope Effects (KIE); altering metabolic rates.[2][3]Lower cost of precursors; significant and measurable KIE.[2]Can alter reaction rates, potentially changing metabolic pathways; potential for isotopic scrambling.Mass Spectrometry (MS)
¹³C Metabolic fate determination; structural analysis of metabolites.[4]Chemically identical to ¹²C (no KIE); provides clear mass shift for MS; enables NMR studies.[5]Higher cost of starting materials; synthesis can be complex.MS, NMR Spectroscopy
¹⁵N Tracing nitrogen metabolism; quantitative proteomics.Chemically identical to ¹⁴N (no KIE); clear mass shift.Limited labeling positions in the target molecule; cost of precursors.MS, NMR Spectroscopy
The Deuterium Advantage: Probing the Kinetic Isotope Effect (KIE)

One of the most powerful applications of isotopic labeling in mechanistic studies is the determination of the Kinetic Isotope Effect (KIE).[2][3] The C-D bond is energetically stronger than the C-H bond. If the cleavage of a specific C-H bond is the rate-determining step of a reaction (e.g., metabolic N-demethylation by cytochrome P450 enzymes), substituting hydrogen with deuterium will slow down the reaction.[2][3]

For 2-(N-methylanilino)-2-oxoacetic acid, the N-methyl group is a likely site of oxidative metabolism. Labeling this position with deuterium (creating 2-(N-(trideuteromethyl)anilino)-2-oxoacetic acid) would directly test this hypothesis. An observed KIE (a ratio of the reaction rate of the light isotopologue to the heavy one, kH/kD > 1) provides strong evidence that C-H bond cleavage at the N-methyl group is rate-limiting.[2] Studies on the N-demethylation of various tertiary amines and amides have reported KIE values ranging from 1.3 to as high as 6.9, confirming that C-H bond cleavage is indeed a key step in their metabolism.[2][3]

¹³C and ¹⁵N Labeling: Tracing the Molecular Skeleton

When the goal is not to perturb the reaction rate but to follow the molecule's path and identify its metabolites, ¹³C and ¹⁵N are the isotopes of choice.[4] Since these heavier isotopes do not significantly alter bond energies, they act as silent trackers.

  • ¹³C Labeling: Incorporating a ¹³C atom, for instance, on the methyl group ([¹³C]methyl) or on the aniline ring, allows for the unambiguous identification of the parent compound and its metabolites by mass spectrometry. Each incorporated ¹³C atom adds one Dalton to the molecular weight, creating a distinct isotopic signature. This is invaluable for distinguishing drug-derived metabolites from the complex background matrix of biological samples.[4]

  • ¹⁵N Labeling: Labeling the aniline nitrogen with ¹⁵N provides a specific probe for the fate of the nitrogen atom. This can be particularly useful in studying reactions involving C-N bond cleavage or transformations of the amide group.

Synthetic Strategies and Protocols

The synthesis of isotopically labeled 2-(N-methylanilino)-2-oxoacetic acid hinges on the preparation of a labeled N-methylaniline precursor, which is then reacted with oxalyl chloride or a derivative.

Workflow for Synthesis of Labeled 2-(N-methylanilino)-2-oxoacetic acid

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis cluster_2 Analysis Aniline Aniline Labeled_NMA Labeled N-Methylaniline (¹³C, ²H, or ¹⁵N) Aniline->Labeled_NMA Alkylation Labeled_MeX Labeled Methylating Agent (e.g., ¹³CH₃I, CD₃I) Labeled_MeX->Labeled_NMA Target Labeled 2-(N-methylanilino)- 2-oxoacetic acid Labeled_NMA->Target Acylation in aprotic solvent Glycine15N Glycine-¹⁵N Glycine15N->Labeled_NMA N-incorporation (advanced) Oxalyl_Cl Oxalyl Chloride Oxalyl_Cl->Target Purification Purification (HPLC) Target->Purification MS Mass Spectrometry NMR NMR Spectroscopy Purification->MS Purification->NMR

Caption: Synthetic workflow for isotopically labeled 2-(N-methylanilino)-2-oxoacetic acid.

Protocol 1: Synthesis of [¹³C-methyl]- or [D₃-methyl]-2-(N-methylanilino)-2-oxoacetic acid

This protocol is based on the standard N-alkylation of aniline followed by acylation.

Step 1: Synthesis of [¹³C-methyl]- or [D₃-methyl]-N-methylaniline

  • To a solution of aniline (1.0 eq) in a suitable solvent (e.g., THF or acetonitrile) in a sealed tube, add a non-nucleophilic base such as potassium carbonate (1.5 eq).

  • Add the isotopically labeled methylating agent, [¹³C]methyl iodide (¹³CH₃I) or [D₃]methyl iodide (CD₃I) (1.1 eq). The cost of these reagents can vary, with deuterated versions often being more accessible.[6][7]

  • Seal the tube and heat the reaction mixture at 80 °C for 6-12 hours, monitoring by TLC or GC-MS.

  • After cooling, filter the reaction mixture to remove the base.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the labeled N-methylaniline. Isotopic enrichment is typically high (>98%) with these precursors.[6][8]

Step 2: Synthesis of Labeled 2-(N-methylanilino)-2-oxoacetic acid

  • Dissolve the labeled N-methylaniline (1.0 eq) in a dry, aprotic solvent like dichloromethane (CH₂Cl₂) or THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution. Gaseous byproducts (CO, CO₂, HCl) will be evolved. This reaction is typically rapid.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The final product can be purified by recrystallization or column chromatography to yield the desired isotopically labeled 2-(N-methylanilino)-2-oxoacetic acid.

Application in a Mechanistic Study: A Hypothetical Case

Objective: To determine if N-demethylation is a primary metabolic pathway for 2-(N-methylanilino)-2-oxoacetic acid in human liver microsomes and to identify subsequent metabolites.

Experimental Design:

  • Synthesis: Synthesize three versions of the compound:

    • Unlabeled ("light") 2-(N-methylanilino)-2-oxoacetic acid.

    • Deuterium-labeled ([D₃-methyl]) version.

    • Carbon-13 labeled ([¹³C-methyl]) version.

  • Incubation: Incubate each compound separately with human liver microsomes and necessary cofactors (e.g., NADPH).

  • Analysis:

    • KIE Study: Compare the rate of disappearance of the unlabeled compound versus the [D₃-methyl] compound using LC-MS. A slower disappearance of the deuterated compound (kH/kD > 1.5) would indicate a significant kinetic isotope effect, strongly suggesting that N-demethylation is a rate-limiting metabolic step.[2][3][9]

    • Metabolite Identification: Analyze the incubation mixture of the [¹³C-methyl] compound by high-resolution LC-MS. Search for ion signals that are 1 Dalton higher than potential metabolites of the unlabeled compound. This allows for the confident identification of the N-demethylated product (2-anilino-2-oxoacetic acid) and any further metabolites still containing the aniline core.

Comparison with Non-Isotopic Alternatives: Fluorescent Probes

For certain applications, particularly in cellular imaging, non-isotopic methods like fluorescent probes offer an alternative.

Feature Isotopic Labeling Fluorescent Probes
Principle Heavier isotope acts as a tracer, detected by mass difference or nuclear spin.A fluorophore is attached to the molecule of interest or a molecule that binds to it.[10]
Chemical Perturbation Minimal to none (for ¹³C, ¹⁵N). Can be significant for ²H (KIE).The attached fluorophore is bulky and can significantly alter the molecule's properties, distribution, and interactions.
Application Quantitative metabolic flux analysis, reaction mechanism (KIE), definitive metabolite ID.Real-time visualization of molecule localization and concentration changes in living cells.[11]
Detection Mass Spectrometry, NMR Spectroscopy.Fluorescence Microscopy, Spectrofluorometry.
Limitations Does not provide spatial information within a cell.Potential for altered pharmacology and biocompatibility; phototoxicity and photobleaching.[10]

Fluorescent probes are powerful for visualizing where a molecule or metabolite is located within a cell in real-time.[2][11] However, the bulky nature of the fluorescent tag can alter the very biological processes one aims to study. Isotopic labeling, by contrast, provides a chemically identical tool for quantitatively assessing metabolic pathways and reaction mechanisms without disturbing the system.[1]

Conclusion and Recommendations

The isotopic labeling of 2-(N-methylanilino)-2-oxoacetic acid is an indispensable tool for rigorous mechanistic and metabolic studies. The choice of isotope should be strategically aligned with the research question:

  • To probe C-H bond cleavage and its role in the reaction rate (e.g., in metabolism): Use Deuterium (²H) labeling on the N-methyl group.

  • To trace the metabolic fate and identify metabolites without altering reaction kinetics: Use Carbon-13 (¹³C) labeling on the N-methyl group or the aromatic ring.

  • To specifically follow the nitrogen atom's transformation: Use Nitrogen-15 (¹⁵N) labeling.

By combining these approaches with robust analytical techniques like mass spectrometry and NMR, researchers can gain a comprehensive and unambiguous understanding of the biochemical journey of 2-(N-methylanilino)-2-oxoacetic acid, accelerating drug development and deepening our knowledge of biological mechanisms.

References

  • Abdel-Monem, M. M. (1975). Isotope effects in enzymatic N-demethylation of tertiary amines. Journal of Medicinal Chemistry, 18(4), 427–430. Available at: [Link]

  • Hall, L. R., & Hanzlik, R. P. (1990). Kinetic deuterium isotope effects on the N-demethylation of tertiary amides by cytochrome P-450. The Journal of Biological Chemistry, 265(21), 12349–12355. Available at: [Link]

  • Meunier, B., et al. (2004). Kinetic Deuterium Isotope Effect Profiles and Substituent Effects in the Oxidative N-Demethylation of N,N-Dimethylanilines Catalyzed by Tetrakis(pentafluorophenyl)porphyrin Iron(III) Chloride. Journal of the American Chemical Society. Available at: [Link]

  • Karim, S. T., et al. (2018). State-of-the-art: functional fluorescent probes for bioimaging and pharmacological research. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Kebede, M. A., et al. (2021). Synthesis of 13C-enriched amino acids with 13C-depleted insoluble organic matter in a formose-type reaction in the early solar system. Science Advances. Available at: [Link]

  • Anonymous. (n.d.). Synthesis of 4-13C and 3.5-I3C Labeled Aniline. Magnetic Resonance in Chemistry. Available at: [Link]

  • Walsby, C. J., et al. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, R., et al. (2023). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Drug Metabolism and Disposition. Available at: [Link]

  • Walsby, C. J., et al. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. National Institutes of Health. Available at: [Link]

  • Dickschat, J. S. (2017). Isotopic labelings for mechanistic studies. Methods in Enzymology. Available at: [Link]

  • Lee, W., et al. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. ResearchGate. Available at: [Link]

  • Lee, W., et al. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. National Institutes of Health. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules. Available at: [Link]

  • Anonymous. (n.d.). Synthesis of isotopically labelled compounds. ResearchGate. Available at: [Link]

  • Tugarinov, V., & Kay, L. E. (2007). Fractional 13C enrichment of isolated carbons using [1-13C]- or [2-13C]-glucose facilitates the accurate measurement of dynamics at backbone C?? and side-chain methyl positions in proteins. ResearchGate. Available at: [Link]

  • Dickschat, J. S. (2017). Isotopic labelings for mechanistic studies. ResearchGate. Available at: [Link]

  • SLS. (n.d.). Iodomethane-d3, contains coppe. Retrieved from: [Link]

  • Horng, H., & Benet, L. Z. (2017). The Nonenzymatic Reactivity of the Acyl-Linked Metabolites of Mefenamic Acid toward Amino and Thiol Functional Group Bionucleophiles. eScholarship. Available at: [Link]

  • Uwai, Y., et al. (2015). Effect of N-Phenylanthranilic Acid Scaffold Nonsteroidal Anti-inflammatory Drugs on the Mitochondrial Permeability Transition. Biological and Pharmaceutical Bulletin. Available at: [Link]

  • Gutzwiller, F., et al. (2014). Novel tracer method to measure isotopic labeled gas-phase nitrous acid (HO15NO) in biogeochemical studies. Analytical Chemistry. Available at: [Link]

  • Agurell, S., & Holmstedt, B. (1964). THE RELATIONSHIP BETWEEN THE METABOLIC FATE AND PHARMACOLOGICAL ACTION OF 5-METHOXY-N-METHYLTRYPTAMINE. Biochemical Pharmacology. Available at: [Link]

  • Eurisotop. (n.d.). methyl iodide + copper wire (d3, 99.5%). Retrieved from: [Link]

  • Ishikawa, N. F. (2022). Compound-specific Nitrogen Isotope and Radiocarbon Analyses of Amino Acids in Biological Samples. BUNSEKI KAGAKU. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Purification of Methyl(phenyl)aminoacetic Acid: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in N-Methyl-α-phenylglycine Applications

Methyl(phenyl)aminoacetic acid, also known as N-methyl-α-phenylglycine, is a non-proteinogenic amino acid that serves as a vital chiral building block in modern organic synthesis and pharmaceutical development.[1] Its applications range from the synthesis of bioactive molecules to its use as a component in chiral catalysts.[1] Given its role, particularly in asymmetric synthesis where enantiomeric purity is paramount, the purification of N-methyl-α-phenylglycine is not merely a procedural step but a critical determinant of downstream success. Impurities, whether they are residual starting materials, byproducts, or the undesired enantiomer, can compromise reaction yields, selectivity, and the biological activity of the final product.

This guide provides a head-to-head comparison of the primary techniques employed for the purification of Methyl(phenyl)aminoacetic acid. We will delve into the mechanistic principles behind each method, present objective performance data, and provide field-proven experimental protocols. The goal is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most effective purification strategy for their specific needs, from small-scale research to process-scale manufacturing.

Core Purification Strategies: A Comparative Overview

The selection of a purification technique is a strategic decision based on the nature of the impurities, the desired final purity, the scale of the operation, and the specific stereochemistry required. The most common methods include liquid-liquid extraction, crystallization, and chromatography. For chiral compounds like N-methyl-α-phenylglycine, chiral resolution is a specialized and often essential final step.

Data Summary: Performance Metrics of Purification Techniques
TechniqueTypical PurityExpected YieldScalabilityKey AdvantagesPrimary Limitations
Liquid-Liquid Extraction Low to ModerateHigh (>90%)ExcellentHigh throughput, removes bulk inorganic salts and nonpolar/highly polar impurities.Low selectivity for structurally similar impurities, generates solvent waste.
Crystallization Moderate to HighVariable (50-90%)GoodCost-effective, highly scalable, can significantly enhance purity in a single step.Yield depends heavily on solubility curves, may trap impurities (occlusion).
Ion-Exchange Chromatography High to Very HighGood (70-95%)ModerateExcellent for separating charged molecules from neutral or oppositely charged species.[2]Requires pH optimization, can be slower, resin capacity limits scale.
Chiral Chromatography Very High (>99% ee)Good (>80%)Moderate to LowDirect separation of enantiomers, highly effective for achieving high enantiomeric excess.[3]High cost of chiral stationary phases, lower loading capacity.
Diastereomeric Salt Resolution Very High (>99% ee)Low (<50% per enantiomer)GoodWell-established classical method, does not require specialized equipment.[4]At least 50% of material is lost, requires a suitable chiral resolving agent.[4]

Technique Deep Dive 1: Liquid-Liquid Extraction

Liquid-liquid extraction is a foundational workup technique used to perform a coarse separation based on the differential solubility of the target compound in immiscible liquid phases. For an amphoteric molecule like N-methyl-α-phenylglycine, this process is manipulated by adjusting the pH of the aqueous phase.

Causality of Experimental Choices: The amino acid possesses both a basic amino group and an acidic carboxylic acid group. By adjusting the pH, we can control its charge and, consequently, its solubility in aqueous versus organic solvents.

  • Acidic pH (e.g., pH < 2): The amino group is protonated (-NH₂⁺-), making the molecule a cation and highly soluble in the aqueous phase. This allows for the removal of non-basic organic impurities by washing with an organic solvent.

  • Basic pH (e.g., pH > 10): The carboxylic acid group is deprotonated (-COO⁻), making the molecule an anion and again, highly soluble in the aqueous phase. This is useful for removing neutral or basic impurities.

  • Isoelectric Point (pI) (e.g., pH ~ 5-6): The molecule exists as a zwitterion with a net neutral charge, minimizing its solubility in water.[5] This is the ideal pH to extract the amino acid from the aqueous phase into an organic solvent like ether or ethyl acetate.[6]

Experimental Protocol: Post-Synthesis Workup via Extraction
  • Acidification & Wash: Following synthesis, cool the reaction mixture to room temperature. Transfer it to a separatory funnel and add 1M HCl until the pH of the aqueous layer is ~1-2. Extract the mixture with an organic solvent (e.g., dichloromethane) to remove neutral or acidic starting materials and byproducts. Discard the organic layer.[6]

  • Basification & Wash: Adjust the pH of the aqueous layer to >10 with 2M NaOH. Extract again with an organic solvent to remove any basic impurities. Discard the organic layer.

  • Neutralization & Product Extraction: Carefully adjust the pH of the aqueous layer to ~5 using 1M HCl.[6] The product may begin to precipitate. Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic extracts containing the product. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude solid product.

Workflow Visualization: Extraction Purification

G cluster_0 Aqueous Phase Manipulation cluster_1 Product Isolation A Reaction Mixture B Adjust pH to 1-2 (1M HCl) A->B C Wash with Organic Solvent (Removes Acidic/Neutral Impurities) B->C D Adjust pH to >10 (2M NaOH) C->D E Wash with Organic Solvent (Removes Basic Impurities) D->E F Adjust pH to ~5 (pI) E->F G Extract with Ether/EtOAc F->G H Combine Organic Layers G->H I Dry (Na2SO4) H->I J Evaporate Solvent I->J K Crude N-Methyl-α-phenylglycine J->K

Caption: Workflow for purification via pH-controlled liquid-liquid extraction.

Technique Deep Dive 2: Crystallization

Crystallization is a powerful technique for purifying solids. It relies on the principle that the solubility of a compound in a solvent is temperature-dependent. A saturated solution is prepared at a high temperature, and as it cools, the solubility decreases, forcing the desired compound to crystallize out of the solution, leaving impurities behind in the solvent.

Causality of Experimental Choices: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should also either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered off from the hot solution). For amino acids, solvent systems often involve mixtures, such as water/methanol or water/ethanol, to fine-tune the solubility profile.[7] The rate of cooling also dictates crystal size and purity; slow cooling generally promotes the formation of larger, purer crystals.

Experimental Protocol: Recrystallization
  • Solvent Selection: In a small test tube, test various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, or mixtures) to find one that dissolves the crude product when hot but causes it to precipitate upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. If colored impurities are present, a small amount of activated charcoal can be added at this stage.

  • Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them, ensuring the solution does not cool and crystallize prematurely.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Workflow Visualization: Recrystallization

G A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Remove Insolubles) B->C optional D Slow Cooling (Induces Crystallization) C->D E Vacuum Filtration (Isolate Crystals) D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure N-Methyl-α-phenylglycine G->H

Caption: Standard workflow for purification by recrystallization.

Technique Deep Dive 3: Chromatographic Methods

Chromatography offers superior separation power by exploiting subtle differences in the physical and chemical properties of molecules.[8] For N-methyl-α-phenylglycine, both ion-exchange and chiral chromatography are highly relevant.

A. Ion-Exchange Chromatography (IEX)

This technique separates molecules based on their net charge.[9] A column is packed with a charged stationary phase (the resin). A solution of the amino acid mixture is passed through the column, and molecules with an opposite charge to the resin will bind, while neutral or similarly charged molecules will pass through.[2]

Causality of Experimental Choices: The pH of the mobile phase is the critical parameter.

  • Cation Exchange: A negatively charged resin (e.g., sulfonate groups) is used. At a pH below the amino acid's isoelectric point (pI), the amino acid is positively charged and will bind to the resin.

  • Anion Exchange: A positively charged resin (e.g., quaternary ammonium groups) is used. At a pH above the pI, the amino acid is negatively charged and will bind.

Elution is achieved by changing the pH or increasing the salt concentration of the mobile phase to displace the bound amino acid from the resin.

B. Chiral Chromatography

For enantiomeric separation, chiral chromatography is the most direct and often most effective method. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.[10] This differential interaction leads to different retention times, allowing for their separation.

Causality of Experimental Choices: The CSP is designed to have specific chiral recognition sites. For phenylglycine derivatives, Pirkle-type phases (like phenylglycine) or polysaccharide-based phases are common.[3][10] The different interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) between each enantiomer and the CSP create a transient diastereomeric complex, with one being more stable than the other, resulting in separation.[11]

Experimental Protocol: Chiral HPLC Purification
  • Column and Mobile Phase Selection: Choose a suitable chiral column (e.g., a Phenylglycine-based or polysaccharide-based CSP).[3] Develop a mobile phase, typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), through analytical-scale scouting runs.

  • Sample Preparation: Dissolve the racemic N-methyl-α-phenylglycine in the mobile phase. Ensure the solution is filtered to remove any particulate matter.

  • Injection and Elution: Inject the sample onto the preparative HPLC system. The two enantiomers will elute at different times.

  • Fraction Collection: Use a fraction collector triggered by a UV detector to collect the separated enantiomer peaks into distinct vials.

  • Solvent Removal: Combine the fractions for each pure enantiomer and remove the solvent under reduced pressure to obtain the enantiomerically pure product.

Workflow Visualization: Chromatographic Separation

G A Dissolve Racemic Mixture in Mobile Phase B Inject onto Chiral HPLC Column A->B C Separation on Column (Differential Retention) B->C D UV Detection C->D E Collect Fractions (Enantiomer 1) D->E F Collect Fractions (Enantiomer 2) D->F G Evaporate Solvent E->G H Evaporate Solvent F->H I Pure Enantiomer 1 G->I J Pure Enantiomer 2 H->J

Caption: Workflow for enantiomeric separation using chiral HPLC.

Conclusion and Recommendations

The optimal purification strategy for Methyl(phenyl)aminoacetic acid is context-dependent.

  • For initial cleanup and removal of bulk impurities after synthesis, a pH-driven liquid-liquid extraction is unparalleled in its efficiency and scalability.[6]

  • To achieve high chemical purity for a racemic mixture, recrystallization is a robust and cost-effective method, provided a suitable solvent system can be identified.

  • When high enantiomeric purity is the primary goal, chiral chromatography is the gold standard, offering direct and highly effective separation of enantiomers.[3][11]

  • For large-scale enantiomeric resolution where cost is a major factor, classical diastereomeric salt crystallization remains a viable, albeit lower-yielding, alternative.[4]

In practice, a multi-step approach is often most effective. A typical sequence involves an initial extraction to remove crude impurities, followed by crystallization to enhance chemical purity, and concluding with chiral chromatography to isolate the desired enantiomer in its purest form. This systematic combination of techniques ensures that the final product meets the stringent quality requirements for advanced applications in research and pharmaceutical development.

References

Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of Methyl(phenyl)aminoacetic Acid-Derived GlyT1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Glycine Transporter 1 as a Therapeutic Target

In the landscape of central nervous system (CNS) drug discovery, the N-methyl-D-aspartate (NMDA) receptor stands as a critical, yet challenging, target. Hypofunction of this receptor is strongly implicated in the pathophysiology of schizophrenia, particularly its debilitating cognitive and negative symptoms which remain poorly addressed by current antipsychotics.[1][2] Direct agonism of the NMDA receptor is fraught with peril due to severe side effects.[2] This has pivoted research towards a more nuanced strategy: modulating the receptor's activity by targeting its co-agonist binding site, which is occupied by glycine or D-serine.[3][4]

This guide focuses on a promising class of compounds derived from the Methyl(phenyl)aminoacetic acid scaffold, most notably N-methylglycine, also known as sarcosine.[5][6] These molecules primarily function as inhibitors of the Glycine Transporter 1 (GlyT1).[3] GlyT1 is responsible for clearing glycine from the synaptic cleft, thereby maintaining low ambient levels.[3] By inhibiting GlyT1, these drugs increase synaptic glycine concentrations, enhance NMDA receptor activation, and offer a potential therapeutic avenue for schizophrenia.[1][7]

However, the journey from a potent in vitro GlyT1 inhibitor to an effective in vivo therapeutic is complex. The CNS is protected by the formidable blood-brain barrier (BBB), and the intricate neural circuitry often produces outcomes unpredictable from isolated cellular assays.[8][9] This guide provides a comparative analysis of the in vitro and in vivo efficacy of these compounds, explaining the causality behind experimental choices and presenting the data necessary for researchers to make informed decisions in their own drug development programs.

Section 1: The Molecular Target and In Vitro Characterization

The foundational step in evaluating any new chemical entity is to rigorously characterize its interaction with the molecular target in a controlled, artificial environment. For GlyT1 inhibitors, this involves quantifying their binding affinity, mode of inhibition, and functional impact on glycine transport.

Mechanism of Action: Enhancing NMDA Receptor Tone

GlyT1 is a sodium- and chloride-dependent transporter primarily located on astrocytes surrounding glutamatergic synapses. Its primary role in the forebrain is to regulate the concentration of glycine available to the NMDA receptor on the postsynaptic membrane.[10][11] By inhibiting GlyT1, the reuptake of glycine is blocked, leading to its accumulation in the synapse. This increased glycine concentration enhances the occupancy of the NMDA receptor's co-agonist site, thereby potentiating receptor function upon glutamate binding.[1]

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_astro Astrocyte pre_neuron Glutamate Vesicle glutamate Glutamate pre_neuron->glutamate Release nmdar NMDA Receptor post_neuron Ca²+ Influx (Neuronal Activation) nmdar->post_neuron Channel Opening glyt1 GlyT1 glutamate->nmdar Binds glycine Glycine glycine->nmdar Co-agonist Binds glycine->glyt1 Reuptake inhibitor GlyT1 Inhibitor (e.g., Sarcosine) inhibitor->glyt1 Inhibits cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation a Compound Library (Methyl(phenyl)aminoacetic acid derivatives) b Primary Screen: Binding Affinity (Ki) a->b c Functional Screen: Glycine Uptake (IC50) b->c d Mechanism Screen: Electrophysiology, Residence Time c->d e Lead Optimization d->e Potent Hits f Pharmacokinetics & BBB Penetration g Efficacy Models: NOR, PPI, Social Interaction f->g h Safety/Tolerability: Locomotor Activity g->h h->e Poor Efficacy or Side Effects i Clinical Candidate h->i Good Therapeutic Window e->f Optimized Leads

Caption: Iterative workflow for CNS drug discovery and validation.

Conclusion and Future Perspectives

The development of drugs derived from Methyl(phenyl)aminoacetic acid, targeting the GlyT1 transporter, holds significant promise for treating the cognitive and negative symptoms of schizophrenia. The comparative analysis clearly demonstrates that while in vitro assays are indispensable for initial screening and mechanistic understanding, they are not standalone predictors of in vivo success.

The key takeaways for researchers are:

  • Potency is Not Everything: High in vitro affinity and potency do not guarantee a favorable in vivo profile. Kinetic parameters like target residence time can be more predictive of both efficacy and side effects. [12]2. Integrated Models are Crucial: A successful drug discovery campaign must integrate in vitro characterization with carefully chosen in vivo models that assess not only efficacy but also pharmacokinetics and tolerability. [8][13]3. The Therapeutic Window is Key: The most promising candidates, such as TASP0315003, are those that demonstrate efficacy in reversing disease-relevant behavioral deficits without inducing adverse effects on motor function or sedation. [1] Future research should focus on developing more sophisticated in vitro models, such as human iPSC-derived neuron/astrocyte co-cultures on multi-electrode arrays, to better recapitulate the complex synaptic environment and improve the predictive power of early-stage screening. By embracing a holistic and iterative approach, we can successfully bridge the gap between the petri dish and the patient, turning promising molecules into life-changing medicines.

References

  • Hashimoto, K. (2015). Efficacy of a glycine transporter 1 inhibitor TASP0315003 in animal models of cognitive dysfunction and negative symptoms of schizophrenia. Psychopharmacology (Berl), 232(15), 2849-61.
  • Sharma, H. S. (2014). Development of in vivo drug-induced neurotoxicity models. Expert Opinion on Drug Discovery.
  • Tricklebank, M. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review.
  • Yee, B. K., & Balic, E. (2011). Glycine transporter 1 as a potential therapeutic target for schizophrenia-related symptoms: evidence from genetically modified mouse models and pharmacological inhibition. Rutgers University.
  • Shusta, E. V., et al. (2019). Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics. Expert Opinion on Drug Discovery.
  • Javitt, D. C. (2009). Glycine transport inhibitors for the treatment of schizophrenia: symptom and disease modification. Current Opinion in Drug Discovery & Development.
  • Javitt, D. C. (2012). Glycine transport inhibitors in the treatment of schizophrenia. Handbook of Experimental Pharmacology.
  • Black, M. D., et al. (2009). Procognitive and antipsychotic efficacy of glycine transport 1 inhibitors (GlyT1) in acute and neurodevelopmental models of schizophrenia: latent inhibition studies in the rat. Psychopharmacology (Berl), 202(1-3), 385-96.
  • NINGBO INNO PHARMCHEM CO.,LTD. Sarcosine as a Foundation: Building Sustainable Surfactants and Advancing Pharmaceutical Research. PharmaChem.
  • Gaohua, L., et al. (2022). In Vitro-In Vivo Correlation of Blood–Brain Barrier Permeability of Drugs: A Feasibility Study Towards Development of Prediction Methods for Brain Drug Concentration in Humans.
  • The Science Behind Sarcosine: From Biodegradable Surfactants to Health Innov
  • Petroski, B. (2020). In Vitro & In Vivo electrophysiology for decision making in CNS drug discovery programs. YouTube.
  • Authier, S. (2020). In Vitro and Ex Vivo Neuroelectrophysiology.
  • Harsing, L. G. Jr., et al. (2010). Glycine transporter (GlyT1) inhibitors with reduced residence time increase prepulse inhibition without inducing hyperlocomotion in DBA/2 mice. Neuropharmacology.
  • Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology.
  • NMDA Biochemical Binding Assay Service. Reaction Biology.
  • Guellec, J., et al. (2024). Dynamic role of GlyT1 as glycine sink or source: pharmacological implications for the gain control of NMDA receptors. bioRxiv.
  • Steidl, E. (2019). NMDA-receptors functional assays for CNS diseases. Neuroservice news.
  • Sarcosine – Knowledge and References. Taylor & Francis.
  • Pinard, A., et al. (2010). Glycine Transport Inhibitors for the Treatment of Schizophrenia. PMC - PubMed Central.
  • O'Donovan, S. M., & Sullivan, C. R. (2022). Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction?.

Sources

Safety Operating Guide

Navigating the Disposal of Methyl(phenyl)aminoacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of these compounds is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of --INVALID-LINK--acetic acid (CAS No. 13120-33-7), a compound utilized in various synthetic applications.[1][2] By understanding the "why" behind each procedural step, researchers can not only ensure their own safety but also contribute to a culture of comprehensive chemical stewardship.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

--INVALID-LINK--acetic acid is an organic carboxylic acid containing an amino group. Organic acids, as a class, can be corrosive and irritant.[4] Compounds with similar structures are known to cause skin and serious eye irritation. During combustion, it may emit irritant fumes and oxides of carbon and nitrogen.[3] Therefore, it is prudent to handle this compound with the assumption that it is a hazardous substance.

Key Data Summary

PropertyValueSource
IUPAC Name 2-(N-methylanilino)-2-oxoacetic acidPubChem[1]
CAS Number 13120-33-7PubChem[1]
Molecular Formula C9H9NO3PubChem[1]
Molecular Weight 179.17 g/mol PubChem[1]
Appearance Crystalline powder (typical)BOC Sciences[2]
Assumed Hazards Skin irritant, serious eye irritant, may cause respiratory irritation.Inferred from Phenylglyoxylic acid SDS[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the assumed hazards, the selection and use of appropriate PPE is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, PPE to protect against chemical hazards.[5]

  • Eye and Face Protection: Chemical safety goggles with side-shields are mandatory to protect against splashes.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice for handling many laboratory chemicals, but it is crucial to consult the glove manufacturer's resistance chart for the specific type of organic acid you are handling.[7] Always inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A lab coat is required to protect against incidental skin contact. For larger quantities or during spill cleanup, an impervious apron or coveralls may be necessary.[6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols.[3][8] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be required.[5]

Step-by-Step Disposal Protocol

The disposal of --INVALID-LINK--acetic acid should always be managed as hazardous waste. Do not discharge this chemical into drains or the environment.[3] The following steps provide a general framework for its proper disposal.

For Small Quantities (e.g., residual amounts in containers):
  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Solvent Waste: The solvent used for rinsing is now considered hazardous waste and must be collected in a designated, properly labeled, non-halogenated solvent waste container.

  • Container Disposal: The rinsed container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic.

For Unused or Waste Product:
  • Segregation: Keep --INVALID-LINK--acetic acid waste separate from other waste streams, especially incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Containment: Place the waste in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name, the words "Hazardous Waste," and the date of accumulation.

  • Storage: Store the waste container in a designated hazardous waste accumulation area that is well-ventilated and away from heat or ignition sources.[8][9]

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company. This is a mandatory step to ensure compliance with EPA regulations.[10]

Spill Management: A Rapid and Safe Response

Accidental spills should be handled promptly and safely.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[3]

  • Control Ignition Sources: Remove any potential sources of ignition from the area.[6]

  • Contain the Spill: Use an inert, absorbent material such as vermiculite, dry sand, or a universal binder to contain the spill.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean-up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent, and collect this cleaning material as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Visualizing the Disposal Workflow

To aid in the decision-making process for the disposal of --INVALID-LINK--acetic acid, the following workflow diagram has been created using the DOT language.

start Disposal of Methyl(phenyl)aminoacetic acid assess Assess Quantity and Form (Solid Waste vs. Empty Container) start->assess solid_waste Solid Waste or Unused Product assess->solid_waste Solid empty_container Empty Container assess->empty_container Empty segregate Segregate from Incompatible Materials solid_waste->segregate rinse Triple Rinse with Appropriate Solvent empty_container->rinse contain Place in Labeled Hazardous Waste Container segregate->contain store Store in Designated Waste Accumulation Area contain->store professional_disposal Arrange for Professional Disposal store->professional_disposal collect_rinsate Collect Rinsate as Hazardous Solvent Waste rinse->collect_rinsate collect_rinsate->professional_disposal dispose_container Dispose of Rinsed Container as Non-Hazardous Waste collect_rinsate->dispose_container

Caption: Disposal workflow for --INVALID-LINK--acetic acid.

Conclusion: A Commitment to Safety and Compliance

References

Personal protective equipment for handling [Methyl(phenyl)amino](oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl(phenyl)aminoacetic Acid

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, the foundation of groundbreaking work is a steadfast commitment to safety. This guide provides essential, immediate, and actionable information for the safe handling and disposal of acetic acid, a compound that, while valuable in synthesis, demands respect and careful management. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research and the safety of your laboratory environment.

Understanding the Risks: A Proactive Approach to Safety

acetic acid and its structural analogs are classified as irritants.[1][2] The primary hazards associated with this compound are:

  • Skin Irritation: Direct contact can lead to redness, inflammation, and discomfort.[1][3][4]

  • Serious Eye Irritation: The compound can cause significant and potentially damaging irritation if it comes into contact with the eyes.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1]

  • Potential for Allergic Skin Reaction: Some sources indicate a risk of allergic skin reactions upon repeated exposure.[2]

A thorough understanding of these risks is the first step in implementing a robust safety protocol. It is not merely about following rules but about internalizing the "why" behind each precaution to foster a culture of safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling acetic acid. The following table summarizes the recommended PPE, categorized by the level of protection.

Body PartRecommended PPERationale
Hands Nitrile glovesNitrile offers good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use.[5]
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.Protects against accidental splashes and airborne particles.[1][5]
Body A standard laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.[5]
Respiratory Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.Minimizes the risk of inhaling irritating dust or fumes.[1][6]

It is imperative to consult your institution's Chemical Hygiene Plan and the specific Safety Data Sheet (SDS) for the acetic acid you are using for any additional or specific PPE requirements.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will significantly mitigate risks. The following workflow provides a step-by-step guide for safe operations.

Experimental Workflow for Handling Methyl(phenyl)aminoacetic acid

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a specific handling area don_ppe Don appropriate PPE prep_area->don_ppe gather_ppe Gather and inspect all required PPE gather_ppe->prep_area review_sds Review the Safety Data Sheet (SDS) review_sds->gather_ppe weigh_dispense Weigh and dispense in a fume hood don_ppe->weigh_dispense handle_carefully Handle with care to avoid dust generation weigh_dispense->handle_carefully decontaminate Decontaminate surfaces handle_carefully->decontaminate dispose_waste Dispose of waste in a labeled, sealed container decontaminate->dispose_waste doff_ppe Doff and dispose of/clean PPE dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: A logical workflow for the safe handling of acetic acid.

Detailed Step-by-Step Protocol
  • Preparation:

    • Designate a Handling Area: Whenever possible, handle acetic acid in a chemical fume hood.[5] If a fume hood is not available, ensure the area is well-ventilated.

    • Gather and Inspect PPE: Before handling the compound, gather all necessary PPE as outlined in the table above. Visually inspect gloves for any signs of damage.

    • Review the SDS: Always have the Safety Data Sheet readily accessible. Review the specific hazards, handling precautions, and emergency procedures.[1]

  • Handling:

    • Don PPE: Put on your lab coat, safety glasses/goggles, and gloves.

    • Weighing and Dispensing: To minimize the generation of airborne dust, weigh and dispense the solid compound within a fume hood or a ventilated balance enclosure.

    • Careful Handling: Avoid actions that could create dust, such as vigorous scraping or shaking.

  • Cleanup and Disposal:

    • Decontamination: Clean any spills immediately. For small spills, use an inert absorbent material.[3] Decontaminate the work surface with an appropriate solvent (e.g., ethanol) and then wash with soap and water.

    • Waste Disposal: Dispose of unused acetic acid and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed waste container.[1] Follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the drain.[1][3]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye protection.

    • Hand Washing: Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[1]

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is crucial.

Emergency Response Protocol

cluster_exposure Exposure Event cluster_response Immediate Response cluster_action Follow-up Action exposure Exposure Occurs skin_contact Skin Contact: Wash with soap and water for 15 min. exposure->skin_contact eye_contact Eye Contact: Rinse with water for 15 min. exposure->eye_contact inhalation Inhalation: Move to fresh air. exposure->inhalation seek_medical Seek medical attention. skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical report_incident Report the incident to your supervisor. seek_medical->report_incident

Caption: Immediate actions to take in case of accidental exposure.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, allowing you to focus on what you do best: advancing science.

References

  • PubChem. acetic acid. [Link]

  • Capot Chemical Co., Ltd. MSDS of Phenylglyoxylic acid. [Link]

  • HPC Standards. Phenylglyoxylic acid. [Link]

  • Chongqing Chemdad Co., Ltd. acetic Acid. [https://www.chemdad.com/acetic-Acid-cas-2903-48-2.html]([Link]acetic-Acid-cas-2903-48-2.html)

  • 3M. Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry. [Link]

  • University of California, Riverside. Glacial Acetic Acid. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.